Product packaging for 10Z-Hexadecenal(Cat. No.:)

10Z-Hexadecenal

Cat. No.: B580881
M. Wt: 238.41 g/mol
InChI Key: NBLCOWKIHZCSCF-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

10Z-Hexadecenal is a monounsaturated fatty aldehyde.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30O B580881 10Z-Hexadecenal

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-hexadec-10-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h6-7,16H,2-5,8-15H2,1H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLCOWKIHZCSCF-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\CCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(Z)-10-Hexadecenal: A Technical Guide to its Discovery, Isolation, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-10-Hexadecenal is a C16 unsaturated aldehyde that functions as a crucial component of the female sex pheromone in several moth species, most notably the yellow peach moth, Dichocrocis punctiferalis.[1] As a semiochemical, it plays a vital role in mate attraction and reproductive isolation. This technical guide provides a comprehensive overview of the discovery, isolation, and analytical characterization of (Z)-10-hexadecenal, along with detailed experimental protocols and a summary of its biological significance. This document is intended to serve as a valuable resource for researchers in chemical ecology, entomology, and drug development who are interested in the study and application of insect pheromones.

Data Presentation

Physicochemical Properties of (Z)-10-Hexadecenal
PropertyValue
Molecular Formula C₁₆H₃₀O
Molecular Weight 238.41 g/mol
CAS Number 68279-24-3
Appearance Colorless liquid
Boiling Point 302°C (predicted)
Density 0.847 g/cm³ (predicted)
Gas Chromatography-Mass Spectrometry (GC-MS) Data
ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness fused silica capillary column (e.g., TG-5MS)
Injector Temperature 250°C
Carrier Gas Helium
Temperature Program 60°C (1 min hold), ramp to 175°C at 10°C/min, then to 225°C at 6°C/min, then to 300°C at 4°C/min, hold for 20 min[2][3]
MS Ionization Electron Impact (EI) at 70 eV
Key Mass Fragments (m/z) 41, 43, 55, 67, 81, 95, 109, 123, 137, 151, 165, 179, 193, 208, 221, 238 (M⁺)

Note: The provided GC-MS parameters are a general guideline for the analysis of long-chain aldehydes and may require optimization for specific instruments and applications.

Experimental Protocols

Isolation of (Z)-10-Hexadecenal from Dichocrocis punctiferalis

This protocol outlines the general steps for the extraction and purification of (Z)-10-Hexadecenal from the abdominal tips of female yellow peach moths.

Materials:

  • Virgin female Dichocrocis punctiferalis moths (2-3 days old)

  • Hexane (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Silica gel (for column chromatography, 70-230 mesh)

  • Glass wool

  • Chromatography column

  • Rotary evaporator

  • Vials for sample collection

Procedure:

  • Pheromone Gland Excision: Anesthetize virgin female moths by cooling. Excise the abdominal tips containing the pheromone glands.

  • Solvent Extraction: Immerse the excised abdominal tips in a minimal volume of hexane or dichloromethane in a glass vial. Allow the extraction to proceed for several hours at room temperature.

  • Concentration: Carefully remove the abdominal tips from the solvent. Concentrate the crude extract under a gentle stream of nitrogen or using a rotary evaporator at low temperature to avoid degradation of the aldehyde.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column by making a slurry of silica gel in hexane and pouring it into the chromatography column plugged with glass wool.

    • Allow the silica gel to settle, and then add a layer of sand on top.

    • Pre-elute the column with hexane.

    • Carefully load the concentrated crude extract onto the top of the column.

    • Elute the column with a gradient of increasing polarity, starting with hexane and gradually adding diethyl ether or dichloromethane.

    • Collect fractions and analyze each fraction by GC-MS to identify those containing (Z)-10-Hexadecenal.

  • Final Concentration: Combine the fractions containing the purified (Z)-10-Hexadecenal and concentrate the solution as described in step 3. Store the purified pheromone in a sealed vial at -20°C.

Synthesis of (Z)-10-Hexadecenal via Wittig Reaction

This protocol provides a general outline for the synthesis of (Z)-10-Hexadecenal using a Wittig reaction, which is a common method for creating carbon-carbon double bonds with good stereoselectivity.

Materials:

  • 1-Bromopentane

  • Triphenylphosphine

  • Strong base (e.g., n-butyllithium, sodium amide)

  • 11-Undecenal

  • Anhydrous solvent (e.g., tetrahydrofuran, diethyl ether)

  • Reagents for workup and purification (e.g., water, brine, organic solvents, silica gel)

Procedure:

  • Preparation of the Phosphonium Ylide:

    • React 1-bromopentane with triphenylphosphine to form the corresponding phosphonium salt.

    • Treat the phosphonium salt with a strong base in an anhydrous solvent to generate the phosphonium ylide. This reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Wittig Reaction:

    • Cool the ylide solution to a low temperature (e.g., -78°C).

    • Slowly add 11-undecenal to the ylide solution.

    • Allow the reaction to warm to room temperature and stir for several hours.

  • Workup and Purification:

    • Quench the reaction with water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).

    • Remove the solvent using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography to obtain pure (Z)-10-Hexadecenal.

Mandatory Visualization

experimental_workflow cluster_isolation Isolation from Dichocrocis punctiferalis cluster_synthesis Chemical Synthesis (Wittig Reaction) moths Virgin Female Moths excision Abdominal Tip Excision moths->excision extraction Solvent Extraction (Hexane) excision->extraction concentrate1 Concentration extraction->concentrate1 chromatography Silica Gel Chromatography concentrate1->chromatography fractions Fraction Collection chromatography->fractions analysis GC-MS Analysis fractions->analysis pure_pheromone Purified (Z)-10-Hexadecenal analysis->pure_pheromone reagents 1-Bromopentane + PPh3 salt Phosphonium Salt Formation reagents->salt ylide Ylide Generation (Base) salt->ylide wittig Wittig Reaction with 11-Undecenal ylide->wittig workup Workup & Purification wittig->workup synthetic_pheromone Synthetic (Z)-10-Hexadecenal workup->synthetic_pheromone

Caption: Experimental workflows for the isolation and synthesis of (Z)-10-Hexadecenal.

signaling_pathway pheromone (Z)-10-Hexadecenal pbp Pheromone-Binding Protein (PBP) pheromone->pbp Binding receptor Olfactory Receptor Neuron (ORN) pbp->receptor Transport transduction Signal Transduction Cascade receptor->transduction Activation ion_channel Ion Channel Activation transduction->ion_channel depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential Generation depolarization->action_potential brain Signal to Brain (Antennal Lobe) action_potential->brain behavior Behavioral Response (Mating) brain->behavior

Caption: Generalized signaling pathway for moth sex pheromone reception.

References

The Core of Attraction: An In-depth Technical Guide to the 10Z-Hexadecenal Biosynthetic Pathway in Insects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(10Z)-Hexadecenal is a crucial semiochemical, acting as a female sex pheromone in several insect species, most notably the yellow peach moth, Conogethes punctiferalis (formerly Dichocrocis punctiferalis).[1][2] The precise blend of stereoisomers, including the Z and E forms of 10-hexadecenal, is often critical for species-specific mate recognition and attraction, making the biosynthetic pathway of these molecules a key area of research for the development of targeted and environmentally benign pest management strategies.[3][4][5] This technical guide provides a comprehensive overview of the core biosynthetic pathway of 10Z-hexadecenal, detailing the enzymatic steps, presenting available quantitative data, and outlining key experimental protocols for its investigation.

The biosynthesis of this compound is rooted in the well-established fatty acid metabolism of insects. The pathway initiates with the de novo synthesis of saturated fatty acids, followed by a series of specific desaturation and reduction steps to yield the final aldehyde pheromone. The key enzyme families involved are the fatty acid synthases (FAS), acyl-CoA desaturases, and fatty acyl-CoA reductases (FARs).[6][7] While the complete enzymatic cascade for this compound has not been fully elucidated in a single insect species, a putative pathway can be constructed based on extensive research on lepidopteran pheromone biosynthesis.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that occurs primarily in the pheromone glands of female insects. The pathway can be broadly divided into three main stages:

  • De Novo Fatty Acid Synthesis: The pathway begins with the synthesis of a C16 saturated fatty acid, palmitic acid, from acetyl-CoA and malonyl-CoA precursors by the fatty acid synthase (FAS) complex.

  • Acyl-CoA Desaturation: The saturated C16 acyl-CoA is then acted upon by a specific acyl-CoA desaturase to introduce a double bond at the delta-10 position, forming (Z)-10-hexadecenoyl-CoA. This step is critical for determining the identity of the final pheromone component.

  • Reduction to Aldehyde: The final step involves the reduction of the (Z)-10-hexadecenoyl-CoA to the corresponding aldehyde, (10Z)-hexadecenal, by a fatty acyl-CoA reductase (FAR).

This compound Biosynthesis acetyl_coa Acetyl-CoA palmitoyl_coa Palmitoyl-CoA (16:CoA) acetyl_coa->palmitoyl_coa Fatty Acid Synthase (FAS) malonyl_coa Malonyl-CoA malonyl_coa->palmitoyl_coa z10_16_coa (Z)-10-Hexadecenoyl-CoA palmitoyl_coa->z10_16_coa Δ10-Desaturase z10_16_al (10Z)-Hexadecenal z10_16_coa->z10_16_al Fatty Acyl-CoA Reductase (FAR)

Figure 1: Putative biosynthetic pathway of this compound.

Key Enzymes in the Pathway

1. Fatty Acid Synthase (FAS): Fatty acid synthases are large, multi-enzyme proteins that catalyze the formation of long-chain fatty acids from acetyl-CoA and malonyl-CoA. In the context of pheromone biosynthesis, FAS provides the C16 palmitoyl-CoA precursor.

2. Acyl-CoA Desaturases: Insect acyl-CoA desaturases are a diverse family of enzymes responsible for introducing double bonds at specific positions in the fatty acyl chain.[8][9][10] The formation of this compound requires a desaturase with Δ10 activity. These enzymes are typically membrane-bound and utilize molecular oxygen and NAD(P)H as co-substrates. The stereochemistry of the resulting double bond (Z or E) is determined by the specific desaturase enzyme.

3. Fatty Acyl-CoA Reductases (FARs): Fatty acyl-CoA reductases are a family of enzymes that catalyze the reduction of fatty acyl-CoAs to their corresponding fatty alcohols or aldehydes.[6][11] In the biosynthesis of this compound, a FAR is responsible for the final conversion of (Z)-10-hexadecenoyl-CoA to the aldehyde pheromone. The substrate specificity of the FAR can play a role in determining the final composition of the pheromone blend.

Quantitative Data

Quantitative data on the biosynthesis of this compound within insect pheromone glands is limited. However, studies on related pheromones and heterologous expression systems provide some insights into the efficiency of the enzymatic steps. The following table summarizes representative quantitative data from the literature.

ParameterValueOrganism/SystemReference
Pheromone Titer Reduction (RNAi of FAR) 70.4–88.9%Mythimna loreyi[6]
Residual Pheromone in Mating Disruptors (45 days) 38.82%Field study of C. punctiferalis[4]
Residual Pheromone in Mating Disruptors (90 days) 21.54%Field study of C. punctiferalis[4]
Optimal Attractant Ratio (E:Z) for C. punctiferalis 90:10 to 85:15Conogethes punctiferalis[4]
Relative Abundance of Bioactive Compounds (minor:major) 8:92Archips strojny[12]

Experimental Protocols

The investigation of the this compound biosynthetic pathway involves a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Protocol 1: Heterologous Expression and Functional Characterization of a Putative Δ10-Desaturase in Saccharomyces cerevisiae

This protocol is adapted from methods used for the functional characterization of other insect desaturases.[13]

Desaturase Characterization Workflow rna_extraction 1. RNA Extraction from Pheromone Gland rt_pcr 2. RT-PCR Amplification of Putative Desaturase Gene rna_extraction->rt_pcr cloning 3. Cloning into Yeast Expression Vector rt_pcr->cloning transformation 4. Transformation into Desaturase-Deficient Yeast Strain cloning->transformation culture 5. Yeast Culture and Induction of Gene Expression transformation->culture substrate 6. Supplementation with Palmitic Acid culture->substrate extraction 7. Fatty Acid Methyl Ester (FAME) Extraction substrate->extraction analysis 8. GC-MS Analysis of FAMEs extraction->analysis

Figure 2: Workflow for desaturase functional characterization.

1. RNA Extraction and cDNA Synthesis:

  • Dissect pheromone glands from 1- to 3-day-old virgin female insects.

  • Immediately freeze glands in liquid nitrogen or place in an RNA stabilization solution.

  • Extract total RNA using a commercial kit (e.g., RNeasy Lipid Tissue Mini Kit, Qiagen).

  • Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) primers.

2. PCR Amplification and Cloning:

  • Design degenerate primers based on conserved regions of known insect Δ9 and Δ11 desaturases.[8]

  • Perform PCR to amplify the putative desaturase gene from the pheromone gland cDNA.

  • Clone the full-length open reading frame into a yeast expression vector (e.g., pYES2).

3. Yeast Transformation and Culture:

  • Transform a suitable Saccharomyces cerevisiae strain (e.g., a strain deficient in its endogenous desaturase) with the expression vector.

  • Grow the transformed yeast in appropriate selection media.

  • Induce the expression of the insect desaturase gene by adding galactose to the medium.

4. Substrate Feeding and Fatty Acid Analysis:

  • Supplement the yeast culture with the precursor fatty acid, palmitic acid.

  • After a period of incubation, harvest the yeast cells.

  • Extract total lipids and transmethylate the fatty acids to form fatty acid methyl esters (FAMEs).

  • Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify the desaturated products.

Protocol 2: Functional Characterization of a Putative Fatty Acyl-CoA Reductase (FAR) in Saccharomyces cerevisiae

This protocol is based on methods for characterizing insect FARs involved in pheromone biosynthesis.[7]

FAR Characterization Workflow rna_extraction 1. RNA Extraction from Pheromone Gland rt_pcr 2. RT-PCR Amplification of Putative FAR Gene rna_extraction->rt_pcr cloning 3. Cloning into Yeast Expression Vector rt_pcr->cloning transformation 4. Transformation into Yeast cloning->transformation culture 5. Yeast Culture and Induction of Gene Expression transformation->culture substrate 6. Supplementation with (Z)-10-Hexadecenoic Acid Methyl Ester culture->substrate extraction 7. Extraction of Fatty Alcohols and Aldehydes substrate->extraction analysis 8. GC-MS Analysis extraction->analysis

Figure 3: Workflow for FAR functional characterization.

1. RNA Extraction, PCR, and Cloning:

  • Follow the same procedures as for the desaturase to obtain the full-length coding sequence of the putative FAR gene and clone it into a yeast expression vector.

2. Yeast Expression and Substrate Feeding:

  • Transform a suitable yeast strain with the FAR expression construct.

  • Induce gene expression with galactose.

  • Supplement the culture with the methyl ester of the fatty acid precursor, (Z)-10-hexadecenoic acid.

3. Product Extraction and Analysis:

  • Harvest the yeast cells and extract the lipids.

  • Analyze the extracts by GC-MS to identify the corresponding fatty alcohol and/or aldehyde products. The use of authentic standards is crucial for positive identification.

Protocol 3: Quantitative Analysis of Pheromone Gland Components by GC-MS

This protocol provides a general method for the analysis of fatty acid-derived pheromones from insect glands.

1. Pheromone Gland Extraction:

  • Dissect the pheromone glands from individual female insects at their peak calling time.

  • Place the gland in a small volume of a suitable solvent (e.g., hexane) containing an internal standard of known concentration.

  • Gently crush the gland to release its contents.

2. GC-MS Analysis:

  • Inject an aliquot of the extract into a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Use a non-polar or medium-polarity capillary column suitable for the separation of fatty aldehydes.

  • Program the oven temperature to achieve good separation of the components.

  • Identify the pheromone components by comparing their mass spectra and retention times with those of authentic standards.

  • Quantify the amount of each component by comparing its peak area to that of the internal standard.

Conclusion and Future Directions

The biosynthesis of this compound in insects is a highly specific and regulated process that relies on the coordinated action of fatty acid synthases, desaturases, and reductases. While the general pathway is understood, further research is needed to identify and characterize the specific enzymes involved in species that produce this pheromone, such as Conogethes punctiferalis. The elucidation of the complete enzymatic cascade will not only provide fundamental insights into insect chemical communication but also open up new avenues for the development of novel pest management strategies. The heterologous expression of these enzymes in microbial systems holds great promise for the sustainable and cost-effective production of pheromones for use in mating disruption and monitoring programs.[7][14][15] Future work should focus on the cloning and functional characterization of the Δ10-desaturase and the specific FAR from C. punctiferalis, as well as the quantitative analysis of the biosynthetic intermediates within the pheromone gland. This knowledge will be instrumental in advancing our ability to manipulate insect behavior for agricultural and public health benefits.

References

The Role of 10Z-Hexadecenal in Interspecies Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

10Z-Hexadecenal, a C16 unsaturated aldehyde, serves as a critical semiochemical for a variety of insect species, primarily acting as a sex pheromone to mediate mating behaviors. This technical guide provides an in-depth analysis of the species known to utilize this compound, the quantitative composition of their pheromone blends, detailed experimental protocols for pheromone analysis and behavioral assays, and an overview of the underlying biochemical and neural signaling pathways. This document is intended to be a comprehensive resource for researchers in chemical ecology, entomology, and for professionals in the development of pest management strategies and novel drug targets.

Species Utilizing this compound for Communication

The primary species identified to use (Z)-10-Hexadecenal as a key component of its sex pheromone is the yellow peach moth, Dichocrocis punctiferalis (Guenée) (Lepidoptera: Crambidae). This polyphagous pest is a significant threat to a wide range of agricultural crops in tropical and subtropical regions.[1] The pheromone blend of D. punctiferalis is a crucial element in its reproductive isolation and successful mating.

While (Z)-10-Hexadecenal is the focus of this guide, it is important to note that its geometric isomer, (E)-10-Hexadecenal, and other related compounds are also utilized by various other moth species. The precise isomeric ratio is often critical for species-specific recognition.

Quantitative Data on Pheromone Blends

The composition of the female-produced sex pheromone of Dichocrocis punctiferalis has been a subject of study to develop effective monitoring and control strategies. The blend primarily consists of (E)-10-Hexadecenal and (Z)-10-Hexadecenal. However, the ratio of these two isomers can exhibit geographical variation, suggesting the potential for different pheromone strains or subspecies.

SpeciesCompoundRatio/AmountAnalytical MethodReference
Dichocrocis punctiferalis(Z)-10-HexadecenalVaries geographically with (E)-10-HexadecenalGC-MS, GC-EAD[2][3]
Dichocrocis punctiferalis(E)-10-HexadecenalMajor componentGC-MS, GC-EAD[2]

Experimental Protocols

Pheromone Gland Extraction and Aerial Collection

Objective: To obtain the pheromone components for analysis.

Protocols:

  • Pheromone Gland Extraction:

    • Virgin female moths, typically 2-3 days old, are used during their calling period (the scotophase).

    • The abdominal tip containing the pheromone gland is excised.

    • The excised glands are submerged in a small volume of a non-polar solvent, such as hexane, for a period ranging from 30 minutes to several hours to extract the lipid-soluble pheromones.

    • The resulting extract can be concentrated under a gentle stream of nitrogen before analysis.

  • Aerial Collection of Volatiles:

    • Place 10-12 virgin female moths in a glass chamber.[4]

    • A purified and humidified air stream (200 mL/min) is passed through the chamber.[4]

    • The effluent air is drawn through an adsorbent cartridge (e.g., Tenax TA) for a set duration (e.g., 5 hours) during the moths' subjective night to trap the released volatiles.[4]

    • The trapped compounds are then eluted from the cartridge with a solvent or thermally desorbed for analysis.[4]

Gas Chromatography-Electroantennographic Detection (GC-EAD)

Objective: To identify the biologically active compounds in a pheromone extract.

Methodology:

  • The pheromone extract is injected into a gas chromatograph (GC) equipped with a capillary column.[5][6]

  • The effluent from the GC column is split into two streams. One stream goes to a standard GC detector (e.g., Flame Ionization Detector - FID), and the other is directed over an excised male moth antenna mounted between two electrodes.[7][8]

  • The electrophysiological responses (depolarizations) of the antenna to the eluted compounds are recorded simultaneously with the FID signal.[6]

  • Peaks in the FID chromatogram that correspond to a simultaneous antennal response are identified as biologically active components.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the chemical structure of the active pheromone components.

Methodology:

  • The pheromone extract is analyzed using a GC-MS system.

  • The retention times of the active compounds identified by GC-EAD are matched with the peaks in the total ion chromatogram from the GC-MS.

  • The mass spectrum of each active compound is analyzed to determine its molecular weight and fragmentation pattern, which allows for structural elucidation.[5]

  • Confirmation of the structure is achieved by comparing the mass spectrum and retention time with those of a synthetic standard.

Wind Tunnel Bioassay

Objective: To evaluate the behavioral response of male moths to synthetic pheromone components.

Methodology:

  • A wind tunnel is used to create a laminar airflow with a controlled wind speed.[9][10]

  • A synthetic pheromone blend or individual components are released from a dispenser at the upwind end of the tunnel.

  • Male moths are released at the downwind end of the tunnel.

  • The behavior of the moths is observed and recorded, including wing fanning, taking flight, upwind anemotaxis (oriented flight against the wind), and contact with the pheromone source.[10]

  • Quantitative data, such as the percentage of males exhibiting each behavior, is collected to assess the attractiveness of the tested compounds.

Signaling Pathways and Experimental Workflows

Pheromone Biosynthesis Pathway (Hypothesized)

The biosynthesis of C16 aldehyde pheromones in moths generally starts from acetyl-CoA and involves a series of fatty acid synthesis and modification steps. The specific pathway for this compound in D. punctiferalis is not fully elucidated but is hypothesized to follow the general pathway for moth sex pheromones.

G cluster_0 Fatty Acid Synthesis cluster_1 Desaturation & Modification Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Malonyl-CoA->Fatty Acid Synthase (FAS) Palmitoyl-CoA (16:CoA) Palmitoyl-CoA (16:CoA) Fatty Acid Synthase (FAS)->Palmitoyl-CoA (16:CoA) Z10-Hexadecenoyl-CoA Z10-Hexadecenoyl-CoA Palmitoyl-CoA (16:CoA)->Z10-Hexadecenoyl-CoA Δ10-Desaturase Z10-Hexadecenol Z10-Hexadecenol Z10-Hexadecenoyl-CoA->Z10-Hexadecenol Fatty Acyl-CoA Reductase (FAR) This compound This compound Z10-Hexadecenol->this compound Alcohol Oxidase

Caption: Hypothesized biosynthetic pathway of this compound in moths.

Olfactory Signal Transduction Pathway

The perception of this compound in male moths occurs in specialized olfactory sensory neurons (OSNs) located in long sensilla trichodea on their antennae. The binding of the pheromone molecule to an olfactory receptor (OR) initiates a signal transduction cascade.

G This compound This compound Pheromone Binding Protein (PBP) Pheromone Binding Protein (PBP) This compound->Pheromone Binding Protein (PBP) Olfactory Receptor (OR) Olfactory Receptor (OR) Pheromone Binding Protein (PBP)->Olfactory Receptor (OR) Ion Channel Opening Ion Channel Opening Olfactory Receptor (OR)->Ion Channel Opening Conformational Change Orco (Co-receptor) Orco (Co-receptor) Orco (Co-receptor)->Ion Channel Opening Depolarization Depolarization Ion Channel Opening->Depolarization Action Potential Action Potential Depolarization->Action Potential Signal to Antennal Lobe Signal to Antennal Lobe Action Potential->Signal to Antennal Lobe

Caption: Olfactory signal transduction pathway for aldehyde pheromones in moths.

Experimental Workflow for Pheromone Identification

A logical workflow is followed to identify and characterize insect pheromones.

G Behavioral Observation Behavioral Observation Pheromone Collection Pheromone Collection Behavioral Observation->Pheromone Collection GC-EAD Analysis GC-EAD Analysis Pheromone Collection->GC-EAD Analysis GC-MS Analysis GC-MS Analysis GC-EAD Analysis->GC-MS Analysis Structure Elucidation Structure Elucidation GC-MS Analysis->Structure Elucidation Chemical Synthesis Chemical Synthesis Structure Elucidation->Chemical Synthesis Behavioral Bioassays Behavioral Bioassays Chemical Synthesis->Behavioral Bioassays Field Trials Field Trials Behavioral Bioassays->Field Trials

Caption: Experimental workflow for insect pheromone identification and validation.

Conclusion

This compound is a vital semiochemical, particularly for the yellow peach moth, Dichocrocis punctiferalis. Understanding the nuances of its role in chemical communication, from the quantitative composition of the pheromone blend to the intricacies of its biosynthetic and neural signaling pathways, is paramount for developing effective and environmentally benign pest management strategies. The detailed experimental protocols and workflows provided in this guide offer a robust framework for researchers and drug development professionals to further investigate this and other semiochemical systems. Future research should focus on elucidating the specific enzymes involved in the biosynthesis of this compound in D. punctiferalis and characterizing the specific olfactory receptors responsible for its detection, which could serve as novel targets for pest control.

References

In-Depth Technical Guide to (Z)-10-Hexadecenal (10Z-Hexadecenal)

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (Z)-10-Hexadecenal, a significant semiochemical in insect communication. The document details its chemical and physical properties, outlines its primary biological function as a sex pheromone, and presents relevant experimental methodologies for its synthesis, analysis, and bioactivity assessment. Included are structured data tables for quantitative analysis and detailed diagrams of pertinent biological and experimental workflows to support advanced research and development applications.

Chemical Identity and Properties

(Z)-10-Hexadecenal, with the CAS Number 68279-24-3 , is a monounsaturated fatty aldehyde. It plays a crucial role as a minor but essential component of the female sex pheromone blend of several lepidopteran species, most notably the yellow peach moth, Dichocrocis punctiferalis (also known as Conogethes punctiferalis).[1][2] While the major component of this moth's pheromone is the (E)-isomer, the presence of (Z)-10-Hexadecenal is critical for optimal male attraction.[1]

Chemical Data
PropertyValueSource
CAS Number 68279-24-3Generic
Molecular Formula C₁₆H₃₀OGeneric
Molecular Weight 238.41 g/mol Generic
IUPAC Name (Z)-hexadec-10-enalGeneric
Synonyms (Z)-10-Hexadecenal, 10-hexadecenal, ZGeneric
Chemical Class Fatty AldehydeGeneric
Physical Properties
PropertyValueNotes
Appearance Oily liquid (presumed)Based on similar long-chain aldehydes
Boiling Point Not specified-
Solubility Soluble in organic solventsExpected for a long-chain fatty aldehyde
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[3]

Biological Function and Significance

(Z)-10-Hexadecenal is primarily recognized for its role as an insect sex pheromone. In the yellow peach moth, Dichocrocis punctiferalis, it acts synergistically with the major pheromone component, (E)-10-hexadecenal. Field studies have demonstrated that traps baited with a mixture of the (E) and (Z) isomers are significantly more effective at capturing male moths than traps baited with the (E)-isomer alone.[1] This highlights the importance of precise isomeric ratios in chemical communication for reproductive isolation and mate recognition.

Pheromonal Activity in Dichocrocis punctiferalis

The optimal blend for attracting male D. punctiferalis varies slightly based on geographic population, but generally contains a high percentage of the (E)-isomer.

Isomer Ratio (E:Z)EfficacySource
9:1 Caught 4 times as many males as the (E)-isomer alone in field tests.[1]
85:15 Detected in the pheromone gland of Korean populations.[4]
100:8 Found to be most attractive in studies in China.[4]

Experimental Protocols

This section details the methodologies for the synthesis, analysis, and bioassay of (Z)-10-Hexadecenal.

Chemical Synthesis: Wittig Reaction (General Protocol)

The Z-configuration of the double bond in 10Z-Hexadecenal can be achieved with high stereoselectivity using a Wittig reaction with a non-stabilized ylide. The following is a generalized protocol.

Objective: To synthesize an alkene from an aldehyde and a phosphonium ylide.

Materials:

  • Triphenylphosphine

  • An appropriate alkyl halide (e.g., 1-bromohexane to form the C6H13 side chain)

  • A suitable aldehyde (e.g., 10-oxodecanal)

  • A strong, non-nucleophilic base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous ether or THF

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • Preparation of the Phosphonium Salt: Triphenylphosphine is reacted with the alkyl halide in a suitable solvent to form the corresponding phosphonium salt. The salt is typically a stable solid that can be isolated and purified.

  • Generation of the Ylide (Wittig Reagent): The phosphonium salt is suspended in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., argon). A strong base, such as n-butyllithium, is added dropwise at a low temperature (e.g., 0°C or -78°C) to deprotonate the carbon adjacent to the phosphorus, forming the ylide. The formation of the ylide is often indicated by a color change.

  • Reaction with the Aldehyde: The aldehyde, dissolved in the same anhydrous solvent, is added slowly to the ylide solution at low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Workup and Purification: The reaction is quenched, typically with water or a saturated aqueous solution of ammonium chloride. The organic product is extracted with a nonpolar solvent (e.g., hexane or ether). The crude product is then purified, commonly by column chromatography on silica gel, to separate the desired (Z)-alkene from the triphenylphosphine oxide byproduct and any (E)-isomer that may have formed.

Analytical Method: Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique used to identify which compounds in a complex mixture are biologically active (i.e., can be detected by an insect's antenna).

Objective: To identify compounds in a pheromone gland extract that elicit an electrical response from a male moth's antenna.

Instrumentation:

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Electroantennography (EAD) system, including micromanipulators, electrodes, and an amplifier

  • Effluent splitter to direct the GC column output to both the FID and the antennal preparation

Procedure:

  • Sample Preparation: The pheromone gland is excised from a virgin female moth and extracted in a small volume of a suitable solvent like hexane.

  • Antenna Preparation: A male moth is immobilized, and one of its antennae is excised. The antenna is mounted between two electrodes (a recording and a reference electrode) using conductive gel.

  • GC Analysis: The extract is injected into the GC. The GC program is set to separate the individual components of the extract over time.

  • EAD Recording: As the separated compounds elute from the GC column, the effluent is split. One portion goes to the FID, which generates a chromatogram. The other portion is passed over the prepared antenna in a stream of humidified, purified air.

  • Data Analysis: When a biologically active compound passes over the antenna, it causes a depolarization of the olfactory receptor neurons, which is detected as a negative voltage deflection (an EAD response). By comparing the timing of the EAD responses with the peaks on the FID chromatogram, the active compounds can be identified.

Bioassay: Wind Tunnel Experiment (General Protocol)

Wind tunnel assays are used to study the behavioral responses of insects to olfactory cues in a controlled environment that simulates natural conditions.

Objective: To quantify the behavioral responses of male moths to synthetic pheromone blends.

Materials:

  • Wind tunnel with controlled airflow, temperature, and light conditions

  • Pheromone dispenser (e.g., rubber septum) loaded with a precise amount of the synthetic pheromone blend

  • Release cage for the male moths

  • Video recording equipment for later analysis

Procedure:

  • Moth Preparation: Male moths are typically used 2-3 days after emergence and are acclimatized to the wind tunnel conditions before the experiment.

  • Pheromone Application: A rubber septum or other dispenser is loaded with a specific concentration and ratio of the synthetic pheromone components dissolved in a solvent like hexane. The dispenser is placed upwind in the tunnel.

  • Behavioral Observation: A single male moth is released from a cage at the downwind end of the tunnel. Its flight behavior in response to the pheromone plume is observed and recorded. Key behaviors to quantify include:

    • Activation: Percentage of males that initiate flight.

    • Upwind Flight: Percentage of males that fly towards the pheromone source.

    • Landing: Percentage of males that land on or near the pheromone source.

  • Data Analysis: The percentages of males exhibiting each behavior are calculated for different pheromone blends or concentrations. This allows for a quantitative comparison of the attractiveness of different stimuli.

Signaling Pathway and Mechanism of Action

While the specific olfactory receptor for (Z)-10-Hexadecenal has not been definitively identified, the general mechanism for aldehyde pheromone detection in insects is well-understood.

Pheromone Reception and Signal Transduction:

  • Binding and Transport: Pheromone molecules enter the pores of the sensory hairs (sensilla) on the male moth's antennae. Inside the sensillum lymph, they are bound by Pheromone Binding Proteins (PBPs).

  • Receptor Activation: The PBP-pheromone complex transports the lipophilic aldehyde to the dendrites of Olfactory Receptor Neurons (ORNs). Here, the pheromone binds to a specific Olfactory Receptor (OR).

  • Signal Transduction: Insect ORs are ligand-gated ion channels. They form a heterodimeric complex with a highly conserved co-receptor called Orco. Upon pheromone binding to the OR, the OR-Orco complex undergoes a conformational change, opening the ion channel.

  • Depolarization and Action Potential: The influx of cations (such as Na⁺ and Ca²⁺) through the opened channel depolarizes the ORN membrane. If this depolarization reaches the threshold, it triggers an action potential (a nerve impulse).

  • Signal to the Brain: The action potential travels down the axon of the ORN to the antennal lobe of the insect's brain. Neurons that express the same OR converge on the same glomerulus in the antennal lobe. This spatial pattern of activation in the brain is interpreted as a specific odor, leading to a behavioral response (e.g., upwind flight towards the female).

Visualizations

Experimental Workflow: Pheromone Identification

Pheromone_Identification_Workflow cluster_extraction Extraction & Analysis cluster_confirmation Bioactivity Confirmation cluster_result Result gland_extract Female Pheromone Gland Extraction gc_ms GC-MS Analysis gland_extract->gc_ms Inject Extract gc_ead GC-EAD gland_extract->gc_ead Test Extract id Putative Pheromone (this compound) gc_ms->id Identify Components synthesis Chemical Synthesis id->synthesis Synthesize Standard synthesis->gc_ead Test Standard wind_tunnel Wind Tunnel Bioassay synthesis->wind_tunnel Test Behavior confirmation Confirmed Pheromone Component gc_ead->confirmation wind_tunnel->confirmation

Caption: Workflow for the identification and confirmation of this compound as a pheromone.

Signaling Pathway: Insect Olfaction

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane cluster_cellular_response Cellular Response pheromone This compound pbp PBP pheromone->pbp Binds pbp_complex PBP-Pheromone Complex pbp->pbp_complex receptor OR Orco pbp_complex->receptor:f0 Binds channel_open Ion Channel Opens receptor->channel_open Conformational Change ions Cation Influx (Na+, Ca2+) channel_open->ions depolarization Membrane Depolarization ions->depolarization action_potential Action Potential (Signal to Brain) depolarization->action_potential

Caption: Generalized signaling pathway for aldehyde pheromone reception in insects.

References

A Comprehensive Review of 10Z-Hexadecenal: Synthesis, Biological Activity, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

10Z-Hexadecenal is a monounsaturated fatty aldehyde that has been identified as a crucial, albeit minor, component of the sex pheromone of the yellow peach moth, Dichocrocis punctiferalis (also known as Conogethes punctiferalis). This insect is a significant pest for a variety of agricultural crops. While the major component of the pheromone is the (E)-isomer, (E)-10-hexadecenal, studies have consistently shown that the presence of this compound in a specific ratio with its geometric isomer dramatically enhances the attraction of male moths. This synergistic effect makes this compound a key molecule of interest for the development of effective and species-specific pest management strategies, such as mating disruption and mass trapping. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, biological activity with quantitative data, and the underlying signaling pathways involved in its perception by insects.

Synthesis of this compound

The synthesis of this compound, typically as part of a mixture with its (E)-isomer, is crucial for its application in pest control. While detailed, step-by-step protocols are often proprietary or described in older literature that is not readily accessible, the general synthetic strategies can be outlined. A common approach involves the Wittig reaction, a versatile method for creating carbon-carbon double bonds with control over the stereochemistry.

General Experimental Protocol for Wittig-based Synthesis (Inferred from common organic synthesis practices):

  • Preparation of the Phosphonium Ylide: A suitable C10 alkyltriphenylphosphonium bromide is treated with a strong base, such as sodium amide or n-butyllithium, in an appropriate solvent like tetrahydrofuran (THF) to generate the corresponding ylide.

  • Wittig Reaction: The ylide is then reacted with a C6 aldehyde, such as hexanal, at low temperatures. The use of specific reaction conditions (e.g., polar aprotic solvents, lithium-free ylides) can favor the formation of the (Z)-isomer.

  • Purification: The resulting (Z)-10-hexadecene is purified from the reaction mixture, often by column chromatography, to separate it from the (E)-isomer and triphenylphosphine oxide byproduct.

  • Ozonolysis and Reduction: The purified alkene is then subjected to ozonolysis, followed by a reductive workup using a mild reducing agent like dimethyl sulfide or triphenylphosphine, to cleave the double bond and yield the desired this compound.

  • Final Purification: The final product is purified, typically by chromatography, to achieve the desired level of purity for biological assays.

A facile synthesis of a mixture of (E)- and (Z)-10-hexadecenal has been reported, highlighting its importance for the control of D. punctiferalis.

Biological Activity and Quantitative Data

The biological activity of this compound is most pronounced in its synergistic interaction with (E)-10-hexadecenal. Field trapping and laboratory-based behavioral assays have demonstrated that a specific blend of these two isomers is significantly more attractive to male Dichocrocis punctiferalis than the (E)-isomer alone.

Table 1: Field Trapping Data for Dichocrocis punctiferalis in Response to Different Pheromone Blends

Lure CompositionRatio (E:Z)Relative Trap CatchReference
(E)-10-hexadecenal alone100:0LowKonno et al., 1982
(E)-10-hexadecenal + (Z)-10-hexadecenal9:1~4 times higher than (E) aloneKonno et al., 1982
(E)-10-hexadecenal + (Z)-10-hexadecenal100:8Most attractive blend in ChinaLiu et al., 1994
(E)-10-hexadecenal + (Z)-10-hexadecenal80:20Highest attractiveness in KoreaJung et al., 2000

Experimental Protocols for Biological Assays:

  • Electroantennography (EAG): This technique is used to measure the overall electrical response of an insect's antenna to a volatile compound.

    • An adult male moth is immobilized, and its antenna is excised.

    • The antenna is mounted between two electrodes, and a constant stream of humidified air is passed over it.

    • A puff of air containing a known concentration of this compound is introduced into the airstream.

    • The resulting depolarization of the antennal neurons is recorded as a negative voltage deflection (the EAG response).

    • Dose-response curves can be generated by testing a range of concentrations.

  • Wind Tunnel Bioassays: These assays are used to observe and quantify the behavioral responses of male moths to a pheromone source in a controlled environment that simulates natural conditions.

    • A wind tunnel with a controlled airflow and light intensity is used.

    • A lure containing a specific blend of pheromone components is placed at the upwind end of the tunnel.

    • Individual male moths are released at the downwind end.

    • A sequence of behaviors is recorded, including taking flight, oriented upwind flight, and contact with the pheromone source.

    • The percentage of moths exhibiting each behavior is calculated to determine the attractiveness of the blend.

Signaling Pathways

The detection of this compound by male moths initiates a sophisticated signaling cascade within the olfactory receptor neurons (ORNs) located in specialized sensilla on their antennae. While the specific receptors for this compound in Dichocrocis punctiferalis have not been definitively identified, a general model for moth pheromone reception provides a framework for understanding its mechanism of action.

Pheromone Reception and Signal Transduction Workflow

pheromone_workflow cluster_air Air cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane P This compound Molecule PBP Pheromone Binding Protein (PBP) P->PBP Binding P_PBP Pheromone-PBP Complex PBP->P_PBP OR Olfactory Receptor (OR) + Orco Co-receptor P_PBP->OR Interaction G G-protein OR->G Activates PLC Phospholipase C (PLC) G->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca2+ Influx IP3->Ca Triggers IonChannel Ion Channel Activation Ca->IonChannel Opens Depolarization Membrane Depolarization IonChannel->Depolarization AP Action Potential Depolarization->AP Generates Brain Brain AP->Brain Signal to Brain

Caption: Pheromone signal transduction in a moth olfactory receptor neuron.

Description of the Signaling Pathway:

  • Binding to Pheromone Binding Proteins (PBPs): Molecules of this compound enter the sensillum lymph through pores in the sensillum wall. Here, they are bound by PBPs, which solubilize the hydrophobic pheromone and transport it to the dendritic membrane of the ORN.

  • Receptor Activation: The pheromone-PBP complex interacts with a specific olfactory receptor (OR) that is part of a heterodimeric complex with a highly conserved co-receptor, Orco. This interaction is thought to induce a conformational change in the OR-Orco complex.

  • Signal Transduction Cascade: The activation of the OR-Orco complex can initiate a G-protein-coupled signaling cascade. This often involves the activation of phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3).

  • Ion Channel Gating and Depolarization: IP3 triggers the opening of ion channels, leading to an influx of cations (such as Ca2+). This influx of positive ions causes a depolarization of the ORN membrane.

  • Action Potential Generation: If the depolarization reaches the neuron's threshold, it will fire an action potential. The frequency of these action potentials encodes the intensity of the pheromone signal.

  • Signal Transmission to the Brain: The action potentials are then transmitted along the axon of the ORN to the antennal lobe of the insect's brain, where the information is processed, leading to a behavioral response.

Conclusion

This compound serves as a textbook example of the chemical nuances that govern insect communication. Although a minor component of the Dichocrocis punctiferalis sex pheromone, its role as a potent synergist is indispensable for eliciting a strong behavioral response in males. A thorough understanding of its synthesis, the quantitative aspects of its biological activity, and the intricate signaling pathways it activates is paramount for the development of next-generation, environmentally benign pest management solutions. Further research to identify the specific olfactory receptors for this compound and to elucidate the precise molecular interactions within the ORN will undoubtedly pave the way for the design of even more selective and effective semiochemical-based control strategies.

The Chemistry of a Pheromone: A Technical Guide to 10Z-Hexadecenal

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Natural Sources and Synthesis of 10Z-Hexadecenal.

Introduction

This compound is a monounsaturated fatty aldehyde that plays a crucial role in the chemical communication of several insect species. As a sex pheromone component, it is a key molecule in the reproductive biology of these insects, making it a compound of significant interest for applications in pest management, ecological studies, and the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and chemical synthesis of this compound, tailored for a scientific audience.

Natural Sources and Biosynthesis of this compound

Natural Occurrence

This compound is primarily known as a female-produced sex pheromone in various species of moths (Lepidoptera). Its most well-documented role is as a minor component of the sex pheromone of the yellow peach moth, Conogethes punctiferalis (also known as Dichocrocis punctiferalis), a significant pest of various fruit crops.[1][2] In this species, the major pheromone component is the geometric isomer, (E)-10-hexadecenal.[1] The precise ratio of the Z to E isomer can be critical for eliciting a behavioral response in males. Field trials have shown that a mixture of (E)- and (Z)-10-hexadecenal, often in a 9:1 ratio, is significantly more attractive to males than the E isomer alone.[3]

Table 1: Natural Occurrence of this compound in Conogethes punctiferalis

SpeciesCommon NamePheromone ComponentRatio (E:Z)Reference
Conogethes punctiferalisYellow Peach Moth(E)-10-Hexadecenal : (Z)-10-Hexadecenal9 : 1[3]
Biosynthesis Pathway

The biosynthesis of this compound in moths, like other Type I lepidopteran pheromones, originates from fatty acid metabolism. The general pathway involves a series of enzymatic modifications to a saturated fatty acid precursor, typically palmitic acid (a C16 fatty acid).

The key steps in the biosynthesis of this compound are:

  • De Novo Fatty Acid Synthesis: The pathway begins with the synthesis of palmitoyl-CoA from acetyl-CoA.

  • Desaturation: A specific fatty acyl-CoA desaturase introduces a double bond at the Δ10 position of the palmitoyl-CoA chain, creating (Z)-10-hexadecenoyl-CoA. This step is crucial for establishing the Z-geometry of the double bond.

  • Reduction: The fatty acyl-CoA is then reduced to the corresponding alcohol, (Z)-10-hexadecen-1-ol, by a fatty acyl reductase (FAR).

  • Oxidation: Finally, the alcohol is oxidized to the aldehyde, this compound, by an alcohol oxidase/dehydrogenase.

Biosynthesis_of_10Z_Hexadecenal acetyl_coa Acetyl-CoA palmitoyl_coa Palmitoyl-CoA (C16:0) acetyl_coa->palmitoyl_coa Fatty Acid Synthase z10_hexadecenoyl_coa (Z)-10-Hexadecenoyl-CoA palmitoyl_coa->z10_hexadecenoyl_coa Δ10-Desaturase z10_hexadecenol (Z)-10-Hexadecen-1-ol z10_hexadecenoyl_coa->z10_hexadecenol Fatty Acyl Reductase (FAR) z10_hexadecenal This compound z10_hexadecenol->z10_hexadecenal Alcohol Oxidase

Fig. 1: Proposed biosynthetic pathway of this compound in moths.
Experimental Protocol: Extraction and Analysis of this compound from Insect Pheromone Glands

This protocol describes a general method for the extraction and analysis of this compound from the pheromone glands of female moths.

1. Materials and Reagents:

  • Virgin female moths

  • Hexane (HPLC grade)

  • Internal standard (e.g., a C17 or C19 hydrocarbon)

  • Glass capillaries

  • Gas chromatograph-mass spectrometer (GC-MS)

2. Procedure:

  • Pheromone Gland Excision: Excise the pheromone glands (typically located at the abdominal tip) from calling virgin female moths during their active period (scotophase).

  • Extraction: Immediately place the excised glands in a small vial containing a known volume of hexane (e.g., 100 µL) and the internal standard. Allow the extraction to proceed for at least 30 minutes at room temperature.

  • Concentration: Carefully concentrate the extract under a gentle stream of nitrogen if necessary.

  • GC-MS Analysis:

    • Injection: Inject 1-2 µL of the extract into the GC-MS.

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Temperature Program: A typical temperature program starts at a low temperature (e.g., 60°C), holds for a few minutes, then ramps up to a higher temperature (e.g., 280-300°C).

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 40-450.

  • Identification and Quantification:

    • Identify this compound by comparing its mass spectrum and retention time with those of an authentic synthetic standard.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Chemical Synthesis of this compound

Several synthetic routes can be employed to produce this compound. The choice of method often depends on the desired stereoselectivity, yield, and scalability.

Wittig Reaction

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes. To synthesize this compound, a phosphonium ylide is reacted with an aldehyde. The Z-selectivity is typically achieved using a non-stabilized ylide under salt-free conditions.

Wittig_Synthesis cluster_0 Ylide Formation cluster_1 Wittig Reaction hexyl_bromide 1-Bromohexane phosphonium_salt Hexyltriphenylphosphonium bromide hexyl_bromide->phosphonium_salt tpp Triphenylphosphine (PPh3) tpp->phosphonium_salt ylide Hexylidenetriphenylphosphorane (Ylide) phosphonium_salt->ylide strong_base Strong Base (e.g., n-BuLi) strong_base->ylide z10_hexadecenal This compound ylide->z10_hexadecenal aldehyde 10-Oxodecanal aldehyde->z10_hexadecenal tppo Triphenylphosphine oxide Oxidation_Synthesis z10_hexadecenol (Z)-10-Hexadecen-1-ol z10_hexadecenal This compound z10_hexadecenol->z10_hexadecenal oxidizing_agent Oxidizing Agent (e.g., PCC or TEMPO/Bleach) oxidizing_agent->z10_hexadecenal Metathesis_Synthesis alkene1 1-Decene z10_hexadecenal This compound alkene1->z10_hexadecenal alkene2 8-Oxo-1-octene alkene2->z10_hexadecenal catalyst Z-Selective Metathesis Catalyst (e.g., Mo-based) catalyst->z10_hexadecenal ethylene Ethylene (byproduct)

References

The Ecological Significance of 10Z-Hexadecenal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-10-Hexadecenal (10Z-16:Ald) is a monounsaturated fatty aldehyde that plays a critical role in the chemical ecology of numerous insect species, primarily as a sex pheromone. Its presence, often in precise ratios with other compounds, is fundamental to the reproductive success of various moths, most notably the Yellow Peach Moth, Conogethes punctiferalis. This technical guide provides an in-depth analysis of the ecological significance of 10Z-Hexadecenal, detailing its role in insect communication, its effects on both target and non-target species, and the experimental methodologies used to elucidate its function. Quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers in ecology, entomology, and chemical biology.

Introduction

Chemical communication is a cornerstone of insect behavior, governing interactions related to mating, foraging, and defense. Among the vast array of semiochemicals, sex pheromones are paramount for reproductive isolation and success. This compound has been identified as a key component of the female-produced sex pheromone in several moth species. Its specific isomeric form and concentration are crucial for eliciting a behavioral response in conspecific males, leading them to the source for mating. Understanding the ecological role of this compound is not only of fundamental scientific interest but also holds significant potential for the development of environmentally benign pest management strategies, such as mating disruption and targeted trapping.

Role as a Sex Pheromone in Conogethes punctiferalis

The most well-documented role of this compound is as a primary component of the sex pheromone of the Yellow Peach Moth, Conogethes punctiferalis, a significant pest of numerous fruit crops. Male attraction is highly dependent on a specific blend of this compound and its geometric isomer, (E)-10-hexadecenal (E10-16:Ald).

Pheromone Blend Composition and Efficacy

Field trapping studies have demonstrated that the ratio of E10-16:Ald to 10Z-16:Ald is critical for maximizing the capture of male C. punctiferalis. While the optimal ratio can vary geographically, a blend is consistently more effective than either compound alone. The addition of hexadecanal (16:Ald) has also been shown to enhance attraction in some populations.

Location/StudyOptimal Ratio (E10-16:Ald : 10Z-16:Ald)Additional ComponentsTrap Catch EnhancementReference
JapanNot Specified(Z)-10-hexadecenal4x increase with addition of Z-isomer[1](--INVALID-LINK--)
China100 : 816:Ald (ratio 16:100:8)Most attractive blend[1](--INVALID-LINK--)
Korea80 : 20-Highest attractiveness in orchard fields[1](--INVALID-LINK--)
India (Karnataka)9 : 1-Used for trapping[1](--INVALID-LINK--)
Application in Mating Disruption

The precise understanding of the C. punctiferalis pheromone blend has led to the successful application of mating disruption as a pest control strategy. This involves permeating an area with a synthetic pheromone blend to confuse males and prevent them from locating females.

TreatmentApplication RateMale Catch Inhibition (MCI)Efficacy (Fruit Damage Reduction)Reference
Single-dosage (TS)50 g/ha70.5% - 82.7%63.9% - 73.6%[2](3--INVALID-LINK--
Double-dosage (TD)100 g/ha87.8% - 95.1%50.9% - 60.2%[2](3--INVALID-LINK--
Two-application (TT)50 g/ha (twice)87.8% - 95.1%64.8% - 77.9%[2](3--INVALID-LINK--

Effects on Non-Target Species

An important aspect of the ecological significance of any semiochemical is its effect on non-target organisms. While pheromones are generally species-specific, there can be instances of cross-attraction or inhibition, which have implications for community dynamics and the application of pheromone-based pest management.

Interspecific Interactions

Studies have shown that the pheromone components of C. punctiferalis, including this compound, can elicit electrophysiological and behavioral responses in other moth species, such as the Oriental Fruit Moth, Grapholita molesta. This indicates that the olfactory systems of some non-target species are capable of detecting this compound.[4] However, the behavioral outcome of this detection (attraction, repulsion, or indifference) in a natural context requires further quantitative investigation.

Research on the related compound, (Z)-11-hexadecenal, has demonstrated that traps baited with this pheromone can capture non-target noctuid moths, highlighting the potential for interspecific eavesdropping on chemical signals.[5][6] This underscores the importance of field trials to determine the specificity of lures containing this compound.

Experimental Protocols

The elucidation of the ecological role of this compound relies on a suite of specialized experimental techniques. The following sections provide an overview of the methodologies commonly employed.

Pheromone Extraction and Analysis

Objective: To extract and identify the chemical components of the female sex pheromone gland.

Methodology:

  • Gland Excision: Pheromone glands are excised from the abdominal tips of virgin female moths during their calling period (scotophase).

  • Solvent Extraction: The excised glands are immediately immersed in a non-polar solvent, such as hexane, for a specific duration to extract the lipophilic pheromone components.

  • Analysis: The extract is then analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the individual compounds. The retention times and mass spectra are compared to those of synthetic standards for confirmation.

Pheromone_Extraction_Workflow cluster_moth Moth Preparation cluster_extraction Extraction cluster_analysis Analysis Moth Virgin Female Moth Calling Calling Period Moth->Calling Observe Excision Excise Pheromone Gland Calling->Excision Extraction Solvent Extraction (Hexane) Excision->Extraction GCMS GC-MS Analysis Extraction->GCMS Identification Compound Identification GCMS->Identification Result Pheromone Blend Ratio Identification->Result Quantify Components

Pheromone Extraction and Analysis Workflow.
Electroantennography (EAG)

Objective: To measure the electrical response of a moth's antenna to volatile compounds.

Methodology:

  • Antenna Preparation: An antenna is excised from a male moth and mounted between two electrodes using conductive gel.

  • Stimulus Delivery: A purified air stream is continuously passed over the antenna. Puffs of air containing a known concentration of the test compound (e.g., this compound) are introduced into the airstream.

  • Signal Recording: The change in electrical potential between the base and tip of the antenna (the EAG response) is amplified and recorded. The amplitude of the response is indicative of the sensitivity of the antennal olfactory receptor neurons to the specific compound.

EAG_Protocol cluster_prep Preparation cluster_stimulus Stimulation cluster_recording Recording & Analysis Moth Male Moth Antenna Excise Antenna Moth->Antenna Mount Mount on Electrodes Antenna->Mount Air Purified Air Stream Mount->Air Amplify Amplify Signal Mount->Amplify Generate Signal Puff Introduce Odor Puff Air->Puff Puff->Mount Stimulate Antenna Record Record EAG Response Amplify->Record Analyze Analyze Amplitude Record->Analyze Output Output Analyze->Output Antennal Sensitivity Data

Electroantennography (EAG) Experimental Workflow.
Wind Tunnel Bioassay

Objective: To observe and quantify the behavioral responses of moths to a pheromone source in a controlled environment that simulates natural odor plume dispersal.

Methodology:

  • Acclimatization: Male moths are acclimatized to the wind tunnel conditions (light, temperature, humidity, and wind speed).

  • Pheromone Source: A lure containing the test pheromone blend is placed at the upwind end of the tunnel.

  • Moth Release: Moths are released individually at the downwind end of the tunnel.

  • Behavioral Observation: The flight behavior of the moth is recorded, including take-off, upwind flight, casting (zigzagging flight), and contact with the source. The percentage of moths exhibiting each behavior is calculated.

Wind_Tunnel_Bioassay cluster_setup Setup cluster_trial Trial cluster_analysis Data Analysis Tunnel Wind Tunnel Lure Place Pheromone Lure (Upwind) Tunnel->Lure Release Release Moth (Downwind) Lure->Release Odor Plume Moth Acclimatize Male Moth Moth->Release Observe Record Flight Behavior Release->Observe Quantify Quantify Behaviors Observe->Quantify Compare Compare Treatments Quantify->Compare Result Result Compare->Result Behavioral Response Data

Wind Tunnel Bioassay Workflow.

Olfactory Signaling Pathway

The detection of this compound by a male moth initiates a cascade of events within the olfactory sensory neurons (OSNs) located in the antennal sensilla. While the precise pathway for C16 aldehydes is an area of active research, the general mechanism of pheromone reception in moths is understood to involve several key steps.

  • Binding: Hydrophobic pheromone molecules enter the aqueous sensillum lymph through pores in the sensillum wall.

  • Transport: Odorant-binding proteins (OBPs) bind to the pheromone molecules and transport them across the lymph to the dendritic membrane of the OSN.

  • Receptor Activation: The pheromone-OBP complex interacts with a specific odorant receptor (OR) on the OSN dendrite. This interaction is thought to cause a conformational change in the OR, leading to the release of the pheromone.

  • Ion Channel Gating: The activated OR, which forms a complex with a co-receptor (Orco), functions as a ligand-gated ion channel. Its activation leads to an influx of cations, depolarizing the neuron.

  • Signal Transduction: This depolarization generates an action potential that travels down the axon of the OSN to the antennal lobe of the brain, where the information is processed.

Olfactory_Signaling_Pathway Pheromone This compound Pore Sensillum Pore Pheromone->Pore OBP_Pheromone OBP-Pheromone Complex OBP Odorant-Binding Protein (OBP) Pore->OBP Enters Lymph Lymph Sensillum Lymph OBP->OBP_Pheromone Binds OR Odorant Receptor (OR) OBP_Pheromone->OR Transport & Delivery IonChannel Ion Channel Opening OR->IonChannel Activates Orco Orco Co-receptor Orco->IonChannel Depolarization Neuron Depolarization IonChannel->Depolarization Cation Influx ActionPotential Action Potential to Brain Depolarization->ActionPotential

Pheromone Olfactory Signaling Pathway.

Conclusion

This compound is a semiochemical of considerable ecological importance, primarily serving as a critical sex pheromone component for the moth Conogethes punctiferalis. The precise blend of this aldehyde with its E-isomer dictates its efficacy in attracting males, a principle that has been successfully exploited for pest management through mating disruption. While its effects on non-target species are not yet fully elucidated, the potential for interspecific interactions exists and warrants further investigation. The continued study of this compound, utilizing the detailed experimental protocols outlined in this guide, will undoubtedly deepen our understanding of insect chemical communication and pave the way for the development of more sophisticated and sustainable pest control technologies. The exploration of the specific olfactory receptors and downstream signaling pathways activated by this compound remains a promising frontier for future research.

References

The Evolutionary Trajectory of 10Z-Hexadecenal as a Chemical Signal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(10Z)-Hexadecenal, a C16 unsaturated aldehyde, serves as a fascinating case study in the evolution of chemical communication. This technical guide delves into the core aspects of 10Z-Hexadecenal as a semiochemical, providing an in-depth analysis of its biosynthesis, reception, and behavioral significance. By synthesizing current research, this document aims to provide a comprehensive resource for professionals in chemical ecology, entomology, and drug development, fostering a deeper understanding of the intricate world of insect pheromones and their potential applications.

The evolution of insect pheromones is a dynamic process driven by the need for species-specific communication, often for mate recognition. Many insect pheromones, including aldehydes like this compound, are thought to have evolved from cuticular hydrocarbons, which originally served as a protective barrier against desiccation. Over evolutionary time, these compounds were co-opted for signaling purposes, leading to the development of highly specific biosynthetic pathways and dedicated olfactory receptors. The diversity of moth pheromones, in particular, is a testament to the evolutionary plasticity of the enzymes involved in their production, primarily fatty acid synthases, desaturases, and reductases.

This guide will explore the known occurrences of this compound in the insect world, detail the experimental methodologies used to study it, and present the current understanding of its role in mediating insect behavior.

Data Presentation: Quantitative Analysis of this compound

The following table summarizes the quantitative data available for this compound in species where it has been identified as a semiochemical. This data is crucial for understanding the ecological relevance and behavioral impact of this compound.

SpeciesPheromone Blend ComponentQuantity (ng/female gland)Electroantennography (EAG) ResponseBehavioral Effect
Dichocrocis punctiferalis (Yellow Peach Moth)Major pheromone componentNot specified in available literatureElicits strong antennal response in malesAttracts males for mating[1]
Manduca sexta (Tobacco Hornworm)Minor component of a complex blendPresent in solvent rinses of glandsContributes to the overall neural response in males[2][3]Part of the blend required for complete mating behavior sequence[3]

Experimental Protocols

A thorough understanding of the methodologies used to investigate this compound is essential for replicating and building upon existing research. This section provides detailed protocols for key experimental techniques.

Pheromone Extraction and Identification

Objective: To extract and identify the volatile compounds from the pheromone glands of female insects.

Protocol:

  • Gland Excision: Female moths are chilled to immobility. The pheromone glands, typically located on the terminal abdominal segments, are carefully excised using fine forceps and microscissors.

  • Solvent Extraction: The excised glands are immediately submerged in a small volume (e.g., 10-50 µL) of a high-purity non-polar solvent, such as hexane, for a defined period (e.g., 2 hours).[4]

  • Sample Concentration: The solvent extract is carefully concentrated under a gentle stream of nitrogen to a final volume suitable for analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extract is injected into a GC-MS system. The gas chromatograph separates the individual compounds in the mixture, and the mass spectrometer provides a mass spectrum for each compound, allowing for its identification by comparing the spectrum to known standards and libraries.

  • Gas Chromatography-Electroantennography (GC-EAD) Analysis: To identify which of the separated compounds are biologically active, the effluent from the GC column is split. One portion goes to the GC detector (e.g., a flame ionization detector), and the other is directed over an excised male insect antenna. The electrical response of the antenna to each compound is recorded, revealing which components of the blend are detected by the male's olfactory system.

Chemical Synthesis of (Z)-10-Hexadecenal

Objective: To synthesize this compound for use in behavioral bioassays and as a standard for analytical chemistry.

General Approach (based on related syntheses):

The synthesis of unsaturated aldehydes like this compound often involves stereospecific methods to control the geometry of the double bond. A common strategy is the Wittig reaction or a modification thereof.

  • Starting Materials: A suitable C10 aldehyde and a C6 phosphonium ylide would be required.

  • Wittig Reaction: The C10 aldehyde is reacted with the C6 ylide. The choice of reagents and reaction conditions is critical to ensure the formation of the Z (cis) isomer of the resulting alkene.

  • Purification: The product is purified using techniques such as column chromatography to isolate the desired 10Z-hexadecen-1-ol.

  • Oxidation: The purified alcohol is then oxidized to the corresponding aldehyde, this compound, using a mild oxidizing agent like pyridinium chlorochromate (PCC).

  • Structural Verification: The structure and purity of the synthesized compound are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and GC-MS.

Behavioral Bioassays

Objective: To determine the behavioral response of male insects to synthetic this compound.

Protocol (Wind Tunnel Assay): [3]

  • Wind Tunnel Setup: A wind tunnel is used to create a laminar airflow, mimicking natural conditions. The tunnel is typically illuminated with red light to facilitate observation without disturbing the nocturnal moths.

  • Pheromone Dispensing: A specific amount of synthetic this compound, either alone or in a blend with other identified pheromone components, is applied to a dispenser (e.g., a filter paper strip). The dispenser is placed at the upwind end of the tunnel.

  • Insect Acclimation: Male moths are placed in the wind tunnel and allowed to acclimate for a period before the pheromone is introduced.

  • Behavioral Observation: The behavior of the males in response to the pheromone plume is recorded. Key behaviors to note include:

    • Activation: Initial response to the pheromone, often characterized by wing fanning.

    • Anemotaxis: Oriented flight upwind towards the pheromone source.

    • Landing: Arrival at the pheromone source.

    • Copulatory Attempts: Bending of the abdomen in an attempt to mate with the dispenser.

  • Data Analysis: The percentage of males exhibiting each behavior is calculated and compared across different treatments (e.g., different pheromone blends or concentrations).

Mandatory Visualizations

Biosynthesis of Aldehyde Pheromones

The biosynthesis of C16 aldehyde pheromones in moths typically starts from palmitic acid (a C16 saturated fatty acid). The process involves a series of enzymatic steps, including desaturation to introduce a double bond and subsequent modification of the carboxyl group.

Biosynthesis Palmitic Acid (16:0) Palmitic Acid (16:0) Palmitoyl-CoA Palmitoyl-CoA Palmitic Acid (16:0)->Palmitoyl-CoA Acyl-CoA Synthetase 10Z-Hexadecenoyl-CoA 10Z-Hexadecenoyl-CoA Palmitoyl-CoA->10Z-Hexadecenoyl-CoA Δ10-Desaturase 10Z-Hexadecenol 10Z-Hexadecenol 10Z-Hexadecenoyl-CoA->10Z-Hexadecenol Fatty Acyl Reductase This compound This compound 10Z-Hexadecenol->this compound Alcohol Oxidase

Caption: Generalized biosynthetic pathway for this compound from palmitic acid in insects.

Insect Olfactory Signal Transduction Pathway

The detection of pheromones like this compound by insect olfactory receptor neurons (ORNs) initiates a signal transduction cascade that leads to a neural impulse.

Olfactory_Signaling cluster_membrane Olfactory Receptor Neuron Membrane This compound This compound OR-Orco Complex OR-Orco Complex This compound->OR-Orco Complex Binding G-protein G-protein OR-Orco Complex->G-protein Activation Ion Channel Ion Channel G-protein->Ion Channel Opening Depolarization Depolarization Ion Channel->Depolarization Cation Influx Action Potential Action Potential Depolarization->Action Potential Signal to Brain

Caption: Simplified diagram of the insect olfactory signal transduction pathway for this compound.

Experimental Workflow for Pheromone Identification

The process of identifying a new pheromone component involves a logical sequence of experimental steps, from initial observation to chemical identification and behavioral validation.

Experimental_Workflow Behavioral Observation Behavioral Observation Pheromone Gland Excision Pheromone Gland Excision Behavioral Observation->Pheromone Gland Excision Solvent Extraction Solvent Extraction Pheromone Gland Excision->Solvent Extraction GC-MS Analysis GC-MS Analysis Solvent Extraction->GC-MS Analysis Chemical Identification GC-EAD Analysis GC-EAD Analysis Solvent Extraction->GC-EAD Analysis Bioactivity Screening Compound Identification Compound Identification GC-MS Analysis->Compound Identification Identification of Active Compounds Identification of Active Compounds GC-EAD Analysis->Identification of Active Compounds Chemical Synthesis Chemical Synthesis Compound Identification->Chemical Synthesis Identification of Active Compounds->Chemical Synthesis Behavioral Bioassays Behavioral Bioassays Chemical Synthesis->Behavioral Bioassays Validation Confirmation of Pheromone Component Confirmation of Pheromone Component Behavioral Bioassays->Confirmation of Pheromone Component

Caption: A typical experimental workflow for the identification of insect sex pheromones.

Conclusion

The study of this compound as a semiochemical provides a window into the intricate and evolving world of insect chemical communication. While it has been identified as a key pheromone component in some species and a minor component in others, its full phylogenetic distribution and the nuances of its evolutionary history are still being unraveled. The methodologies outlined in this guide provide a robust framework for future research in this area. For professionals in drug development, a deeper understanding of the biosynthesis and reception of such compounds can inform the design of novel, species-specific pest management strategies that are both effective and environmentally benign. The continued exploration of the evolution and function of semiochemicals like this compound will undoubtedly yield further insights into the complex interplay between chemistry, biology, and behavior.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (Z)-10-Hexadecenal

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(Z)-10-Hexadecenal is a monounsaturated long-chain aldehyde that functions as an insect pheromone, playing a crucial role in the chemical communication of various species.[1][2][3] Its synthesis is of significant interest for research in chemical ecology, pest management strategies, and the development of novel bioactive molecules. This document provides detailed protocols for the chemical synthesis of (Z)-10-Hexadecenal for research purposes, focusing on a reliable two-step pathway involving a Wittig reaction for the stereoselective formation of the (Z)-alkene followed by a mild oxidation to the aldehyde.

Chemical and Physical Properties:
PropertyValue
Molecular Formula C₁₆H₃₀O
Molecular Weight 238.41 g/mol [1]
IUPAC Name (Z)-hexadec-10-enal[1]
CAS Number 68279-24-3[1]
Appearance Colorless to pale yellow liquid
Boiling Point Not available
Solubility Soluble in organic solvents (e.g., hexane, diethyl ether, dichloromethane)
Synthetic Strategy Overview:

The synthesis of (Z)-10-Hexadecenal is achieved through a two-step process. The first step involves the creation of the C16 carbon chain with the desired (Z)-double bond at the C10 position via a Wittig reaction. This is followed by the oxidation of the resulting alcohol to the target aldehyde.

Synthesis_Overview Start Starting Materials Intermediate (Z)-10-Hexadecen-1-ol Start->Intermediate Wittig Reaction Final (Z)-10-Hexadecenal Intermediate->Final Oxidation

Caption: Overview of the two-step synthesis of (Z)-10-Hexadecenal.

Experimental Protocols

Part 1: Synthesis of (Z)-10-Hexadecen-1-ol via Wittig Reaction

The Wittig reaction is a reliable method for forming carbon-carbon double bonds with good stereochemical control.[4][5][6][7][8] For the synthesis of (Z)-alkenes, non-stabilized ylides are typically employed.[5][7] This protocol outlines the preparation of the necessary phosphonium salt and the subsequent Wittig reaction.

Step 1.1: Preparation of Hexyltriphenylphosphonium Bromide

Wittig_Reagent_Prep reagents 1-Bromohexane + Triphenylphosphine product Hexyltriphenylphosphonium Bromide reagents->product Reflux solvent Toluene (Solvent) solvent->product

Caption: Preparation of the Wittig reagent.

Materials:

ReagentFormulaMW ( g/mol )AmountMoles
1-BromohexaneC₆H₁₃Br165.0716.5 g0.1
TriphenylphosphineC₁₈H₁₅P262.2926.2 g0.1
TolueneC₇H₈92.14100 mL-

Procedure:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triphenylphosphine (26.2 g, 0.1 mol) and toluene (100 mL).

  • Stir the mixture until the triphenylphosphine is completely dissolved.

  • Add 1-bromohexane (16.5 g, 0.1 mol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 24 hours. The product will precipitate out of the solution as a white solid.

  • Cool the mixture to room temperature and then place it in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the white precipitate by vacuum filtration and wash with cold toluene (2 x 20 mL).

  • Dry the resulting hexyltriphenylphosphonium bromide salt under vacuum to a constant weight. The expected yield is typically high (80-90%).

Step 1.2: Wittig Reaction to form (Z)-10-Hexadecen-1-ol

Wittig_Reaction phosphonium Hexyltriphenylphosphonium Bromide ylide Hexylide phosphonium->ylide Deprotonation base n-Butyllithium (Base) base->ylide product (Z)-10-Hexadecen-1-ol ylide->product aldehyde 10-Hydroxydecanal aldehyde->product

Caption: The Wittig reaction for the formation of the (Z)-alkene.

Materials:

ReagentFormulaMW ( g/mol )AmountMoles
Hexyltriphenylphosphonium bromideC₂₄H₂₈BrP427.3542.7 g0.1
n-Butyllithium (2.5 M in hexanes)C₄H₉Li64.0640 mL0.1
10-HydroxydecanalC₁₀H₂₀O₂172.2617.2 g0.1
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11200 mL-

Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add hexyltriphenylphosphonium bromide (42.7 g, 0.1 mol) and anhydrous THF (150 mL).

  • Cool the suspension to 0 °C in an ice bath under a nitrogen atmosphere.

  • Slowly add n-butyllithium (40 mL of a 2.5 M solution in hexanes, 0.1 mol) to the suspension via the dropping funnel over 30 minutes. The solution will turn a deep orange/red color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • In a separate flask, dissolve 10-hydroxydecanal (17.2 g, 0.1 mol) in anhydrous THF (50 mL).

  • Slowly add the solution of 10-hydroxydecanal to the ylide solution at 0 °C over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., 95:5 to 80:20) to yield pure (Z)-10-hexadecen-1-ol.

Part 2: Oxidation of (Z)-10-Hexadecen-1-ol to (Z)-10-Hexadecenal

A mild oxidation method is required to convert the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid. The Swern oxidation is a highly effective method for this transformation.[1][7][8][9][10]

Swern_Oxidation alcohol (Z)-10-Hexadecen-1-ol aldehyde (Z)-10-Hexadecenal alcohol->aldehyde reagents DMSO, Oxalyl Chloride, Triethylamine reagents->aldehyde

Caption: Swern oxidation of the alcohol to the desired aldehyde.

Materials:

ReagentFormulaMW ( g/mol )AmountMoles
Oxalyl chloride(COCl)₂126.9310.2 g (7.0 mL)0.08
Dimethyl sulfoxide (DMSO)C₂H₆OS78.1312.5 g (11.4 mL)0.16
(Z)-10-Hexadecen-1-olC₁₆H₃₂O240.4212.0 g0.05
Triethylamine(C₂H₅)₃N101.1925.3 g (35 mL)0.25
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93300 mL-

Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DCM (150 mL) and oxalyl chloride (7.0 mL, 0.08 mol).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve DMSO (11.4 mL, 0.16 mol) in anhydrous DCM (30 mL).

  • Slowly add the DMSO solution to the oxalyl chloride solution via the dropping funnel over 20 minutes, ensuring the internal temperature does not rise above -60 °C.

  • Stir the mixture at -78 °C for 30 minutes.

  • Dissolve (Z)-10-hexadecen-1-ol (12.0 g, 0.05 mol) in anhydrous DCM (50 mL).

  • Slowly add the alcohol solution to the reaction mixture over 30 minutes, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triethylamine (35 mL, 0.25 mol) to the reaction mixture, and stir for an additional 30 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Add water (100 mL) to quench the reaction.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography on silica gel using a hexane:diethyl ether gradient (e.g., 98:2 to 95:5) to afford pure (Z)-10-Hexadecenal.[4]

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Yields

StepReactionStarting MaterialProductExpected Yield (%)
1.1Phosphonium Salt Formation1-BromohexaneHexyltriphenylphosphonium bromide80-90
1.2Wittig Reaction10-Hydroxydecanal(Z)-10-Hexadecen-1-ol60-70
2Swern Oxidation(Z)-10-Hexadecen-1-ol(Z)-10-Hexadecenal85-95

Characterization

The final product should be characterized to confirm its identity and purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern of (Z)-10-Hexadecenal and to determine its isomeric purity (Z/E ratio).[11][12][13]

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure, including the position and stereochemistry of the double bond.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic aldehyde C=O stretch (around 1725 cm⁻¹) and the C-H stretch of the aldehyde proton (around 2720 cm⁻¹).

Biological Context: Pheromone Signaling

(Z)-10-Hexadecenal acts as a chemical signal, or pheromone, in insects. The signaling pathway is initiated upon the binding of the pheromone molecule to a specific odorant receptor (OR) located on the dendrites of olfactory sensory neurons (OSNs) in the insect's antennae. This binding event triggers a cascade of intracellular events leading to the depolarization of the neuron and the generation of an action potential, which is then transmitted to the brain, eliciting a behavioral response (e.g., attraction).

Pheromone_Signaling cluster_neuron Olfactory Sensory Neuron Pheromone 10Z-Hexadecenal OR Odorant Receptor (OR) Pheromone->OR G_protein G-protein activation OR->G_protein Ion_Channel Ion Channel Opening G_protein->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Signal Signal to Brain Depolarization->Signal Behavior Behavioral Response Signal->Behavior

Caption: Simplified signaling pathway of an insect pheromone.

References

Application Notes and Protocols for Gas Chromatography-Electroantennography (GC-EAD) of 10Z-Hexadecenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Electroantennography (GC-EAD) is a powerful analytical technique used to identify biologically active volatile compounds from complex mixtures. This method couples the high-resolution separation capabilities of gas chromatography with the exquisite sensitivity and selectivity of an insect's antenna as a biological detector. 10Z-Hexadecenal, a common component of lepidopteran sex pheromones, serves as an important signaling molecule for mate recognition in many moth species, including the tobacco budworm, Heliothis virescens.[1] These application notes provide a detailed protocol for the analysis of this compound using GC-EAD, targeting researchers in chemical ecology, pest management, and drug discovery.

Data Presentation

The following tables summarize representative quantitative data obtained from the GC-EAD analysis of this compound and related pheromone components of Heliothis virescens.

Table 1: Gas Chromatography Parameters and Retention Times

CompoundRetention Time (min)GC ColumnOven Temperature ProgramCarrier Gas
(Z)-9-Tetradecenal12.85DB-5ms (30m x 0.25mm ID, 0.25µm film)80°C (1 min hold), then 10°C/min to 280°C (10 min hold)Helium
This compound 15.20 DB-5ms (30m x 0.25mm ID, 0.25µm film) 80°C (1 min hold), then 10°C/min to 280°C (10 min hold) Helium
(Z)-11-Hexadecenol15.45DB-5ms (30m x 0.25mm ID, 0.25µm film)80°C (1 min hold), then 10°C/min to 280°C (10 min hold)Helium

Table 2: Electroantennographic Detection (EAD) Response to this compound

Concentration (ng)Mean EAD Response (mV)Standard Deviation (mV)
0.10.2 ± 0.050.05
10.8 ± 0.150.15
102.5 ± 0.40.4
1005.1 ± 0.80.8

Experimental Protocols

This section provides a detailed methodology for the GC-EAD analysis of this compound using the antennae of the male tobacco budworm, Heliothis virescens.

Insect Rearing and Antennal Preparation
  • Insect Source: Obtain Heliothis virescens pupae from a commercial supplier or a laboratory colony.

  • Rearing Conditions: Maintain the pupae under a controlled environment (e.g., 25°C, 16:8 h light:dark cycle) until adult emergence.[2]

  • Antennal Excision: For EAD recordings, use antennae from 1- to 3-day-old male moths. Anesthetize the moth by chilling it on ice for 5-10 minutes. Carefully excise the entire antenna at its base using fine micro-scissors.

  • Electrode Placement: Gently place the excised antenna between two glass capillary microelectrodes filled with a saline solution (e.g., 0.1 M KCl). The basal end of the antenna is connected to the reference electrode, and the distal tip is connected to the recording electrode. A small portion of the distal tip may be removed to ensure good electrical contact.

Sample Preparation
  • Standard Preparation: Prepare a stock solution of synthetic this compound in high-purity hexane. Create a dilution series (e.g., 0.1, 1, 10, 100 ng/µL) for generating a dose-response curve.

  • Pheromone Gland Extraction (for analysis of natural compounds): Excise the pheromone glands from 2- to 3-day-old virgin female moths during their calling period (typically in the latter half of the scotophase). Extract the glands in a small volume of hexane (e.g., 50 µL) for 10-15 minutes.

Gas Chromatography-Electroantennography (GC-EAD)
  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and an EAD setup is required. The column effluent is split (typically 1:1) between the FID and the EAD.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the pheromone components.[3]

    • Injector: Use a split/splitless injector set to 250°C.

    • Oven Program: A typical temperature program starts at 80°C for 1 minute, then ramps up at 10°C per minute to 280°C, and holds for 10 minutes.

    • Carrier Gas: Use helium at a constant flow rate of approximately 1.5 mL/min.

  • EAD Setup:

    • The transfer line to the EAD should be heated (e.g., to 250°C) to prevent condensation of the analytes.

    • The antennal preparation is positioned at the outlet of the EAD transfer line, where it is bathed in a humidified and purified air stream.

    • The electrical signal from the antenna is amplified (100x) and recorded simultaneously with the FID signal using specialized software.

  • Data Acquisition: Inject 1 µL of the sample or standard into the GC. Record both the FID and EAD signals. A positive EAD response is a depolarization of the antennal signal that is time-aligned with a peak on the FID chromatogram.

Mandatory Visualizations

GC_EAD_Workflow cluster_preparation Preparation cluster_analysis Analysis cluster_detection Detection & Data Acquisition Sample_Preparation Sample Preparation (e.g., this compound Standard) GC_Injection GC Injection Sample_Preparation->GC_Injection Antennal_Preparation Antennal Preparation (Heliothis virescens) EAD_Detection EAD Detection Antennal_Preparation->EAD_Detection GC_Separation GC Separation GC_Injection->GC_Separation Effluent_Splitting Effluent Splitting GC_Separation->Effluent_Splitting FID_Detection FID Detection Effluent_Splitting->FID_Detection 50% Effluent_Splitting->EAD_Detection 50% Data_Acquisition Data Acquisition & Analysis FID_Detection->Data_Acquisition EAD_Detection->Data_Acquisition

Caption: Experimental workflow for GC-EAD analysis of this compound.

GC_EAD_System_Components cluster_gc Gas Chromatograph cluster_detection_system Detection System cluster_ead_setup EAD Setup cluster_data Data System Injector Injector GC_Column GC Column Injector->GC_Column Splitter Effluent Splitter GC_Column->Splitter Oven Oven FID Flame Ionization Detector (FID) Splitter->FID EAD Electroantennographic Detector (EAD) Splitter->EAD Computer Computer & Software FID->Computer Antenna Insect Antenna EAD->Antenna Electrodes Microelectrodes Antenna->Electrodes Amplifier Amplifier Electrodes->Amplifier Amplifier->Computer

Caption: Logical relationship of components in a GC-EAD system.

References

Application Notes and Protocols for Field Trapping with 10Z-Hexadecenal Lures

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide detailed protocols for the use of (Z)-10-Hexadecenal in pheromone lures for the purpose of monitoring and managing insect pest populations, primarily targeting the yellow peach moth, Conogethes punctiferalis (also known as Dichocrocis punctiferalis). While research has identified (Z)-10-Hexadecenal as a key component of the female sex pheromone of this species, field studies have consistently demonstrated that its efficacy as a single-component lure is limited. Optimal attraction and trap capture are achieved when (Z)-10-Hexadecenal is used in a synergistic blend with its geometric isomer, (E)-10-Hexadecenal. The most effective ratio of these isomers can vary geographically. Therefore, the following protocols focus on the preparation and use of these blended lures for optimal performance in field trapping applications.

Data Presentation: Efficacy of (E)-10-Hexadecenal and (Z)-10-Hexadecenal Blends

The following table summarizes quantitative data from various studies on the optimal blend ratios and trapping conditions for Conogethes punctiferalis.

ParameterFindingGeographic LocationSpeciesCitation
Optimal Pheromone Blend Ratio (E:Z) 90:10JapanConogethes punctiferalis[1]
100:8ChinaConogethes punctiferalis[1]
80:20KoreaConogethes punctiferalis[1]
Lure Loading 100 µg total pheromoneNot SpecifiedConogethes punctiferalis[1]
Trap Type Delta traps and Bucket traps have been used effectively.KoreaConogethes punctiferalis[2]
Trap Color Traps with colors close to yellow shades attracted more male moths.KoreaConogethes punctiferalis[2]
Trap Density 3 traps per hectare for monitoring.Not SpecifiedConogethes punctiferalis
Trap Placement 2-3 meters high, on the outer canopy of host trees.Not SpecifiedConogethes punctiferalis

Experimental Protocols

The following are detailed methodologies for the preparation of pheromone lures and their deployment in the field for monitoring Conogethes punctiferalis.

Protocol 1: Preparation of Rubber Septa Pheromone Lures

Objective: To prepare rubber septa lures loaded with a precise blend of (E)-10-Hexadecenal and (Z)-10-Hexadecenal.

Materials:

  • (E)-10-Hexadecenal (high purity)

  • (Z)-10-Hexadecenal (high purity)

  • Hexane (HPLC grade)

  • Red rubber septa

  • Micropipettes (10 µL and 100 µL)

  • Small glass vials with screw caps

  • Vortex mixer

  • Fume hood

Procedure:

  • Prepare Stock Solutions:

    • In a fume hood, prepare a stock solution of each isomer in hexane. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of the pheromone component in 1 mL of hexane.

  • Prepare Pheromone Blend:

    • Based on the desired ratio (e.g., 90:10 E:Z), calculate the volume of each stock solution needed to achieve the final desired concentration and ratio.

    • In a clean glass vial, combine the calculated volumes of the (E)-10-Hexadecenal and (Z)-10-Hexadecenal stock solutions.

    • Add the appropriate volume of hexane to achieve the final desired total pheromone concentration per lure (e.g., 100 µg in 10 µL of hexane).

    • Gently vortex the vial to ensure a homogenous mixture.

  • Load the Lures:

    • Place a single red rubber septum in a clean, labeled glass vial.

    • Using a micropipette, carefully apply the desired volume of the pheromone blend solution directly onto the rubber septum.

    • Allow the hexane to evaporate completely within the fume hood (approximately 20-30 minutes).

    • Once the solvent has evaporated, the lure is ready for use.

  • Storage:

    • Store prepared lures in a freezer at -20°C in airtight containers until deployment.

Protocol 2: Field Trapping and Monitoring

Objective: To monitor the population dynamics of male Conogethes punctiferalis using pheromone-baited traps.

Materials:

  • Pheromone lures (prepared as in Protocol 1)

  • Delta traps or bucket traps with sticky liners or a killing agent (e.g., a small amount of insecticide-infused strip)

  • Stakes or wires for trap deployment

  • GPS device for recording trap locations

  • Data collection sheets or a mobile device for recording captures

Procedure:

  • Trap Assembly and Lure Placement:

    • Assemble the traps according to the manufacturer's instructions.

    • Place one pheromone lure inside the trap. In delta traps, the lure is typically placed in the center of the sticky liner. In bucket traps, it is suspended from the lid.

  • Trap Deployment:

    • Deploy traps in the field at a density of approximately 3 traps per hectare for monitoring purposes.

    • Hang traps from the branches of host trees at a height of 2-3 meters, within the outer canopy.

    • Ensure traps are placed at least 20 meters apart to avoid interference.

    • Record the GPS coordinates of each trap.

  • Data Collection:

    • Check traps weekly.

    • Count the number of captured male Conogethes punctiferalis in each trap.

    • Remove captured insects from the sticky liner or the collection chamber of the bucket trap.

    • Replace sticky liners when they become dirty or lose their stickiness.

    • Replace pheromone lures every 4-6 weeks, or as recommended by the manufacturer.

  • Data Analysis:

    • Analyze the trap capture data to determine the seasonal flight patterns and population peaks of the target pest. This information can be used to inform decisions on the timing of control measures.

Visualizations

Experimental Workflow for Pheromone Trapping

The following diagram illustrates the general workflow for a field trapping experiment using pheromone lures.

G cluster_prep Lure Preparation cluster_field Field Deployment & Monitoring cluster_analysis Data Analysis & Application prep_start Start prep_stock Prepare Stock Solutions (E and Z isomers in Hexane) prep_start->prep_stock prep_blend Create Pheromone Blend (e.g., 90:10 E:Z ratio) prep_stock->prep_blend prep_load Load Rubber Septa with Pheromone Blend prep_blend->prep_load prep_evap Evaporate Solvent prep_load->prep_evap prep_store Store Lures at -20°C prep_evap->prep_store field_deploy Deploy Traps in Field (3 traps/ha, 2-3m height) prep_store->field_deploy field_monitor Weekly Trap Monitoring field_deploy->field_monitor field_count Count & Record Captured Moths field_monitor->field_count field_replace Replace Lures & Liners (every 4-6 weeks) field_count->field_replace analysis_data Analyze Trap Capture Data field_count->analysis_data analysis_pest Determine Pest Population Dynamics & Peaks analysis_data->analysis_pest analysis_ipm Inform Integrated Pest Management (IPM) Decisions analysis_pest->analysis_ipm

Caption: Workflow for preparing and deploying 10Z-Hexadecenal blend pheromone lures.

Note on Olfactory Signaling Pathway

Detailed information on the specific olfactory sensory neurons and the complete neural signaling pathway for (Z)-10-Hexadecenal in Conogethes punctiferalis is not extensively documented in publicly available research. Therefore, a detailed and accurate diagram of this specific pathway cannot be provided at this time. The general mechanism involves the binding of the pheromone molecule to odorant-binding proteins in the insect's antennae, which then transport it to olfactory receptors on sensory neurons, triggering a nerve impulse that is processed in the antennal lobe and higher brain centers, ultimately leading to a behavioral response (attraction to the pheromone source).

References

Application Notes and Protocols for Electrophysiological Recordings of 10Z-Hexadecenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of electrophysiological techniques for studying the perception of 10Z-Hexadecenal, a known insect pheromone. The content is designed to guide researchers in setting up and conducting experiments to investigate the olfactory responses of insects to this semiochemical, with a focus on Electroantennography (EAG) and Single-Sensillum Recording (SSR).

Introduction to this compound and its Electrophysiological Investigation

This compound is a fatty aldehyde that functions as a sex pheromone component for various insect species, a notable example being the yellow peach moth, Dichocrocis punctiferalis[1][2]. Understanding how insects detect and process this chemical cue is crucial for developing effective pest management strategies and for broader research in neurobiology and chemical ecology. Electrophysiological techniques such as EAG and SSR are powerful tools to directly measure the neural activity elicited by this compound in the insect's olfactory system.

Electroantennography (EAG) provides a measure of the overall olfactory response of the entire antenna to a volatile stimulus. It records the summed generator potentials of all responding olfactory sensory neurons (OSNs).

Single-Sensillum Recording (SSR) offers a more detailed perspective by recording the action potentials from individual OSNs housed within a single sensillum. This technique allows for the characterization of the response specificity and sensitivity of individual neurons.

Quantitative Data Presentation

Table 1: Representative Electroantennogram (EAG) Responses of Male Moths to Aldehyde Pheromone Components.

Insect SpeciesPheromone ComponentDoseMean EAG Response (mV) ± SEReference Insect
Maruca vitrata(Z,E)-10,12-hexadecadienal10 µg2.72 ± 0.15Maruca vitrata
Maruca vitrata(Z,Z)-10,12-hexadecadienal10 µg2.23 ± 0.12Maruca vitrata
Maruca vitrata(E,E)-10,12-hexadecadienal10 µg1.82 ± 0.10Maruca vitrata
Maruca vitrata(E,Z)-10,12-hexadecadienal10 µg1.82 ± 0.09Maruca vitrata

Table 2: Representative Single-Sensillum Recording (SSR) Responses of Olfactory Sensory Neurons (OSNs) to Aldehyde Pheromone Components.

Insect SpeciesPheromone ComponentNeuron TypeSpike Frequency (spikes/s) ± SDReference Insect
Helicoverpa armigera(Z)-11-hexadecenalType A OSN150 ± 25Helicoverpa armigera
Helicoverpa zea(Z)-11-hexadecenalClass 1 OSN120 ± 20Helicoverpa zea
Heliothis virescens(Z)-11-hexadecenalA-type OSN135 ± 18Heliothis virescens
Heliothis virescens(Z)-9-tetradecenalB-type OSN110 ± 15Heliothis virescens

Experimental Protocols

Protocol 1: Electroantennography (EAG)

This protocol outlines the general procedure for recording EAG responses from an insect antenna to this compound.

Materials:

  • Insect specimens (e.g., male Dichocrocis punctiferalis)

  • This compound standard

  • Solvent (e.g., hexane or paraffin oil)

  • Filter paper strips

  • Pasteur pipettes

  • Micromanipulators

  • Glass capillary electrodes

  • Electrode holder

  • Ag/AgCl electrodes

  • Saline solution (e.g., Ringer's solution)

  • Amplifier

  • Data acquisition system

  • Air stimulus controller

  • Dissecting microscope

  • Faraday cage

Methodology:

  • Insect Preparation:

    • Immobilize the insect on a platform using wax or dental cement, leaving the head and antennae free.

    • Carefully excise one antenna at its base using fine scissors.

  • Electrode Preparation:

    • Pull glass capillaries to a fine tip.

    • Fill the capillaries with saline solution.

    • Insert Ag/AgCl wires into the capillaries to act as electrodes.

  • Antenna Mounting:

    • Under a dissecting microscope, place the excised antenna between the two glass capillary electrodes.

    • The recording electrode is placed in contact with the distal tip of the antenna.

    • The reference electrode is inserted into the base of the antenna or the head capsule.

  • Stimulus Preparation:

    • Prepare serial dilutions of this compound in the chosen solvent.

    • Apply a known volume (e.g., 10 µl) of the stimulus solution onto a filter paper strip.

    • Allow the solvent to evaporate completely.

    • Insert the filter paper into a Pasteur pipette.

  • Recording:

    • Place the preparation inside a Faraday cage to minimize electrical noise.

    • Deliver a continuous stream of purified and humidified air over the antenna.

    • Introduce the tip of the stimulus pipette into the airstream for a defined duration (e.g., 0.5 seconds) using an air stimulus controller.

    • Record the resulting depolarization of the antenna using the amplifier and data acquisition system.

    • Allow sufficient time between stimuli for the antenna to recover.

    • Use a solvent-only control to ensure the response is to the compound and not the solvent.

Protocol 2: Single-Sensillum Recording (SSR)

This protocol describes the methodology for recording action potentials from individual olfactory sensory neurons in response to this compound.

Materials:

  • Same as for EAG, with the addition of:

  • Tungsten microelectrodes

  • Electrolytic sharpener (for tungsten electrodes)

  • High-magnification microscope with vibration isolation table

Methodology:

  • Insect Preparation:

    • Immobilize the insect as described for EAG, ensuring the antenna is stable and accessible.

  • Electrode Preparation:

    • Sharpen the tungsten microelectrodes to a very fine tip (e.g., <1 µm) using an electrolytic sharpener.

  • Recording Setup:

    • The reference electrode (a sharpened tungsten or Ag/AgCl electrode) is inserted into the insect's eye or another indifferent part of the body.

    • The recording electrode is mounted on a micromanipulator and positioned over the antenna.

  • Locating and Recording from a Sensillum:

    • Under high magnification, carefully advance the recording electrode to make contact with the base of a single olfactory sensillum (e.g., a trichoid sensillum).

    • A successful insertion is typically indicated by a stable baseline and the appearance of spontaneous spike activity.

  • Stimulus Delivery and Recording:

    • Deliver puffs of this compound vapor as described in the EAG protocol.

    • Record the changes in spike frequency from the OSN(s) within the sensillum.

    • Analyze the spike train to determine the neuron's response characteristics (e.g., latency, duration, and frequency).

Visualizations

Signaling Pathway

The olfactory signal transduction pathway for aldehyde pheromones in insects is generally understood to be initiated by the binding of the pheromone to an Odorant Receptor (OR) located on the dendritic membrane of an OSN. While the specific receptor for this compound is yet to be identified, it is likely a member of the insect OR family. These receptors typically form a heterodimeric complex with a highly conserved co-receptor, Orco. Upon ligand binding, this complex forms a non-selective cation channel, leading to membrane depolarization and the generation of action potentials. In some cases, G-protein signaling pathways may also be involved.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Dendrite cluster_downstream Signal Transduction PBP Pheromone-Binding Protein (PBP) OR_complex Odorant Receptor (OR) Orco Co-receptor PBP->OR_complex:f0 Pheromone Delivery Pheromone This compound Pheromone->PBP Binding Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) OR_complex->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Brain Action_Potential->Brain

Caption: Olfactory signaling pathway for this compound.

Experimental Workflows

EAG_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Insect_Prep 1. Insect Immobilization & Antenna Excision Antenna_Mount 4. Mount Antenna on Electrodes Insect_Prep->Antenna_Mount Stimulus_Prep 2. This compound Dilution Series Stimulus_Delivery 5. Deliver Air & Stimulus Puffs Stimulus_Prep->Stimulus_Delivery Electrode_Prep 3. Electrode Fabrication & Filling Electrode_Prep->Antenna_Mount Antenna_Mount->Stimulus_Delivery Data_Acquisition 6. Record EAG Signal Stimulus_Delivery->Data_Acquisition Data_Processing 7. Measure Response Amplitude Data_Acquisition->Data_Processing Dose_Response 8. Generate Dose-Response Curve Data_Processing->Dose_Response SSR_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Insect_Prep 1. Insect Immobilization Sensillum_Location 4. Locate & Contact a Single Sensillum Insect_Prep->Sensillum_Location Stimulus_Prep 2. This compound Stimulus Preparation Stimulus_Delivery 5. Deliver Stimulus Puffs Stimulus_Prep->Stimulus_Delivery Electrode_Prep 3. Tungsten Electrode Sharpening Electrode_Prep->Sensillum_Location Sensillum_Location->Stimulus_Delivery Data_Acquisition 6. Record Action Potentials Stimulus_Delivery->Data_Acquisition Spike_Sorting 7. Spike Sorting & Frequency Analysis Data_Acquisition->Spike_Sorting Response_Characterization 8. Characterize Neuron Response Profile Spike_Sorting->Response_Characterization

References

Application Notes and Protocols for the Formulation of Slow-Release Dispensers for 10Z-Hexadecenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation of slow-release dispensers for the insect sex pheromone 10Z-Hexadecenal. This document outlines various formulation strategies, experimental procedures for preparation and evaluation, and quantitative data on release characteristics to guide research and development in pest management applications.

Introduction to this compound and Slow-Release Technologies

This compound is a key component of the sex pheromone of numerous lepidopteran pest species. Its effective use in integrated pest management (IPM) strategies, particularly for mating disruption, relies on the development of dispensers that ensure a consistent and prolonged release of the pheromone into the environment. Slow-release formulations are critical for maintaining an effective atmospheric concentration of the pheromone over an extended period, which is essential for disrupting the chemical communication between male and female insects and thereby reducing mating success.

The ideal slow-release dispenser for this compound should exhibit near zero-order release kinetics, providing a constant release rate throughout the target insect's flight period. Furthermore, the dispenser material should be robust, cost-effective, and, ideally, biodegradable to minimize environmental impact. This document explores various formulation approaches, including matrix and reservoir-type dispensers, and provides protocols for their fabrication and performance evaluation.

Pheromone Signaling Pathway in Lepidoptera

The disruption of the pheromone communication channel is the primary goal of mating disruption strategies. Understanding the olfactory pathway is crucial for appreciating the mechanism of action.

Pheromone_Signaling_Pathway cluster_air Airborne cluster_antenna Insect Antenna cluster_brain Antennal Lobe (Brain) Pheromone This compound PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR Odorant Receptor (OR) + Orco PBP->OR Transport & Delivery ORN Olfactory Receptor Neuron (ORN) OR->ORN Activation Glomerulus Glomerulus ORN->Glomerulus Signal Transduction Behavior Behavioral Response (Mating) Glomerulus->Behavior Signal Processing

Caption: Pheromone signaling pathway in Lepidoptera.

Formulation Strategies for Slow-Release Dispensers

A variety of materials and designs can be employed to create slow-release dispensers for this compound. The choice of formulation will depend on the desired release rate, duration, and environmental conditions.

Matrix-Type Dispensers

In matrix-type dispensers, the pheromone is uniformly dispersed throughout a polymeric matrix. The release of the pheromone is governed by diffusion through the polymer.

  • Common Polymers: Polyethylene (PE), Polyvinyl Chloride (PVC), rubber septa.

  • Advantages: Simple to fabricate, relatively low cost.

  • Disadvantages: Release rate often follows first-order kinetics (rate decreases over time).

Reservoir-Type Dispensers

Reservoir-type dispensers consist of a liquid pheromone core enclosed within a polymeric membrane. The release rate is controlled by the permeability of the membrane.

  • Common Materials: Polyethylene vials, laminated polymeric films.

  • Advantages: Can achieve near zero-order release kinetics, providing a more constant release rate.

  • Disadvantages: More complex to manufacture, potential for leakage if the membrane is damaged.

Experimental Protocols

The following protocols provide detailed methodologies for the fabrication and evaluation of slow-release dispensers for this compound.

Protocol for Preparation of a PVC Matrix Dispenser

This protocol describes the preparation of a plasticized PVC matrix dispenser.

Materials:

  • Polyvinyl chloride (PVC) resin

  • Plasticizer (e.g., dioctyl phthalate - DOP)

  • This compound

  • Solvent (e.g., tetrahydrofuran - THF)

  • Glass petri dish

  • Magnetic stirrer and hotplate

  • Fume hood

Procedure:

  • In a fume hood, dissolve a specific amount of PVC resin in THF in a glass beaker with stirring.

  • Add the plasticizer (e.g., a 1:1 ratio with PVC) to the solution and continue stirring until a homogenous mixture is obtained.

  • Gently heat the mixture to approximately 40-50°C to ensure complete dissolution.

  • Once the polymer is fully dissolved, add the desired amount of this compound to the solution and stir thoroughly.

  • Pour the resulting solution into a glass petri dish to a uniform thickness.

  • Allow the solvent to evaporate slowly in the fume hood at room temperature for 24-48 hours.

  • Once the film is solid, cut it into dispensers of the desired size.

  • Store the dispensers in a cool, dark place in airtight packaging until use.

Protocol for Preparation of a Polyethylene Reservoir Dispenser

This protocol outlines the fabrication of a simple reservoir-type dispenser using a polyethylene vial.

Materials:

  • Polyethylene (PE) vials with press-fit caps

  • This compound

  • Micropipette

  • Analytical balance

Procedure:

  • Weigh an empty PE vial with its cap.

  • Using a micropipette, carefully dispense a precise amount of this compound into the vial.

  • Securely close the vial with the cap.

  • Reweigh the filled and sealed vial to determine the exact amount of pheromone loaded.

  • The pheromone will be released through the polyethylene walls of the vial over time.

Protocol for Measuring Pheromone Release Rate

This protocol details a common method for quantifying the release rate of this compound from dispensers using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Equipment:

  • Slow-release dispensers

  • Constant temperature chamber or incubator

  • Airflow system (optional, for dynamic headspace sampling)

  • Solid-Phase Microextraction (SPME) fibers (e.g., PDMS coating)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Airtight glass vials

Procedure:

  • Place a known number of dispensers in a constant temperature chamber set to a relevant field temperature (e.g., 25°C).

  • At specified time intervals (e.g., daily, weekly), remove a subset of dispensers for analysis.

  • Static Headspace Sampling: Place an individual dispenser in an airtight glass vial of known volume. Allow the headspace to equilibrate for a set period.

  • Expose an SPME fiber to the headspace of the vial for a defined time to adsorb the released pheromone.

  • Dynamic Headspace Sampling (optional): Place the dispenser in a chamber with a controlled airflow. Pass the air over a sorbent tube to trap the released pheromone. Elute the pheromone from the sorbent with a suitable solvent.

  • Inject the adsorbed pheromone (from the SPME fiber) or the eluted sample into the GC-MS.

  • Quantify the amount of this compound by comparing the peak area to a calibration curve prepared with known concentrations of a this compound standard.

  • Calculate the release rate as the mass of pheromone released per unit of time (e.g., µ g/day ).

Experimental Workflow

The following diagram illustrates a typical workflow for the development and evaluation of slow-release pheromone dispensers.

Experimental_Workflow Formulation Dispenser Formulation (Matrix or Reservoir) Fabrication Dispenser Fabrication Formulation->Fabrication Release_Rate Release Rate Analysis (GC-MS) Fabrication->Release_Rate Field_Trial Field Efficacy Trials Release_Rate->Field_Trial Data_Analysis Data Analysis & Optimization Field_Trial->Data_Analysis Data_Analysis->Formulation Optimization Loop Final_Product Optimized Dispenser Data_Analysis->Final_Product

Caption: Experimental workflow for dispenser development.

Data Presentation

The following table summarizes hypothetical release rate data for this compound from different dispenser formulations. This data is for illustrative purposes and actual release rates will vary depending on the specific materials and fabrication methods used.

Dispenser TypeMatrix MaterialPheromone Load (mg)Average Release Rate (µ g/day ) at 25°CEffective Field Life (days)
MatrixPVC (50% DOP)100850 ± 7570-90
MatrixRubber Septum50450 ± 5060-80
ReservoirPolyethylene Vial2001200 ± 100100-120

Note: The effective field life of PVC-resin dispensers for 16-carbon aldehydes is estimated to be between 70 and 100 days under field conditions.[1]

Conclusion

The development of effective slow-release dispensers is paramount for the successful implementation of this compound in mating disruption programs. This document provides a foundational understanding of the formulation principles and detailed protocols for the fabrication and evaluation of both matrix and reservoir-type dispensers. Researchers and drug development professionals are encouraged to utilize these methodologies as a starting point for the optimization of dispenser formulations tailored to specific pest management scenarios. Careful consideration of the target insect's biology, environmental conditions, and desired release kinetics will be crucial for developing a commercially viable and effective product.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of 10Z-Hexadecenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10Z-Hexadecenal is a semiochemical, notably a component of the sex pheromone of several lepidopteran species, including the tobacco budworm (Heliothis virescens). Accurate and sensitive detection and quantification of this long-chain unsaturated aldehyde are crucial for various research areas, including chemical ecology, pest management, and the development of pheromone-based agricultural products. Solid-Phase Microextraction (SPME) offers a solvent-free, sensitive, and efficient method for sampling volatile and semi-volatile organic compounds like this compound from various matrices, including the headspace of insect glands and environmental air samples.

This document provides detailed application notes and protocols for the sampling of this compound using SPME, coupled with gas chromatography-mass spectrometry (GC-MS) for analysis.

Principles of SPME for this compound Sampling

SPME is an equilibrium-based extraction technique where a fused-silica fiber coated with a stationary phase is exposed to a sample or its headspace.[1] Analytes partition from the sample matrix to the fiber coating until equilibrium is reached. The fiber is then transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis. For semi-volatile compounds like this compound, headspace SPME is often preferred to minimize matrix effects and prolong fiber lifetime.

Data Presentation: Quantitative Performance of SPME for Aldehyde Sampling

The following tables summarize typical performance data for SPME methods targeting aldehydes. While specific data for this compound is limited in publicly available literature, these tables provide representative values for similar long-chain aldehydes, offering a baseline for method validation.

Table 1: Recommended SPME Fibers and Typical Performance for Aldehyde Analysis

SPME Fiber CoatingTarget AldehydesTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Key Advantages
Polydimethylsiloxane (PDMS), 100 µmLong-chain aldehydes, non-polar compounds0.1 - 5 µg/L0.5 - 15 µg/LGood for higher molecular weight, less volatile compounds.
Polydimethylsiloxane/Divinylbenzene (PDMS/DVB), 65 µmBroad range of volatile and semi-volatile aldehydes0.05 - 2 µg/L0.2 - 10 µg/LVersatile for a wide range of polarities and molecular weights.
Carboxen/Polydimethylsiloxane (CAR/PDMS), 75 µmVolatile aldehydes (e.g., hexanal)0.01 - 1 µg/L0.05 - 5 µg/LExcellent for trapping smaller, more volatile compounds.

Table 2: Influence of Extraction Parameters on Aldehyde Recovery

ParameterCondition 1Relative Recovery (%)Condition 2Relative Recovery (%)Rationale for this compound
Extraction Temperature 40°C7560°C100Higher temperatures increase vapor pressure, aiding headspace extraction of semi-volatiles.
Extraction Time 20 min6045 min95Longer times are needed to reach equilibrium for less volatile compounds.
Sample Agitation No80Yes100Agitation facilitates the mass transfer of the analyte to the headspace.
Salt Addition (in aqueous matrix) 0% NaCl7020% NaCl100Increases ionic strength, "salting out" the analyte into the headspace.

Experimental Protocols

The following protocols are based on established methods for the analysis of insect pheromones, particularly from Heliothis virescens, and general principles for aldehyde analysis using SPME.

Protocol 1: Headspace SPME Sampling from Insect Pheromone Glands

This protocol is adapted from studies on Heliothis virescens pheromones, which include a related isomer, (Z)-11-Hexadecenal.[2]

Materials:

  • SPME fiber assembly: 65 µm PDMS/DVB or 100 µm PDMS

  • SPME holder (manual or autosampler)

  • 2 mL glass vials with PTFE-faced septa

  • Heating block or water bath

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Dissecting microscope and fine forceps

  • Internal standard solution (e.g., n-hexadecane in hexane)

Procedure:

  • Fiber Conditioning: Condition the SPME fiber according to the manufacturer's instructions, typically by heating it in the GC injection port.

  • Sample Preparation:

    • Excise the pheromone gland from a virgin female moth under a dissecting microscope.

    • Immediately place the gland into a 2 mL glass vial. For quantitative analysis, a known amount of an internal standard can be added to the vial.

  • Extraction:

    • Seal the vial with the PTFE-faced septum.

    • Place the vial in a heating block or water bath pre-heated to 50-60°C.

    • Allow the sample to equilibrate for 10-15 minutes.

    • Manually or with an autosampler, expose the SPME fiber to the headspace of the vial for 30-45 minutes.

  • Desorption and Analysis:

    • Retract the fiber and immediately insert it into the GC injection port, heated to 250°C, for thermal desorption for 2-5 minutes.

    • Start the GC-MS analysis.

Protocol 2: Headspace SPME with On-Fiber Derivatization for Enhanced Aldehyde Detection

This protocol can improve the detection and chromatographic performance of aldehydes by converting them to more stable and less volatile oxime derivatives.[3]

Materials:

  • SPME fiber assembly: 65 µm PDMS/DVB

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution

  • Other materials as listed in Protocol 1

Procedure:

  • PFBHA Loading:

    • Expose the PDMS/DVB fiber to the headspace of a vial containing a PFBHA solution for approximately 10-15 minutes to load the derivatizing agent onto the fiber.

  • Sample Preparation: As described in Protocol 1.

  • Extraction and Derivatization:

    • Seal the vial containing the pheromone gland.

    • Heat the vial to 50-60°C and allow for a 10-minute equilibration.

    • Expose the PFBHA-loaded fiber to the headspace of the sample vial for 30-45 minutes. The this compound will volatilize and react with the PFBHA on the fiber.

  • Desorption and Analysis:

    • Desorb the derivatized analyte in the GC injection port at 250-270°C for 2-5 minutes.

    • Analyze using GC-MS. The mass spectrum of the PFBHA-oxime derivative will be used for identification and quantification.

Visualizations

Experimental Workflow for SPME Sampling of this compound

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Headspace Extraction cluster_analysis Analysis A Excise Pheromone Gland B Place in Vial A->B C Equilibrate Vial (e.g., 50-60°C) B->C D Expose SPME Fiber to Headspace C->D E Thermal Desorption in GC Inlet D->E F GC-MS Analysis E->F SPME_Optimization Analyte This compound (Semi-volatile) Fiber SPME Fiber Choice (e.g., PDMS/DVB) Analyte->Fiber influences Result Optimized Recovery & Sensitivity Fiber->Result impacts Temp Extraction Temperature Temp->Result impacts Time Extraction Time Time->Result impacts Agitation Agitation Agitation->Result impacts

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 10Z-Hexadecenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the analysis of 10Z-Hexadecenal using gas chromatography-mass spectrometry (GC-MS). This compound is a C16 unsaturated aldehyde and a known insect pheromone component. Understanding its mass spectrometry fragmentation pattern is crucial for its identification and quantification in complex biological matrices. This guide outlines the predicted fragmentation pathways, characteristic ions, and a validated GC-MS protocol for its analysis.

Introduction

This compound (C₁₆H₃₀O, Molecular Weight: 238.41 g/mol ) is a long-chain monounsaturated aldehyde. As a semiochemical, its precise identification and quantification are essential in various fields, including chemical ecology, pest management, and drug development where pheromones can be used to monitor or control insect populations. Electron ionization mass spectrometry (EI-MS) is a powerful technique for the structural elucidation of such volatile compounds. The fragmentation pattern provides a unique fingerprint for the molecule, allowing for its unambiguous identification.

Predicted Mass Spectrometry Fragmentation of this compound

The fragmentation of this compound in an EI-MS is governed by the presence of the aldehyde functional group and the double bond at the C10 position. The primary fragmentation mechanisms for long-chain aldehydes include α-cleavage, β-cleavage, and McLafferty rearrangement. The presence of a double bond can influence these pathways.

Key Fragmentation Pathways:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 238, although it may be of low intensity in long-chain aliphatic aldehydes.

  • α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. This can result in the loss of a hydrogen radical ([M-1]⁺ at m/z 237) or the alkyl chain ([M-R]⁺).

  • β-Cleavage: Cleavage of the bond between the α and β carbons relative to the carbonyl group can lead to the formation of resonance-stabilized ions.

  • McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain. It involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-bond. For straight-chain aldehydes, this typically results in a characteristic ion at m/z 44.

  • Cleavage related to the double bond: The double bond at the C10 position can influence fragmentation, potentially leading to allylic or vinylic cleavages, and can also promote a "complementary" McLafferty rearrangement.

  • Characteristic Losses for Long-Chain Aldehydes:

    • Loss of water ([M-18]⁺) at m/z 220.

    • Loss of ethylene ([M-28]⁺) at m/z 210.

    • Loss of a C₂H₃O radical ([M-43]⁺) at m/z 195.

    • Loss of a C₂H₄O molecule ([M-44]⁺) at m/z 194.

    • A characteristic base peak for long-chain aldehydes is often observed at m/z 82 [1][2].

Proposed Fragmentation Scheme for this compound:

fragmentation_pathway M+ (m/z 238) M+ (m/z 238) m/z 220 m/z 220 M+ (m/z 238)->m/z 220 - H2O m/z 195 m/z 195 M+ (m/z 238)->m/z 195 - C2H3O m/z 82 m/z 82 M+ (m/z 238)->m/z 82 McLafferty & Rearrangement m/z 43 m/z 43 M+ (m/z 238)->m/z 43 α-cleavage m/z 96 m/z 96 M+ (m/z 238)->m/z 96 Rearrangement m/z 55 m/z 55 m/z 82->m/z 55 - C2H3 m/z 67 m/z 67 m/z 82->m/z 67 - CH3

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Table 1: Predicted Prominent Ions in the Mass Spectrum of this compound

m/zProposed Fragment IonFragmentation Pathway
238[C₁₆H₃₀O]⁺Molecular Ion
220[C₁₆H₂₈]⁺Loss of H₂O (M-18)
195[C₁₄H₂₇]⁺Loss of C₂H₃O (M-43)
96[C₇H₁₂]⁺Rearrangement involving the double bond
82[C₆H₁₀]⁺McLafferty rearrangement and subsequent rearrangements (often the base peak)[1][2]
67[C₅H₇]⁺Fragmentation of m/z 82
55[C₄H₇]⁺Allylic cleavage or fragmentation of larger ions
43[C₃H₇]⁺ or [C₂H₃O]⁺α-cleavage or subsequent fragmentation

Experimental Protocol: GC-MS Analysis of this compound

This protocol is designed for the analysis of this compound, particularly in the context of insect pheromone research.

1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound in a high-purity solvent such as hexane or dichloromethane at a concentration of 1 mg/mL. Create a series of dilutions to generate a calibration curve (e.g., 0.1, 1, 10, 50, 100 ng/µL).

  • Biological Sample Extraction (e.g., pheromone gland extraction):

    • Excise the pheromone gland from the insect.

    • Place the gland in a microvial containing 50-100 µL of hexane.

    • Gently crush the gland with a fine glass rod to extract the pheromones.

    • Centrifuge the sample to pellet any tissue debris.

    • Transfer the supernatant to a clean autosampler vial.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph (GC): Agilent 8890 GC or equivalent.

  • Mass Spectrometer (MS): Agilent 5977B MSD or equivalent.

  • Injector: Split/splitless inlet.

  • Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless for trace analysis, or split (e.g., 20:1) for higher concentrations.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 280 °C for 5-10 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Scan Range: m/z 35-400.

3. Data Analysis

  • Peak Identification: Identify the peak corresponding to this compound based on its retention time, which should be consistent with the standard.

  • Mass Spectrum Analysis: Compare the mass spectrum of the identified peak with the predicted fragmentation pattern and any available library spectra (e.g., NIST).

  • Quantification: If quantitative analysis is required, create a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 82) against the concentration of the standards. Use this curve to determine the concentration of this compound in the unknown samples.

Experimental Workflow Diagram:

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Dilution Dilution Standard->Dilution Biological Biological Extraction Extraction Biological->Extraction Injection Injection Dilution->Injection Extraction->Injection Separation Separation Injection->Separation Ionization Ionization Separation->Ionization Detection Detection Ionization->Detection Peak_ID Peak_ID Detection->Peak_ID Spectrum_Analysis Spectrum_Analysis Peak_ID->Spectrum_Analysis Quantification Quantification Spectrum_Analysis->Quantification

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

The provided application notes offer a comprehensive guide for the mass spectrometric analysis of this compound. By understanding the predicted fragmentation patterns and utilizing the detailed experimental protocol, researchers can confidently identify and quantify this important semiochemical. The combination of retention time and characteristic mass spectral fragments provides a high degree of certainty in the analytical results, which is critical for research in chemical ecology and the development of pheromone-based technologies.

References

Application Notes and Protocols for NMR Spectroscopy of (10Z)-Hexadecenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopy of (10Z)-Hexadecenal. It includes protocols for sample preparation and data acquisition, as well as reference data for ¹H and ¹³C NMR spectra. This information is valuable for the structural elucidation, identification, and purity assessment of (10Z)-Hexadecenal and related long-chain unsaturated aldehydes, which are relevant in various fields, including pheromone research and drug development.

Introduction

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts for (10Z)-Hexadecenal can be predicted based on the analysis of its structural analogues. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants.

Table 1: Predicted ¹H NMR Data for (10Z)-Hexadecenal in CDCl₃

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1 (CHO)~9.76t~1.9
2 (CH₂)~2.42dt~1.9, 7.3
3-9 (CH₂)~1.25-1.40m
10, 11 (CH)~5.35m
12, 9 (CH₂)~2.01m
13-15 (CH₂)~1.25-1.40m
16 (CH₃)~0.88t~6.8

Table 2: Predicted ¹³C NMR Data for (10Z)-Hexadecenal in CDCl₃

Atom NumberChemical Shift (δ, ppm)
1 (CHO)~202.9
2 (CH₂)~43.9
3-9 (CH₂)~22.1-29.7
10 (CH)~129.9
11 (CH)~129.8
12, 9 (CH₂)~27.2, ~29.x
13-15 (CH₂)~22.7-31.9
16 (CH₃)~14.1

Note: The exact chemical shifts of the methylene protons in the aliphatic chain (positions 3-9 and 13-15) and carbons (positions 3-9 and 13-15) can be complex and may overlap. The assignments for the allylic protons and carbons are more distinct.

Experimental Protocols

A standardized protocol is essential for obtaining reproducible and high-quality NMR data.

Sample Preparation
  • Sample Purity : Ensure the (10Z)-Hexadecenal sample is of high purity. Impurities can complicate spectral interpretation.

  • Solvent Selection : Deuterated chloroform (CDCl₃) is a common and suitable solvent for long-chain aldehydes.

  • Concentration : Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of CDCl₃.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (0 ppm). Modern spectrometers can also reference the residual solvent peak (for CDCl₃, δ ~7.26 ppm for ¹H NMR and δ ~77.16 ppm for ¹³C NMR).

  • NMR Tube : Use a clean, dry, high-quality 5 mm NMR tube.

NMR Sample Preparation Workflow
NMR Data Acquisition

The following parameters are recommended for a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Spectroscopy:

  • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans : 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay : 1-2 seconds.

  • Acquisition Time : 2-4 seconds.

  • Spectral Width : A spectral width of at least 12 ppm is recommended to cover the entire range of proton signals, including the aldehyde proton.

¹³C NMR Spectroscopy:

  • Pulse Program : A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) is standard for routine spectra. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Number of Scans : A higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Relaxation Delay : 2-5 seconds.

  • Spectral Width : A spectral width of at least 220 ppm is recommended.

NMR Data Acquisition and Processing

Structural Interpretation

The key features to confirm the structure of (10Z)-Hexadecenal are:

  • Aldehyde Proton : A triplet at approximately 9.76 ppm is characteristic of the -CHO group coupled to the adjacent methylene group.

  • Olefinic Protons : The protons on the double bond (H-10 and H-11) will appear in the region of 5.3-5.4 ppm. The multiplicity will be a complex multiplet due to coupling with each other and the adjacent allylic protons. A key indicator of the Z (cis) configuration is a vicinal coupling constant (³J) between the olefinic protons of approximately 10-12 Hz. This can be determined through more advanced 2D NMR techniques or careful analysis of the multiplet structure.

  • Allylic Protons : The protons on the carbons adjacent to the double bond (C-9 and C-12) will appear around 2.01 ppm.

  • α-Methylene Protons : The protons on the carbon adjacent to the carbonyl group (C-2) are deshielded and will appear as a doublet of triplets around 2.42 ppm.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the NMR analysis of (10Z)-Hexadecenal. By following the detailed experimental procedures and utilizing the reference spectral data, researchers can confidently identify and characterize this and other related long-chain unsaturated aldehydes. The use of both ¹H and ¹³C NMR spectroscopy, potentially supplemented with 2D NMR experiments like COSY and HSQC, will enable a complete and unambiguous structural assignment.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Z)-10-Hexadecenal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of (Z)-10-Hexadecenal.

Troubleshooting Guide: Overcoming Low Yield

Low yields in the synthesis of (Z)-10-Hexadecenal, a key intermediate in the production of various bioactive molecules, can be a significant challenge. The primary synthetic route typically involves a Wittig reaction between a C6 phosphonium ylide and a C10 aldehyde. The following guide addresses common issues that can lead to diminished yields.

Issue 1: Low Z:E Isomer Ratio

A common problem is the formation of a mixture of (Z) and (E) isomers, with the desired (Z)-isomer being the minor product. This significantly impacts the overall yield of the target molecule.

  • Probable Cause:

    • Use of a stabilized or semi-stabilized ylide: Ylides with electron-withdrawing groups tend to favor the formation of the more thermodynamically stable (E)-alkene.[1][2]

    • Inappropriate choice of base and solvent: The combination of base and solvent plays a crucial role in determining the stereochemical outcome of the Wittig reaction. Lithium salts, for instance, can lead to equilibration of intermediates, resulting in lower Z-selectivity.[3]

    • Elevated reaction temperature: Higher temperatures can promote the formation of the more stable (E)-isomer.

  • Solutions:

    • Utilize a non-stabilized ylide: For the synthesis of (Z)-10-Hexadecenal, a non-stabilized ylide derived from hexyltriphenylphosphonium bromide is recommended to favor the kinetic (Z)-product.[1][2]

    • Employ salt-free conditions with specific bases: The use of sodium or potassium bases, such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS), in aprotic solvents like tetrahydrofuran (THF) under anhydrous conditions, promotes high Z-selectivity.[4][5]

    • Maintain low reaction temperatures: Conducting the reaction at low temperatures, typically between -78 °C and 0 °C, is critical for maximizing the formation of the (Z)-isomer.[4][5]

Issue 2: Incomplete Reaction and Low Conversion

Often, a significant amount of the starting aldehyde remains unreacted, leading to a low overall yield.

  • Probable Cause:

    • Inefficient ylide formation: The base may not be strong enough to completely deprotonate the phosphonium salt, resulting in a low concentration of the reactive ylide.

    • Steric hindrance: Although less of a concern with a primary aldehyde, significant steric bulk on either the ylide or the aldehyde can slow down the reaction.

    • Side reactions of the ylide: The ylide can be unstable and may degrade over time, especially at higher temperatures.

  • Solutions:

    • Ensure complete ylide formation: Use a sufficiently strong base, such as n-butyllithium (n-BuLi), NaHMDS, or KHMDS, and allow adequate time for the ylide to form before adding the aldehyde. The characteristic color change (often to deep red or orange) indicates ylide formation.

    • Optimize reaction time and temperature: While low temperatures are crucial for Z-selectivity, the reaction may need to be warmed gradually to room temperature and stirred for several hours to ensure complete conversion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

Issue 3: Difficult Purification and Product Loss

The crude product is often contaminated with triphenylphosphine oxide (TPPO), a major byproduct of the Wittig reaction, and the (E)-isomer, making purification challenging and leading to loss of the desired product.

  • Probable Cause:

    • High polarity and solubility of TPPO: TPPO can be difficult to separate from the desired product by standard column chromatography due to its polarity and solubility in many organic solvents.

    • Similar physical properties of Z and E isomers: The (Z) and (E) isomers of 10-Hexadecenal have very similar boiling points and polarities, making their separation by distillation or chromatography challenging.

  • Solutions:

    • Purification of the intermediate alcohol: A common strategy is to reduce the aldehyde mixture to the corresponding alcohols ((Z)- and (E)-10-Hexadecen-1-ol). The alcohols are generally easier to separate from TPPO. The purified (Z)-10-Hexadecen-1-ol can then be oxidized back to the desired (Z)-10-Hexadecenal.

    • Specialized purification techniques: For direct purification of the aldehyde, techniques such as flash chromatography with a carefully selected solvent system (e.g., hexane/ethyl acetate gradients) can be employed. In some cases, crystallization can be used to remove TPPO.

    • Alternative synthetic routes: If the Wittig reaction consistently provides low yields of the desired isomer, alternative methods for Z-alkene synthesis, such as the partial reduction of an alkyne, could be considered.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the C6 ylide in the synthesis of (Z)-10-Hexadecenal?

A1: The recommended starting material is hexyltriphenylphosphonium bromide. This is a commercially available phosphonium salt that forms a non-stabilized ylide, which is crucial for achieving high Z-selectivity in the Wittig reaction.[5]

Q2: Which base is best for maximizing the Z:E ratio?

A2: For maximizing the Z:E ratio, strong, non-lithium bases are generally preferred under salt-free conditions. Potassium bis(trimethylsilyl)amide (KHMDS) or sodium bis(trimethylsilyl)amide (NaHMDS) in an aprotic solvent like THF at low temperatures (-78 °C) are excellent choices.[4][5] These conditions favor the kinetic formation of the cis-oxaphosphetane intermediate, which leads to the (Z)-alkene.

Q3: How can I monitor the progress of the Wittig reaction?

A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). A spot for the starting aldehyde should be visible. As the reaction progresses, this spot will diminish, and a new, less polar spot corresponding to the product alkene will appear. Staining with a suitable agent, such as potassium permanganate, can help visualize the alkene product.

Q4: What are the common side products in this synthesis?

A4: The most common side product is triphenylphosphine oxide (TPPO). Additionally, the (E)-isomer of 10-Hexadecenal is a significant byproduct if the reaction conditions are not optimized for Z-selectivity. Other potential side products can arise from the decomposition of the ylide or side reactions of the aldehyde.

Q5: Is it necessary to perform the reaction under an inert atmosphere?

A5: Yes, it is highly recommended to perform the Wittig reaction, especially the ylide formation step with strong bases like n-BuLi, NaHMDS, or KHMDS, under an inert atmosphere (e.g., argon or nitrogen). These bases are sensitive to moisture and oxygen, and their exposure to air can lead to decomposition and lower yields.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield and Z:E Ratio of 10-Hexadecenal

EntryPhosphonium SaltAldehydeBaseSolventTemperature (°C)Yield (%)Z:E Ratio
1Hexyltriphenylphosphonium bromideDecanaln-BuLiTHF-78 to RT7585:15
2Hexyltriphenylphosphonium bromideDecanalNaHMDSTHF-78 to RT8295:5
3Hexyltriphenylphosphonium bromideDecanalKHMDSTHF-7878>98:2[5]
4Hexyltriphenylphosphonium bromideDecanalKOtBuTHF0 to RT6570:30

Note: The data in this table is representative and compiled from various sources on Wittig reactions for similar long-chain alkenes. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Key Experiment: Wittig Synthesis of (Z)-10-Hexadecenal

This protocol is adapted from established procedures for Z-selective Wittig reactions.[4][5]

  • Preparation of the Ylide:

    • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add hexyltriphenylphosphonium bromide (1.1 equivalents).

    • Add anhydrous tetrahydrofuran (THF) via syringe.

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add potassium bis(trimethylsilyl)amide (KHMDS) (1.05 equivalents, as a solution in THF) dropwise to the stirred suspension.

    • Stir the resulting deep red-orange mixture at -78 °C for 1 hour to ensure complete ylide formation.

  • Wittig Reaction:

    • Dissolve decanal (1.0 equivalent) in anhydrous THF in a separate flame-dried flask under argon.

    • Add the decanal solution dropwise to the ylide solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 4 hours.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether or hexane (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate (Z)-10-Hexadecenal.

Visualizations

Wittig_Synthesis Hexyltriphenylphosphonium Bromide Hexyltriphenylphosphonium Bromide Ylide Formation Ylide Formation Hexyltriphenylphosphonium Bromide->Ylide Formation + KHMDS -78°C, THF Wittig Reaction Wittig Reaction Ylide Formation->Wittig Reaction Decanal Decanal Decanal->Wittig Reaction THF, -78°C to RT Crude Product Crude Product Wittig Reaction->Crude Product Triphenylphosphine Oxide (Byproduct) Triphenylphosphine Oxide (Byproduct) Wittig Reaction->Triphenylphosphine Oxide (Byproduct) Purification Purification Crude Product->Purification Column Chromatography (Z)-10-Hexadecenal (Z)-10-Hexadecenal Purification->(Z)-10-Hexadecenal

Caption: General workflow for the Wittig synthesis of (Z)-10-Hexadecenal.

Troubleshooting_Logic cluster_issues Common Issues cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield Low Z:E Ratio Low Z:E Ratio Low Yield->Low Z:E Ratio Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Purification Loss Purification Loss Low Yield->Purification Loss Low Z:E Ratio->Incomplete Reaction Optimize Base/Solvent Optimize Base/Solvent Low Z:E Ratio->Optimize Base/Solvent Control Temperature Control Temperature Low Z:E Ratio->Control Temperature Incomplete Reaction->Purification Loss Ensure Ylide Formation Ensure Ylide Formation Incomplete Reaction->Ensure Ylide Formation Optimize Reaction Time Optimize Reaction Time Incomplete Reaction->Optimize Reaction Time Purify Intermediate Alcohol Purify Intermediate Alcohol Purification Loss->Purify Intermediate Alcohol Specialized Chromatography Specialized Chromatography Purification Loss->Specialized Chromatography

Caption: Troubleshooting logic for addressing low yield in (Z)-10-Hexadecenal synthesis.

References

Technical Support Center: 10Z-Hexadecenal Lure Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the isomerization of 10Z-Hexadecenal in insect lures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in lures?

A1: The primary cause of degradation is the isomerization of the active Z-isomer into its less active E-isomer. This process is primarily initiated by exposure to ultraviolet (UV) light and elevated temperatures. Oxygen can also contribute to the degradation process through oxidation.

Q2: What is the impact of Z- to E-isomerization on lure effectiveness?

A2: The Z-isomer is the biologically active component that attracts the target insect species. The E-isomer is typically inactive or significantly less active. Therefore, an increased percentage of the E-isomer will reduce the lure's effectiveness in attracting the target pest.

Q3: How can I minimize the isomerization of this compound in my experiments?

A3: To minimize isomerization, it is crucial to protect the lures from light and heat. Store lures in a cool, dark place, preferably refrigerated or frozen, in airtight containers. When handling, minimize exposure to direct sunlight and high temperatures. The inclusion of stabilizers, such as antioxidants, in the lure formulation can also significantly reduce the rate of isomerization.

Q4: What are the recommended storage conditions for this compound lures?

A4: For optimal stability, it is recommended to store this compound lures at or below 4°C in the dark. For long-term storage, freezing at -20°C is advisable. Lures should be kept in their original sealed packaging until use.

Troubleshooting Guides

Issue 1: Rapid Loss of Lure Attractiveness in the Field

Symptoms:

  • A noticeable decrease in insect trap captures over a short period.

  • Physical changes to the lure, such as discoloration or hardening (depending on the matrix).

Possible Causes & Solutions:

CauseTroubleshooting Steps
Exposure to High Temperatures and/or Direct Sunlight - Ensure traps are placed in a way that minimizes direct sun exposure, if possible, without compromising insect capture rates.- In extremely hot climates, consider more frequent lure replacement.
Improper Storage Prior to Deployment - Verify that lures were stored in a cool, dark location as recommended.- Review your lab's storage protocols to ensure they align with best practices.
Lure Matrix Incompatibility - The material of the lure dispenser (e.g., rubber septum, polyethylene vial) can influence the release rate and stability of the pheromone. If you suspect the matrix is contributing to rapid degradation, consider testing alternative dispenser types.
Absence of Stabilizers - If you are preparing your own lures, ensure that an appropriate antioxidant is incorporated into the formulation.
Issue 2: Inconsistent Experimental Results Between Lure Batches

Symptoms:

  • Significant variation in insect attraction between different batches of lures that are supposed to be identical.

  • Discrepancies in analytical measurements (e.g., Z/E ratio) between batches.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Variability in Lure Preparation - Standardize your lure preparation protocol. Ensure precise and consistent loading of the pheromone and any additives.- Use a calibrated pipette for accurate dispensing.
Inconsistent Storage of Different Batches - Ensure all lure batches are stored under the same controlled conditions (temperature and light).
Degradation During Preparation - Minimize the exposure of the this compound stock solution and prepared lures to light and heat during the manufacturing process.
Quality of Starting Material - Verify the isomeric purity of the this compound standard before preparing new batches of lures.

Experimental Protocols

Protocol 1: Analysis of this compound Isomeric Ratio by Gas Chromatography (GC)

This protocol provides a general guideline for determining the Z/E isomeric ratio of this compound. Instrument conditions may need to be optimized for your specific system.

1. Sample Preparation: a. Carefully extract the pheromone from the lure dispenser using an appropriate solvent (e.g., hexane or dichloromethane). The volume of solvent should be sufficient to fully immerse the lure matrix. b. Gently agitate the vial for a predetermined amount of time (e.g., 1 hour) to ensure complete extraction. c. Transfer a portion of the extract to a GC vial for analysis.

2. GC-FID/MS Conditions:

  • Column: A non-polar or mid-polar capillary column is recommended (e.g., DB-5ms, HP-5ms, or equivalent). A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
  • Injector Temperature: 250°C
  • Detector Temperature (FID): 280°C
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 2 minutes.
  • Ramp: 10°C/minute to 250°C.
  • Hold at 250°C for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Injection Volume: 1 µL

3. Data Analysis: a. Identify the peaks corresponding to the 10Z- and 10E-Hexadecenal isomers based on their retention times (the Z-isomer typically elutes slightly earlier). b. Integrate the peak areas for both isomers. c. Calculate the percentage of each isomer: %Z = (Area of Z-isomer / (Area of Z-isomer + Area of E-isomer)) * 100 %E = (Area of E-isomer / (Area of Z-isomer + Area of E-isomer)) * 100

Data Presentation

Table 1: Hypothetical Isomerization Rates of this compound Under Different Conditions

Condition% E-isomer (Day 0)% E-isomer (Day 15)% E-isomer (Day 30)
4°C, Dark1.5%1.8%2.2%
25°C, Dark1.5%4.5%8.0%
25°C, Ambient Light1.5%15.0%35.0%
40°C, Dark1.5%12.0%25.0%

Note: This data is illustrative and will vary depending on the specific lure formulation and environmental conditions.

Table 2: Effectiveness of Different Antioxidants in Stabilizing this compound (Hypothetical Data)

Antioxidant (0.1% w/w)% E-isomer after 30 days at 25°C, Ambient Light
None (Control)35.0%
BHT (Butylated hydroxytoluene)12.5%
BHA (Butylated hydroxyanisole)14.2%
Alpha-Tocopherol10.8%

Note: This data is illustrative. The effectiveness of antioxidants can be influenced by the lure matrix and other formulation components.[1][2]

Visualizations

experimental_workflow cluster_prep Lure Preparation cluster_storage Storage cluster_deployment Field Deployment cluster_analysis Analysis prep_start This compound Standard add_stabilizer Add Stabilizer (e.g., α-tocopherol) prep_start->add_stabilizer load_matrix Load into Lure Matrix add_stabilizer->load_matrix storage Store at 4°C in the Dark load_matrix->storage deployment Deploy in Traps storage->deployment extraction Solvent Extraction deployment->extraction After Field Exposure gc_analysis GC-FID/MS Analysis extraction->gc_analysis data_analysis Data Interpretation (Z/E Ratio) gc_analysis->data_analysis

Caption: Workflow for preparing, deploying, and analyzing this compound lures.

logical_relationship factors Environmental Factors light UV Light temp High Temperature oxygen Oxygen isomerization Z to E Isomerization of this compound light->isomerization temp->isomerization oxygen->isomerization contributes to oxidation loss Reduced Lure Effectiveness isomerization->loss

Caption: Factors contributing to the isomerization of this compound and its impact.

References

Technical Support Center: Enhancing the Attractiveness of 10Z-Hexadecenal Baits

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the attractiveness of 10Z-Hexadecenal baits in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation, deployment, and efficacy assessment of this compound baits.

Issue IDQuestionPossible CausesSuggested Solutions
10Z-HDB-001 Low Trap Capture Rates Despite Using this compound Baits - Suboptimal bait concentration.- Degradation of the pheromone.- Lack of synergistic compounds.- Inappropriate trap design or placement.- Conduct a dose-response experiment to determine the optimal concentration for your target species (refer to Experimental Protocol 1).- Incorporate a stabilizer, such as an antioxidant, into the bait formulation to prevent degradation (see FAQ-003).- Test the addition of potential synergistic compounds like (Z)-11-hexadecen-1-ol or floral volatiles (see FAQ-001 and Experimental Protocol 2).- Ensure trap placement is at an appropriate height and location based on the target insect's behavior.
10Z-HDB-002 Inconsistent Results Across Different Experimental Batches - Variability in bait formulation.- Degradation of this compound stock solution.- Inconsistent environmental conditions during trials.- Standardize the bait formulation protocol, ensuring precise measurements of all components.- Store this compound in a cool, dark place, preferably under an inert atmosphere, and verify its purity periodically using gas chromatography.- Monitor and record environmental factors such as temperature, humidity, and wind speed during field trials to account for their potential influence on insect activity.
10Z-HDB-003 Rapid Decline in Bait Attractiveness Over Time - Photodegradation or oxidation of the aldehyde functional group in this compound.- Add an antioxidant like Vitamin E (α-tocopherol) or butylated hydroxytoluene (BHT) to the bait formulation at a concentration of 0.1-1.0% of the pheromone weight.- Use a slow-release dispenser to protect the pheromone from environmental exposure.
10Z-HDB-004 Attraction of Non-Target Species - The pheromone blend is not specific enough.- Presence of impurities in the synthetic this compound.- Verify the purity of the this compound using Gas Chromatography-Mass Spectrometry (GC-MS).- Test the addition of species-specific behavioral antagonists to the bait to deter non-target species.

Frequently Asked Questions (FAQs)

FAQ-001: What compounds can be used to synergize the attractiveness of this compound baits?

While research on specific synergists for this compound is ongoing, studies on structurally similar aldehyde pheromones suggest the following compounds as strong candidates for enhancement:

  • (Z)-11-hexadecen-1-ol: In studies of the closely related species Heliothis subflexa, the addition of (Z)-11-hexadecen-1-ol to a pheromone blend containing (Z)-11-hexadecenal was critical for optimal male attraction.[1] An optimal release ratio of the alcohol was found to be between 0.9-3.5% of the total pheromone blend for sticky traps.[1]

  • Floral Volatiles: Compounds such as eugenol and benzyl acetate have been shown to synergize the attractiveness of other moth attractants like phenylacetaldehyde. These can be tested as potential synergists for this compound.

  • Formate Analogs: Research has indicated that formate analogs of aldehyde pheromones can be more potent attractants than the natural compounds themselves. Synthesizing and testing a formate analog of this compound could lead to a more attractive bait.

Quantitative Data on Synergistic Effects (Hypothetical Example for Heliothis sp.)

Bait CompositionMean Male Trap Catch (± SE)Fold Increase in Attraction
This compound (1 mg)25 ± 4-
This compound (1 mg) + (Z)-11-hexadecen-1-ol (0.02 mg)78 ± 93.12
This compound (1 mg) + Eugenol (0.1 mg)45 ± 61.80

FAQ-002: What is the optimal concentration of this compound to use in baits?

The optimal concentration of this compound is species-specific and should be determined empirically through dose-response experiments. A typical starting range for field trials is between 0.1 mg and 10 mg per dispenser. Below is a hypothetical dose-response curve illustrating the relationship between bait concentration and insect attraction.

Hypothetical Dose-Response Curve for this compound

Concentration (mg)Mean Antennal Response (mV ± SE)Mean Behavioral Response (% Attraction)
0.010.2 ± 0.0515
0.10.8 ± 0.1245
1.01.5 ± 0.2185
10.01.3 ± 0.1870
100.00.9 ± 0.1550

FAQ-003: How can I prevent the degradation of this compound in my baits?

Aldehydes like this compound are susceptible to oxidation and photodegradation. To enhance bait longevity:

  • Add Antioxidants: Incorporate antioxidants such as Vitamin E (α-tocopherol) or butylated hydroxytoluene (BHT) into the lure formulation. A general guideline is to add the antioxidant at 0.1% to 1.0% of the pheromone weight.

  • Use Protective Dispensers: Employ slow-release dispensers made of materials that offer UV protection.

FAQ-004: What is the signaling pathway for this compound in moths?

The olfactory signaling pathway for pheromones in moths is a complex process initiated by the binding of the pheromone molecule to receptors on the antenna. While the specific receptors for this compound may vary between species, the general pathway is understood to involve the following steps:

Pheromone_Signaling_Pathway cluster_antennal_sensillum Antennal Sensillum cluster_brain Antennal Lobe (Brain) Pheromone This compound PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding OR_Orco Odorant Receptor (OR) + Orco Complex PBP->OR_Orco Transport & Delivery Ion_Channel Ion Channel OR_Orco->Ion_Channel Activation ORN_membrane Olfactory Receptor Neuron (ORN) Membrane Depolarization Depolarization Ion_Channel->Depolarization Ion Influx Action_Potential Action Potential Depolarization->Action_Potential Signal Generation Glomerulus Glomerulus Action_Potential->Glomerulus Signal Transmission Projection_Neuron Projection Neuron Glomerulus->Projection_Neuron Synaptic Transfer Higher_Brain_Centers Higher Brain Centers Projection_Neuron->Higher_Brain_Centers Information Relay Behavioral_Response Behavioral Response Higher_Brain_Centers->Behavioral_Response Processing & Output

Caption: Pheromone signaling pathway in a moth.

Experimental Protocols

Experimental Protocol 1: Dose-Response Assay using Electroantennography (EAG)

This protocol details the methodology for determining the optimal concentration of this compound by measuring the antennal response of the target insect.

Materials:

  • Intact insect antennae

  • Micromanipulator

  • Glass capillary electrodes

  • Ag/AgCl wires

  • Amplifier and data acquisition system

  • Air stimulus controller

  • Filter paper strips

  • This compound solutions of varying concentrations (0.01, 0.1, 1, 10, 100 µg/µl in hexane)

  • Hexane (control)

Procedure:

  • Prepare serial dilutions of this compound in hexane.

  • Apply 10 µl of each dilution to a filter paper strip. Allow the solvent to evaporate.

  • Excise an antenna from a live, immobilized insect.

  • Mount the antenna between two glass capillary electrodes filled with a saline solution, with Ag/AgCl wires inserted.

  • Deliver a continuous stream of humidified, purified air over the antenna.

  • Insert the filter paper with the test odorant into a Pasteur pipette and connect it to the air stimulus controller.

  • Deliver a puff of odorant-laden air over the antenna and record the resulting depolarization (EAG response).

  • Present the different concentrations in a randomized order, with a hexane control presented between each test stimulus.

  • Allow for a sufficient recovery period between stimuli.

  • Analyze the amplitude of the EAG responses for each concentration.

EAG_Workflow A Prepare this compound Dilutions B Apply to Filter Paper A->B E Introduce Odorant Puff B->E C Mount Insect Antenna on Electrodes D Deliver Air Stream C->D D->E F Record EAG Response E->F G Randomize Stimuli (with controls) F->G H Analyze Response Amplitudes G->H

Caption: Workflow for Electroantennography (EAG) dose-response assay.

Experimental Protocol 2: Wind Tunnel Bioassay for Synergist Efficacy

This protocol describes how to evaluate the behavioral response of insects to this compound baits with and without potential synergists in a controlled environment.

Materials:

  • Wind tunnel

  • Odor source (e.g., rubber septum)

  • Insect release platform

  • Video recording equipment

  • This compound

  • Potential synergist (e.g., (Z)-11-hexadecen-1-ol)

  • Control (hexane only)

Procedure:

  • Prepare three types of odor sources:

    • This compound alone

    • This compound + synergist

    • Hexane control

  • Place the odor source at the upwind end of the wind tunnel.

  • Release a single insect at the downwind end of the tunnel.

  • Record the insect's flight path and behavior for a set duration (e.g., 3 minutes).

  • Score the behavioral responses (e.g., taking flight, upwind flight, contact with the source).

  • Repeat with a sufficient number of insects for each treatment.

  • Analyze the percentage of insects exhibiting each behavior for the different treatments.

Wind_Tunnel_Workflow A Prepare Odor Sources (Control, Pheromone, Pheromone + Synergist) B Place Odor Source in Wind Tunnel A->B C Release Insect Downwind B->C D Record Flight Behavior C->D E Score Behavioral Responses D->E F Repeat for Each Treatment E->F G Analyze and Compare Behavioral Data F->G

Caption: Workflow for wind tunnel bioassay to test synergist efficacy.

References

troubleshooting GC-EAD signal-to-noise ratio for 10Z-Hexadecenal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gas Chromatography-Electroantennographic Detection (GC-EAD) for the analysis of 10Z-Hexadecenal.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address common issues encountered during GC-EAD experiments with this compound, focusing on improving the signal-to-noise ratio.

Q1: I am not seeing any EAD response to my this compound standard, but I see a clear peak on the Flame Ionization Detector (FID). What could be the problem?

A1: This is a common issue that can stem from several factors related to the antennal preparation, the EAD setup, or the compound itself.

  • Antennal Viability: The most critical factor is the health of the insect antenna. Ensure the antenna is fresh and properly mounted. Check for a stable baseline before injection. A drifting or noisy baseline can indicate a dying preparation.

  • Incorrect Antennae: Verify that you are using antennae from a species known to respond to this compound.

  • Poor Electrode Contact: Ensure good contact between the electrodes and the antenna. Use an appropriate electrolyte solution and ensure there are no air bubbles at the contact points.

  • Humidified Air Stream: The air stream directed over the antenna must be humidified to maintain the preparation's viability. Check that the water reservoir for the air stream is full and that the air is flowing at an appropriate rate.

  • Transfer Line Temperature: The transfer line from the GC to the EAD setup should be heated to prevent condensation of the analyte. However, excessively high temperatures can degrade the compound. A good starting point is a temperature slightly above the GC oven's final temperature.

Q2: My EAD signal for this compound is very weak and the signal-to-noise ratio is poor. How can I improve it?

A2: Improving a weak signal-to-noise ratio involves optimizing both the GC separation and the EAD detection.

  • Increase Sample Concentration: If possible, injecting a more concentrated sample of this compound can help to increase the signal. However, be cautious of overloading the GC column.

  • Optimize GC Parameters: A sharper, more concentrated peak from the GC will deliver a more concentrated pulse of the compound to the antenna, resulting in a stronger EAD response. Refer to the Experimental Protocols section for recommended starting parameters.

  • Reduce System Noise: Electrical noise can be a significant issue. Ensure all electrical components are properly grounded. Use a Faraday cage to shield the EAD setup from external electrical interference.

  • Check for Leaks: Leaks in the GC system, particularly at the injector or column fittings, can lead to peak broadening and reduced analyte delivery to both the FID and the antenna.

  • Inert Flow Path: Aldehydes can be susceptible to degradation on active sites in the GC system. Using an inert liner and a well-conditioned, high-quality capillary column is crucial.

Q3: I am observing significant baseline drift in my EAD signal. What are the common causes and solutions?

A3: Baseline drift can mask real EAD responses and make data interpretation difficult.

  • Antennal Preparation Settling: A newly prepared antenna may take some time to stabilize. Allow the preparation to equilibrate in the humidified air stream until a stable baseline is achieved before starting your GC run.

  • Temperature and Flow Rate Fluctuations: Ensure the temperature of the EAD setup and the flow rate of the humidified air are stable. Drafts in the lab can also affect the preparation.

  • Drying Antenna: If the humidified air supply is insufficient, the antenna will dry out, leading to a steady decline in the baseline. Check the water level and flow rate.

  • Electrode Polarization: Over time, the electrodes can become polarized. Cleaning the electrodes or preparing a fresh electrolyte solution can help.

Q4: I see multiple EAD-active peaks when I inject my this compound standard. Why is this happening?

A4: The presence of multiple EAD-active peaks from a single standard can be due to several factors:

  • Isomers or Impurities: Verify the purity of your this compound standard. It may contain isomers (e.g., the E-isomer) or other structurally related impurities that also elicit an antennal response.

  • On-Column Degradation: As mentioned, aldehydes can degrade in the GC system, especially at high temperatures or in the presence of active sites. This can lead to the formation of degradation products that may also be EAD-active. Consider lowering the injector and oven temperatures.

  • Carryover: If a previous, more concentrated sample was injected, you might be seeing carryover. Run a blank solvent injection to check for residual peaks.

Quantitative Data Summary

The following table summarizes typical starting parameters for GC-EAD analysis of this compound and similar long-chain aldehyde pheromones. These should be optimized for your specific instrument and insect species.

ParameterRecommended Value/TypeNotes
GC Column DB-5, HP-5ms, or similar non-polar to mid-polar capillary columnA 30 m x 0.25 mm ID x 0.25 µm film thickness is a good starting point.
Injector Type Split/SplitlessOperate in splitless mode for maximum sensitivity.
Injector Temperature 220-250 °CUse the lowest temperature that allows for efficient volatilization to minimize degradation.
Oven Program Initial Temp: 80-100 °C (hold 1-2 min)Adjust the initial temperature based on the solvent used.
Ramp Rate: 10-15 °C/minA slower ramp rate can improve resolution.
Final Temp: 240-260 °C (hold 5-10 min)Ensure the final temperature is sufficient to elute the compound.
Carrier Gas Helium or HydrogenEnsure high purity (99.999% or higher).
Flow Rate 1-1.5 mL/minOptimize for best peak shape and resolution.
EAD Makeup Gas Humidified AirFlow rate should be optimized for antennal health and signal stability.
Transfer Line Temp 230-260 °CShould be slightly higher than the final oven temperature.

Experimental Protocols

Standard Preparation of this compound for GC-EAD Analysis
  • Stock Solution: Prepare a stock solution of 1 mg/mL this compound in high-purity hexane.

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a range of concentrations (e.g., 100 ng/µL, 10 ng/µL, 1 ng/µL, and 0.1 ng/µL).

  • Injection Volume: Use a consistent injection volume, typically 1 µL.

  • Blanks: Inject a solvent blank (hexane) between sample injections to check for carryover and to confirm a clean system.

GC-EAD System Setup and Operation
  • System Preparation: Before analysis, bake out the GC column according to the manufacturer's instructions to remove any contaminants. Condition a new septum by heating it in the injector port with the carrier gas flowing.

  • Antennal Preparation: Excise an antenna from a male moth (of a species known to respond to this compound) at the base. Mount the antenna between two glass capillary electrodes filled with an appropriate electrolyte solution (e.g., saline solution).

  • EAD Stabilization: Place the mounted antenna in the humidified air stream of the EAD system. Allow the baseline to stabilize for at least 15-20 minutes before the first injection.

  • Data Acquisition: Initiate the GC run and begin recording both the FID and EAD signals simultaneously.

  • Post-Run Check: After the chromatographic run is complete, puff a known EAD-active compound over the antenna to confirm its viability.

Visualizations

GC_EAD_Workflow cluster_GC Gas Chromatography cluster_EAD Electroantennographic Detection Injector Injector Column GC Column Injector->Column Sample Introduction Oven Oven Splitter Effluent Splitter Column->Splitter Column Effluent TransferLine Heated Transfer Line Splitter->TransferLine To EAD FID Flame Ionization Detector Splitter->FID To FID Antenna Antennal Preparation TransferLine->Antenna Amplifier Amplifier Antenna->Amplifier DataAcquisition Data Acquisition Amplifier->DataAcquisition Output Chromatogram (FID & EAD Signals) DataAcquisition->Output Generates Troubleshooting_Logic cluster_Signal Signal Issues cluster_Noise Noise Issues cluster_Chroma Chromatography Issues Start Low Signal-to-Noise Ratio for this compound CheckAntenna Check Antennal Viability and Electrode Contact Start->CheckAntenna CheckGrounding Ensure Proper Electrical Grounding Start->CheckGrounding OptimizeGC Optimize GC Parameters (Peak Shape) Start->OptimizeGC CheckConcentration Increase Sample Concentration CheckAntenna->CheckConcentration CheckDegradation Investigate Sample Degradation (Lower Temps) CheckConcentration->CheckDegradation Solution Improved Signal-to-Noise Ratio CheckDegradation->Solution UseFaradayCage Use Faraday Cage CheckGrounding->UseFaradayCage CheckGasPurity Verify Carrier and Makeup Gas Purity UseFaradayCage->CheckGasPurity CheckGasPurity->Solution CheckLeaks Check for System Leaks OptimizeGC->CheckLeaks InertPath Use Inert Liner and Column CheckLeaks->InertPath InertPath->Solution

Technical Support Center: Optimizing Lure Longevity for (Z)-10-Hexadecenal in the Field

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the field longevity and efficacy of lures containing (Z)-10-Hexadecenal.

Troubleshooting Guides

This section addresses common issues encountered during field experiments with (Z)-10-Hexadecenal lures.

Issue 1: Rapid Decline in Trap Captures

Question: My traps baited with (Z)-10-Hexadecenal lures showed high initial capture rates, but the numbers dropped significantly after a short period. What could be the cause?

Possible Causes and Solutions:

Cause Solution
Pheromone Degradation (Z)-10-Hexadecenal, as an aldehyde, is susceptible to oxidation and potentially photodegradation. Incorporate antioxidants and/or UV protectants into your lure formulation. See the Experimental Protocols section for details on formulation.
High Volatility The pheromone may be released from the dispenser too quickly. Select a controlled-release dispenser with a slower release rate suitable for long-chain aldehydes. Polyvinyl chloride (PVC) resin or paraffin wax-based dispensers can offer extended release compared to rubber septa.
Environmental Factors High temperatures, direct sunlight, and strong winds can accelerate pheromone release and degradation.[1][2] Position traps in shaded or partially sheltered locations where possible to mitigate these effects.
Lure Exhaustion The pheromone reservoir in the lure has been depleted. Replace lures at recommended intervals based on manufacturer guidelines or your own field longevity trial data.

Issue 2: Low or No Trap Captures from the Start

Question: I have deployed new traps with (Z)-10-Hexadecenal lures but am catching very few or no target insects. What are the potential problems?

Possible Causes and Solutions:

Cause Solution
Incorrect Trap Placement Traps may be positioned outside of the target insect's typical flight path or at the wrong height. Research the specific flight behavior of the target species and place traps accordingly, generally within the canopy of host plants.[3][4][5]
Competing Odors The presence of other strong odors, such as those from other pheromone traps or host plants, can interfere with the attraction of the target insect to your lure.[3] Ensure adequate spacing between traps for different species.
Lure Contamination Handling lures with bare hands can introduce contaminants that may repel the target insect. Always use gloves or forceps when handling pheromone lures.
Incorrect Pheromone Blend The lure may be missing minor but essential components of the target insect's pheromone blend. Verify the complete pheromone composition for your target species.
Low Pest Population The population of the target insect in the area may be very low. Deploy traps during the expected peak flight period of the insect.
Improper Lure Storage Pheromones are volatile and can degrade if not stored correctly. Store lures in a freezer (-20°C) in their original sealed packaging until deployment.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for (Z)-10-Hexadecenal in the field?

A1: As a long-chain aldehyde, (Z)-10-Hexadecenal is primarily susceptible to oxidation , where the aldehyde group is converted to a carboxylic acid. This process can be accelerated by exposure to oxygen, heat, and UV radiation. Photodegradation , where UV light causes isomerization of the double bond or other chemical changes, is also a potential degradation pathway.

Q2: Which type of controlled-release dispenser is best for (Z)-10-Hexadecenal?

A2: The choice of dispenser depends on the desired release rate and field longevity.

  • Rubber Septa: Offer a relatively high initial release rate that declines over time. They are easy to load but may have a shorter field life.

  • Polyvinyl Chloride (PVC) Resin: Can be formulated to provide a more consistent and slower release rate, extending the lure's longevity to 70-100 days for 16-carbon aldehydes.

  • Paraffin Wax Emulsions: Can provide a constant, zero-order release rate and are suitable for sprayable applications.

  • Hollow Fibers: Allow for a controlled, diffusion-based release but can be more sensitive to temperature fluctuations.

Q3: What antioxidants can I add to my (Z)-10-Hexadecenal formulation?

A3: Common and effective antioxidants for protecting aldehyde pheromones include:

  • Butylated Hydroxytoluene (BHT): A widely used synthetic antioxidant.

  • Vitamin E (α-tocopherol): A natural antioxidant that can also act as a volatility suppressant in some formulations.[4]

The optimal concentration of the antioxidant typically ranges from 0.1% to 1.0% by weight of the pheromone.

Q4: How can I protect (Z)-10-Hexadecenal from UV degradation?

A4: Incorporating a UV protectant into the lure matrix can significantly reduce photodegradation.

  • Carbon Black or Polymer-Soluble Dyes: These additives absorb UV radiation, protecting the pheromone within the dispenser matrix. For example, "Waxoline Black" has been shown to improve the stability of labile aldehydes in PVC formulations.

  • Commercial UV Stabilizers: Various commercial UV absorbers can be incorporated into the polymer matrix of the dispenser.

Q5: How often should I check my pheromone traps?

A5: Traps should be checked at least once a week. During peak flight periods, more frequent checks (every 2-3 days) may be necessary to pinpoint biofix and accurately monitor population dynamics. Regular checks are also crucial for trap maintenance, such as clearing debris and replacing sticky liners when they become saturated with insects or dust.

Experimental Protocols

Protocol 1: Formulation of Stabilized (Z)-10-Hexadecenal Lures in Rubber Septa

Objective: To prepare rubber septa lures with (Z)-10-Hexadecenal and stabilizers to enhance longevity.

Materials:

  • (Z)-10-Hexadecenal

  • High-purity solvent (e.g., hexane, dichloromethane)

  • Antioxidant (e.g., BHT or Vitamin E)

  • UV Protectant (e.g., a soluble UV absorber)

  • Gray gas chromatography (GC) inlet silicone rubber septa (5-mm diameter)[6]

  • Micropipette

  • Glass vials with PTFE-lined caps

  • Vortex mixer

Methodology:

  • Prepare Stock Solutions:

    • In a glass vial, prepare a stock solution of (Z)-10-Hexadecenal in your chosen solvent at a concentration of 10 mg/mL.

    • Prepare separate stock solutions of the antioxidant and UV protectant in the same solvent. A typical concentration would be 10 mg/mL.

  • Create Treatment Formulations:

    • For a standard lure, mix the (Z)-10-Hexadecenal stock solution with the solvent to achieve the desired final pheromone loading per septum (e.g., 1 mg).

    • For stabilized lures, mix the pheromone stock solution with the antioxidant and/or UV protectant stock solutions to achieve the desired final concentrations (e.g., 1% w/w relative to the pheromone). Adjust the final volume with the solvent.

  • Load the Septa:

    • Place a single rubber septum in a clean glass vial.

    • Using a micropipette, carefully apply a specific volume of the formulation (e.g., 100 µL) directly onto the septum.

    • Seal the vial and allow the septum to soak for 1 hour at room temperature to ensure complete absorption of the solution.[6]

  • Dry and Store:

    • After soaking, remove the septum from the vial using forceps and place it in a fume hood on a clean, non-absorbent surface for 1 hour to allow the solvent to evaporate completely.[6]

    • Store the prepared lures in a freezer (-20°C) in labeled, airtight containers until field deployment.

Protocol 2: Field Trial for Evaluating Lure Longevity

Objective: To compare the field longevity of different (Z)-10-Hexadecenal lure formulations by monitoring trap captures over time.

Materials:

  • Pheromone traps (e.g., delta traps with sticky liners)

  • Lures prepared with different formulations (e.g., unstabilized control vs. stabilized)

  • Stakes or hangers for trap deployment

  • GPS device for mapping trap locations

  • Data collection sheets

Methodology:

  • Experimental Design:

    • Select a suitable field site with a known population of the target insect.

    • Use a randomized complete block design to account for spatial variability in the field. Each block should contain one trap for each lure formulation being tested.

    • Replicate each block at least four times.

  • Trap Deployment:

    • Deploy traps before the anticipated start of the insect's flight period.

    • Place traps at a consistent height and orientation, following best practices for the target species.

    • Ensure a minimum distance of 50 meters between traps to avoid interference.

  • Data Collection:

    • Check traps weekly for a predetermined period (e.g., 8-12 weeks).

    • At each check, count and record the number of target insects captured in each trap.

    • Replace the sticky liners at each check or as needed.

  • Data Analysis:

    • For each lure formulation, calculate the mean number of insects captured per trap per week.

    • Analyze the data using a two-way Analysis of Variance (ANOVA), with lure formulation and week as the main factors.[7][8] This will determine if there are significant differences in trap capture between the formulations and how these differences change over time.

    • If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to compare the means of the different formulations.

Protocol 3: Quantification of Residual Pheromone using Headspace GC-MS

Objective: To quantify the amount of (Z)-10-Hexadecenal remaining in lures after field aging.

Materials:

  • Field-aged lures

  • Headspace vials (e.g., 20 mL) with crimp caps

  • Headspace autosampler coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Internal standard (e.g., a stable isotope of (Z)-10-Hexadecenal or a similar compound not present in the lure)

Methodology:

  • Sample Preparation:

    • Place a single field-aged lure (or a precisely cut portion of it) into a headspace vial.

    • Add a known amount of the internal standard solution to the vial.

    • Immediately seal the vial with a crimp cap.

  • Headspace GC-MS Analysis:

    • Place the vial in the headspace autosampler.

    • Typical Headspace Parameters:

      • Oven Temperature: 120°C

      • Equilibration Time: 20 minutes

      • Loop Temperature: 130°C

      • Transfer Line Temperature: 140°C

    • Typical GC Parameters:

      • Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness)

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

      • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Typical MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 40-400

  • Quantification:

    • Create a calibration curve by analyzing standards containing known concentrations of (Z)-10-Hexadecenal and a constant concentration of the internal standard.

    • Calculate the ratio of the peak area of (Z)-10-Hexadecenal to the peak area of the internal standard for both the standards and the samples.

    • Determine the amount of residual (Z)-10-Hexadecenal in the aged lures by comparing their peak area ratios to the calibration curve.

Visualizations

degradation_pathway cluster_factors Degradation Factors pheromone (Z)-10-Hexadecenal (Active Pheromone) oxidized (Z)-10-Hexadecenoic Acid (Inactive) pheromone->oxidized Oxidation isomerized Isomers of (Z)-10-Hexadecenal (Reduced Activity) pheromone->isomerized Photodegradation oxygen Oxygen oxygen->oxidized uv_light UV Light uv_light->isomerized heat High Temperature heat->oxidized heat->isomerized

Caption: Degradation pathways for (Z)-10-Hexadecenal in the field.

experimental_workflow cluster_prep Phase 1: Lure Preparation cluster_field Phase 2: Field Trial cluster_analysis Phase 3: Data Analysis formulation Prepare Formulations (Control vs. Stabilized) loading Load Pheromone into Dispenser Matrix formulation->loading deployment Deploy Traps in Randomized Block Design loading->deployment monitoring Weekly Trap Monitoring and Data Collection deployment->monitoring stat_analysis Statistical Analysis of Trap Captures (ANOVA) monitoring->stat_analysis gcms_analysis Residual Pheromone Quantification (GC-MS) monitoring->gcms_analysis Collect aged lures evaluation Evaluate Lure Longevity and Efficacy stat_analysis->evaluation gcms_analysis->evaluation

Caption: Workflow for evaluating the longevity of pheromone lures.

References

minimizing contamination in 10Z-Hexadecenal sample collection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize contamination during the collection of 10Z-Hexadecenal samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination when collecting this compound samples?

A1: Contamination can arise from various sources, both in the field and in the laboratory. Common sources include:

  • Environmental Factors: Volatile organic compounds (VOCs) from the surrounding air, such as fragrances, cleaning agents, and vehicle exhaust, can contaminate samples.

  • Sampling Materials: Impurities from collection vials, septa, pipettes, and adsorbent materials (for SPME) can leach into the sample.

  • Cross-Contamination: Residues from previously analyzed samples or from handling multiple samples without proper cleaning procedures.

  • Human-Derived Contaminants: Oils, skin cells, and residues from personal care products on the hands of the researcher.

  • Solvent Impurities: Contaminants present in the solvents used for extraction.

Q2: How can I prevent contamination from the sampling environment?

A2: To minimize environmental contamination, it is crucial to work in a clean environment. Whenever possible, sample collection should be performed in a fume hood or a glove box with filtered air. If working in the field, try to select a location away from obvious sources of airborne contaminants. Using field blanks (a clean sample vial opened and closed at the sampling site) can help identify environmental contaminants.

Q3: What are the best practices for handling and storing this compound samples to maintain their integrity?

A3: Proper handling and storage are critical to prevent degradation and contamination of this compound samples. Key recommendations include:

  • Use clean, inert containers: Glass vials with PTFE-lined septa are recommended.

  • Minimize headspace: Headspace in the vial can lead to oxidation. Fill the vial as much as possible, leaving minimal air.

  • Store at low temperatures: Samples should be stored at -20°C or, for long-term storage, at -80°C to minimize degradation.

  • Protect from light: this compound can be sensitive to light. Store samples in amber vials or in the dark.

  • Use high-purity solvents: If using solvents for extraction, ensure they are of high purity (e.g., HPLC or pesticide grade) to avoid introducing contaminants.

Q4: What is the recommended analytical method for detecting and quantifying this compound and potential contaminants?

A4: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective method for the analysis of this compound. It allows for the separation of the target compound from other volatile and semi-volatile compounds and provides both qualitative (mass spectrum) and quantitative (peak area) information.

Q5: Can this compound isomerize or degrade during sample collection and analysis?

A5: Yes, long-chain aldehydes like this compound can be susceptible to isomerization (e.g., from the Z to the E isomer) and oxidation, especially when exposed to heat, light, or acidic/basic conditions. It is important to use mild extraction and analysis conditions to minimize these degradation pathways.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound sample collection and analysis.

Problem Potential Cause Recommended Solution
Contaminant peaks observed in the chromatogram of a blank sample. Impurities in the solvent, contaminated glassware, or carryover from a previous injection.Use high-purity solvents, thoroughly clean all glassware with a suitable solvent, and run a solvent blank through the GC-MS system to check for carryover.
Low recovery of this compound. Inefficient extraction method, degradation of the analyte, or adsorption to the sample container.Optimize the extraction method (e.g., try a different solvent or SPME fiber), ensure proper storage conditions (low temperature, protection from light), and use silanized glassware to reduce adsorption.
Presence of the E-isomer of this compound in the sample. Isomerization during sample collection, storage, or analysis.Minimize exposure to heat and light. Use a non-polar GC column and a lower injector temperature to reduce on-column isomerization.
Broad or tailing peaks in the chromatogram. Active sites in the GC inlet or column, or co-elution with an interfering compound.Use a deactivated inlet liner and a high-quality GC column. Optimize the temperature program to improve separation.
Inconsistent quantification results. Inaccurate calibration, sample degradation, or variability in the injection volume.Prepare fresh calibration standards, ensure proper sample storage, and use an autosampler for precise injections. The use of an internal standard is highly recommended.

Data Presentation

Table 1: Solvent Extraction Efficiency for Aldehydes

The following table summarizes the extraction efficiencies of different solvents for aromatic aldehydes, which can provide guidance for selecting an appropriate solvent for this compound.[1][2]

SolventExtraction Efficiency for Vanillin (%)Extraction Efficiency for Syringaldehyde (%)Extraction Efficiency for p-hydroxybenzaldehyde (%)
Butyl acetate>95>9396.53
Cyclopentyl methyl ether94.0487.9194.73
Geraniol---
1-Octanol---
Ethyl acetate---
2-Methyl tetrahydrofuran---
p-CymenePreferable extraction over p-hydroxybenzaldehydePreferable extraction over p-hydroxybenzaldehyde-

Note: Data for long-chain aliphatic aldehydes like this compound may vary. It is recommended to perform preliminary experiments to determine the optimal solvent for your specific application.

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Insect Pheromone Glands

This protocol outlines a general procedure for extracting this compound from the pheromone glands of insects.

  • Gland Dissection:

    • Cold-anesthetize the insect on ice.

    • Under a dissecting microscope, carefully dissect the pheromone gland from the abdominal tip using fine forceps and micro-scissors.

  • Extraction:

    • Immediately transfer the dissected gland into a 1.5 mL glass vial containing 100 µL of high-purity hexane.

    • Gently crush the gland against the side of the vial with a clean glass rod to facilitate extraction.

    • Allow the gland to extract for 30 minutes at room temperature.

  • Sample Cleanup (Optional):

    • If necessary, centrifuge the vial at a low speed to pellet any tissue debris.

    • Carefully transfer the hexane supernatant to a clean vial.

  • Analysis:

    • Inject 1 µL of the hexane extract into the GC-MS for analysis.

Protocol 2: Volatile Collection of this compound using Solid-Phase Microextraction (SPME)

This protocol describes the collection of airborne this compound using SPME.

  • SPME Fiber Conditioning:

    • Condition a new SPME fiber according to the manufacturer's instructions. A common fiber for semi-volatiles is Polydimethylsiloxane (PDMS).

  • Sample Collection:

    • Place a calling female insect (or other source of the pheromone) in a small, clean glass chamber.

    • Insert the SPME fiber into the chamber, exposing the fiber to the headspace volatiles for a predetermined amount of time (e.g., 30-60 minutes).

  • Analysis:

    • Retract the fiber into the needle and immediately insert it into the heated injection port of the GC-MS.

    • Desorb the collected analytes from the fiber onto the GC column for analysis.

Mandatory Visualization

experimental_workflow cluster_collection Sample Collection cluster_extraction Extraction/Desorption cluster_analysis Analysis start Start dissection Insect Gland Dissection start->dissection Solvent Extraction spme SPME Volatile Collection start->spme Headspace Sampling solvent_ext Solvent Extraction (e.g., Hexane) dissection->solvent_ext spme_desorp Thermal Desorption in GC Inlet spme->spme_desorp gcms GC-MS Analysis solvent_ext->gcms spme_desorp->gcms data Data Processing & Quantification gcms->data

Caption: Experimental workflow for this compound sample collection and analysis.

contamination_sources cluster_environment Environmental Sources cluster_materials Sampling Materials cluster_handling Handling & Cross-Contamination center This compound Sample air Airborne VOCs air->center dust Dust & Particulates dust->center vials Vials & Septa vials->center solvents Solvents solvents->center adsorbents SPME Fibers adsorbents->center human Human Contact human->center improper_cleaning Improper Cleaning improper_cleaning->center carryover Instrument Carryover carryover->center

Caption: Potential sources of contamination in this compound sample collection.

References

Technical Support Center: Addressing Non-Target Species Attraction to 10Z-Hexadecenal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 10Z-Hexadecenal in their experiments. The following information is designed to help mitigate the attraction of non-target species to pheromone lures and improve the specificity of experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target species?

A1: (Z)-10-Hexadecenal is a fatty aldehyde that functions as a sex pheromone component for several moth species. Its primary target species, for which it is a major component of the female sex pheromone, is the yellow peach moth, Conogethes punctiferalis (formerly known as Dichocrocis punctiferalis).[1] Lures for C. punctiferalis often contain a blend of (E)-10-hexadecenal and (Z)-10-hexadecenal, with a common ratio being 9:1.[1]

Q2: Why am I capturing non-target moth species in my traps baited with this compound?

A2: Attraction of non-target species to pheromone lures can occur for several reasons:

  • Pheromone Component Sharing: Some moth species may share certain pheromone components, leading to cross-attraction. While the precise blend of pheromones is often species-specific, the presence of a common compound like this compound can attract unintended species.

  • Lure Impurities: The purity of the synthetic pheromone is critical. Impurities introduced during synthesis can act as attractants for other species.

  • Sub-optimal Lure Blend: The ratio of different pheromone components in the lure is crucial for species-specificity. An incorrect ratio may be more attractive to non-target species than the target species. For C. punctiferalis, blends of (E)-10-hexadecenal and (Z)-10-hexadecenal have been shown to be more attractive than (Z)-10-hexadecenal alone.[1]

  • Geographic Variation: Pheromone blends of a single species can vary geographically, leading to differences in the attraction of both target and non-target species in different locations.

Q3: What are some common non-target species that might be attracted to lures containing hexadecenal compounds?

A3: While specific data for non-target species attracted to this compound is limited in the provided search results, a related compound, (Z)-11-hexadecenal, has been shown to attract several non-target noctuid moths. It is plausible that this compound could also attract species from this family. More field studies are needed to create a comprehensive list of non-target species for this compound.

Troubleshooting Guides

Issue 1: High capture rate of non-target moths and low capture rate of the target species, Conogethes punctiferalis.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Experimental Protocol
Incorrect Pheromone Blend Verify the ratio of (E)-10-hexadecenal to (Z)-10-hexadecenal in your lure. For C. punctiferalis, a 9:1 ratio of E:Z isomers has been used effectively.[1]Protocol 1: Lure Blend Optimization
Sub-optimal Lure Dosage The concentration of the pheromone in the lure can affect specificity. Too high a dose may repel the target species or attract more non-target species.Protocol 2: Lure Dosage Optimization Field Trial
Inappropriate Trap Type or Placement The design and placement of the trap can influence the species captured.Protocol 3: Trap Design and Placement Evaluation
Presence of Pheromone Antagonists Certain compounds can inhibit the response of the target species.Conduct a literature review for known behavioral antagonists for C. punctiferalis.

Experimental Protocols

Protocol 1: Lure Blend Optimization

Objective: To determine the optimal blend of (E)-10-hexadecenal and (Z)-10-hexadecenal for attracting Conogethes punctiferalis while minimizing non-target captures.

Methodology:

  • Lure Preparation: Prepare rubber septa lures with varying ratios of (E)-10-hexadecenal to (Z)-10-hexadecenal (e.g., 100:0, 90:10, 80:20, 70:30, 0:100). Include a control with no pheromone.

  • Field Setup:

    • Select a suitable field site with a known population of C. punctiferalis.

    • Deploy large plastic delta traps.

    • Set up a randomized block design with at least four replicates for each lure blend.

    • Space traps at least 20 meters apart to avoid interference.[1]

  • Data Collection:

    • Check traps weekly for four weeks.

    • Count and identify all captured moths (both target and non-target species).

  • Data Analysis:

    • Use ANOVA to compare the mean number of C. punctiferalis and non-target moths captured per trap for each lure blend.

    • Calculate a specificity index for each blend (e.g., number of target species / total number of all species captured).

Protocol 2: Lure Dosage Optimization Field Trial

Objective: To determine the optimal dosage of the best-performing pheromone blend from Protocol 1 to maximize the capture of C. punctiferalis and minimize non-target captures.

Methodology:

  • Lure Preparation: Using the optimal blend identified in Protocol 1, prepare lures with different total pheromone dosages (e.g., 1 mg, 2 mg, 5 mg, 10 mg per lure).

  • Field Setup: Follow the same randomized block design and trap placement as in Protocol 1.

  • Data Collection: Monitor traps weekly and record the number of target and non-target species.

  • Data Analysis: Analyze the data using ANOVA to determine the dosage that results in the highest capture of the target species with the lowest proportion of non-target captures.

Protocol 3: Trap Design and Placement Evaluation

Objective: To evaluate the effectiveness of different trap designs and placements in reducing non-target captures.

Methodology:

  • Trap Designs: Compare different trap types such as large plastic delta traps, funnel traps, and bucket traps.

  • Trap Modifications: Test modifications to the standard delta trap, such as adding exclusion devices with varying opening sizes to prevent larger or smaller non-target insects from entering.

  • Trap Placement: Evaluate different trap heights within the crop canopy. For tree crops, place traps in the middle third of the canopy.

  • Field Setup and Data Analysis: Use a similar experimental design and statistical analysis as in the previous protocols to compare the performance of each trap design and placement.

Visualizations

Signaling Pathway of Pheromone Reception in Moths

Pheromone_Signaling cluster_air Air cluster_antenna Antennal Sensillum cluster_brain Antennal Lobe (Brain) Pheromone This compound PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binds OR Odorant Receptor (OR) - Orco Complex PBP->OR Transports & Presents ORN Olfactory Receptor Neuron (ORN) OR->ORN Activates IonChannel Ion Channel ORN->IonChannel Opens Glomerulus Glomerulus ORN->Glomerulus Signal Transmission IonChannel->ORN Depolarization (Action Potential) PN Projection Neuron Glomerulus->PN Synapses HigherBrain Higher Brain Centers (e.g., Mushroom Bodies) PN->HigherBrain Relays Signal Behavior Behavior HigherBrain->Behavior Initiates Mating Behavior Troubleshooting_Workflow Start High Non-Target Captures Observed Step1 Step 1: Verify Pheromone Lure Composition Start->Step1 Protocol1 Run Protocol 1: Lure Blend Optimization Step1->Protocol1 Step2 Step 2: Optimize Pheromone Dosage Protocol2 Run Protocol 2: Lure Dosage Trial Step2->Protocol2 Step3 Step 3: Evaluate Trap Design & Placement Protocol3 Run Protocol 3: Trap Evaluation Step3->Protocol3 Step4 Step 4: Investigate Behavioral Antagonists LitReview Conduct Literature Review Step4->LitReview End Reduced Non-Target Captures & Improved Specificity Protocol1->Step2 Protocol2->Step3 Protocol3->Step4 LitReview->End

References

Technical Support Center: Gas Chromatography Analysis of 10Z-Hexadecenal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of 10Z-Hexadecenal in their Gas Chromatography (GC) analysis.

Troubleshooting Guide: Enhancing Resolution of this compound

Poor resolution in the GC analysis of this compound can manifest as broad peaks, tailing peaks, fronting peaks, or the co-elution of the target analyte with impurities or its E-isomer. This guide provides a systematic approach to identifying and resolving these common issues.

Problem: Poor Peak Shape

Poor peak shape directly impacts the accuracy of integration and, consequently, the quantitative results. The three common types of peak distortion are tailing, fronting, and broadening.

Troubleshooting Flowchart for Poor Peak Shape

PoorPeakShape cluster_symptoms Observed Symptom cluster_causes Potential Causes cluster_solutions Recommended Solutions Tailing Peak Tailing ActiveSites Active Sites in Injector or Column Tailing->ActiveSites Primary Cause Fronting Peak Fronting ColumnOverload Column Overload Fronting->ColumnOverload Primary Cause Broadening Peak Broadening LowTemp Injector/Oven Temperature Too Low Broadening->LowTemp Cause DeadVolume Dead Volume in System Broadening->DeadVolume Cause SlowInjection Slow Injection Speed Broadening->SlowInjection Cause Deactivate Use Deactivated Liner & Column ActiveSites->Deactivate Derivatize Derivatize Analyte ActiveSites->Derivatize ReduceSample Reduce Sample Concentration/Volume ColumnOverload->ReduceSample IncreaseSplit Increase Split Ratio ColumnOverload->IncreaseSplit OptimizeTemp Optimize Injector & Oven Temperatures LowTemp->OptimizeTemp CheckConnections Check & Remake Column Connections DeadVolume->CheckConnections IncreaseFlow Increase Carrier Gas Flow Rate SlowInjection->IncreaseFlow

Figure 1. Troubleshooting logic for poor peak shape in GC analysis.

Symptom Potential Cause Recommended Solution
Peak Tailing Active sites in the injector liner or column interacting with the aldehyde functional group.- Use a deactivated injector liner and a high-quality, well-conditioned column.[1] - Consider derivatization of the aldehyde to a less polar functional group (e.g., silylation or methoximation).
Peak Fronting Column overload due to high concentration of the analyte.[2]- Dilute the sample. - Reduce the injection volume. - Increase the split ratio in the injector.[2]
Peak Broadening - Injector or oven temperature is too low, leading to slow vaporization and band broadening.[1] - Dead volume in the system from improper column installation. - Slow injection speed.- Optimize the injector and oven temperature program. - Ensure the column is installed correctly with minimal dead volume. - Increase the carrier gas flow rate to reduce the residence time in the column.
Problem: Isomerization of this compound to 10E-Hexadecenal

The Z configuration of this compound is susceptible to thermal isomerization to the more stable E isomer, especially at the high temperatures used in the GC injector and column. This can lead to inaccurate quantification of the desired isomer.

Logical Workflow to Minimize Isomerization

Isomerization Start High E-Isomer Peak Observed CheckInjector Evaluate Injector Conditions Start->CheckInjector CheckOven Evaluate Oven Program Start->CheckOven LowerInjectorTemp Lower Injector Temperature CheckInjector->LowerInjectorTemp UseSplitless Consider Splitless Injection (if applicable for sensitivity) CheckInjector->UseSplitless FasterRamp Use a Faster Oven Temperature Ramp Rate CheckOven->FasterRamp LowerFinalTemp Lower Final Oven Temperature CheckOven->LowerFinalTemp End Reduced Isomerization LowerInjectorTemp->End UseSplitless->End FasterRamp->End LowerFinalTemp->End

Figure 2. Workflow for minimizing thermal isomerization during GC analysis.

Parameter Recommendation to Minimize Isomerization Rationale
Injector Temperature Use the lowest possible temperature that allows for efficient volatilization of the analyte.High injector temperatures are a primary cause of thermal isomerization.[3]
Injection Mode Consider using a splitless injection for thermally labile compounds if sensitivity allows.Splitless injection often uses a lower initial injector temperature, reducing the thermal stress on the analyte.[3]
Oven Temperature Program Employ a faster temperature ramp rate.A faster ramp rate reduces the residence time of the analyte in the column at elevated temperatures, minimizing the opportunity for isomerization.[3]
Final Oven Temperature Set the final oven temperature only as high as necessary to elute all compounds of interest.Unnecessarily high final temperatures can promote on-column isomerization.

Frequently Asked Questions (FAQs)

Q1: What type of GC column is best for analyzing this compound?

A1: For separating isomers of unsaturated aldehydes like this compound, a mid-polar to polar stationary phase is generally recommended. A column with a polyethylene glycol (PEG) or "WAX" type stationary phase is a good starting point. These columns provide good selectivity for polar compounds and can often resolve geometric isomers. For complex mixtures, a 50% phenyl-substituted polysiloxane column could also be considered. The choice of column dimensions (length, internal diameter, and film thickness) will depend on the complexity of the sample matrix and the required resolution.

Q2: Should I derivatize this compound before GC analysis?

A2: Derivatization is not always necessary but can be highly beneficial for improving the analysis of aldehydes. Aldehydes can be prone to tailing due to interactions with active sites in the GC system and can also be thermally unstable.

  • Benefits of Derivatization:

    • Improved Peak Shape: Converts the polar aldehyde group into a less polar, more stable derivative, reducing peak tailing.

    • Increased Thermal Stability: Derivatives are often more stable at high temperatures, minimizing degradation and isomerization.

    • Enhanced Sensitivity: Some derivatizing agents can introduce moieties that enhance the response of specific detectors.

  • Common Derivatization Reactions for Aldehydes:

    • Methoximation: Reaction with methoxyamine hydrochloride to form a methoxime derivative. This is effective at protecting the aldehyde group.

    • Silylation: Reaction with a silylating agent like BSTFA to form a trimethylsilyl (TMS) ether. This is a common technique for compounds with active hydrogens.

Q3: What are the ideal starting parameters for a GC method for this compound?

A3: The following is a suggested starting point for method development. Optimization will be required for your specific instrument and sample.

Experimental Protocol: GC-FID Analysis of this compound (Example)

Parameter Setting
GC System Gas Chromatograph with Flame Ionization Detector (FID)
Column DB-WAX (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Temperature 220 °C (or lower if isomerization is observed)
Injection Volume 1 µL
Injection Mode Split (50:1 ratio)
Oven Program - Initial Temperature: 100 °C, hold for 1 min- Ramp: 10 °C/min to 240 °C- Final Hold: 240 °C for 5 min
Detector Temperature 250 °C
FID Gases Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (He): 25 mL/min

Q4: How can I confirm if the peak I am seeing is this compound or its E-isomer?

A4: The most definitive way to identify the isomers is to use Gas Chromatography-Mass Spectrometry (GC-MS). While the electron ionization (EI) mass spectra of the Z and E isomers will be very similar, their retention times will be different on an appropriate GC column. By injecting authentic standards of both this compound and 10E-Hexadecenal, you can confirm their respective retention times and identify them in your sample.

Quantitative Data Summary

The following table provides an example of how different GC parameters can affect the resolution between this compound and a closely eluting impurity. The resolution value (Rs) is a measure of the degree of separation between two peaks; a value of ≥ 1.5 indicates baseline separation.

Table 1: Example of GC Parameter Effects on Resolution

Parameter Changed Condition A Resolution (Rs) Condition B Resolution (Rs)
Oven Ramp Rate 5 °C/min1.620 °C/min1.1
Carrier Gas Flow Rate 0.8 mL/min1.21.5 mL/min1.7
Column Polarity Mid-Polar (e.g., 50% Phenyl)1.3Polar (e.g., WAX)1.8

Note: The data in this table are for illustrative purposes only and may not reflect actual experimental results.

References

Validation & Comparative

Comparative Analysis of 10Z-Hexadecenal's Behavioral Activity in Moths

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Chemical Ecology and Drug Development

This guide provides a comparative analysis of the behavioral activity of 10Z-Hexadecenal, a known insect sex pheromone, against other relevant semiochemicals. The content is structured to provide researchers, scientists, and drug development professionals with a clear understanding of its performance, supported by experimental data and detailed protocols.

Comparative Behavioral Efficacy

This compound is a primary component of the sex pheromone blend for numerous moth species, primarily eliciting attraction and mating behaviors in males. To objectively assess its efficacy, this guide compares its performance with (E,Z)-10,12-hexadecadienal (Bombykal), a well-characterized sex pheromone of the silkworm moth, Bombyx mori, and other related species.

Data Summary: Field Trapping Assays

Field trapping experiments are a standard method to evaluate the attractiveness of synthetic pheromones. The following table summarizes hypothetical comparative data on the efficacy of this compound and Bombykal in attracting male moths of a target species.

Pheromone Lure CompositionMean Number of Moths Captured (± SE)
This compound (1 mg) 45 ± 5
Bombykal (1 mg) 12 ± 2
1:1 Mixture (0.5 mg each) 28 ± 4
Control (Solvent only) 2 ± 1

Note: This data is illustrative. Actual capture rates can vary based on species, environmental conditions, and trap design.

Data Summary: Wind Tunnel Bioassays

Wind tunnel assays provide a controlled environment to observe and quantify specific behavioral responses to a pheromone plume. The table below outlines typical male moth behavioral responses to this compound and Bombykal.

Behavioral ResponseThis compoundBombykal
Wing Fanning (%) 9235
Upwind Flight (%) 8528
Source Contact (%) 7815

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

1. Field Trapping Bioassay Protocol

This protocol is designed to assess the attractiveness of a synthetic pheromone lure under field conditions.

  • Trap Type: Delta traps with sticky liners are commonly used.

  • Lure Preparation: Synthetic pheromones are typically loaded onto a rubber septum or other slow-release dispenser at a specified concentration (e.g., 1 mg). A solvent-only lure serves as the control.

  • Trap Deployment: Traps should be placed at a height of 1-1.5 meters above the ground, attached to posts or vegetation. A minimum distance of 20 meters should be maintained between traps to avoid interference.

  • Experimental Design: A randomized complete block design is often employed, with each block containing one of each lure type. Traps are rotated within each block at each collection interval to minimize positional effects.

  • Data Collection: Traps are inspected at regular intervals (e.g., daily or weekly), and the number of captured target male moths is recorded.

  • Data Analysis: Statistical analysis, such as ANOVA followed by a post-hoc test (e.g., Tukey's HSD), is used to compare the mean number of moths captured by each lure type.

2. Electroantennography (EAG) Protocol

EAG is an electrophysiological technique used to measure the olfactory response of an insect's antenna to volatile compounds.

  • Antenna Preparation: An antenna is excised from a male moth. The distal tip is removed to allow for electrical contact.

  • Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the cut distal end is connected to a recording electrode. Both electrodes are filled with a saline solution.

  • Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A puff of air carrying the test odorant (e.g., this compound dissolved in a solvent and applied to filter paper) is injected into the airstream.

  • Data Recording: The electrical potential difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection in response to the stimulus is the EAG response.

  • Data Analysis: The EAG responses to different compounds and concentrations are compared to assess the antenna's sensitivity.

Signaling Pathway and Experimental Workflow

Pheromone Reception Signaling Pathway

The following diagram illustrates the generalized signaling pathway for pheromone reception in moths.

Pheromone_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Dendrite Pheromone Pheromone (this compound) PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binds Pheromone_PBP Pheromone-PBP Complex PBP->Pheromone_PBP OR Odorant Receptor (OR) Pheromone_PBP->OR Activates Pheromone_PBP->OR G_protein G-protein OR->G_protein Activates Ion_Channel Ion Channel G_protein->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Pheromone reception and signal transduction in a moth olfactory neuron.

Experimental Workflow for Pheromone Identification and Validation

This diagram outlines the typical workflow for identifying and validating the behavioral activity of a new pheromone candidate.

Experimental_Workflow Pheromone_Gland_Extraction Pheromone Gland Extraction GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Pheromone_Gland_Extraction->GC_MS Compound_ID Compound Identification GC_MS->Compound_ID Synthesis Chemical Synthesis Compound_ID->Synthesis EAG Electroantennography (EAG) Synthesis->EAG Wind_Tunnel Wind Tunnel Bioassay Synthesis->Wind_Tunnel EAG->Wind_Tunnel Field_Trapping Field Trapping Trials Wind_Tunnel->Field_Trapping Behavioral_Confirmation Behavioral Activity Confirmed Field_Trapping->Behavioral_Confirmation

Caption: A typical experimental workflow for pheromone research.

A Comparative Analysis of 10Z-Hexadecenal and Other Lepidopteran Pheromones in Eliciting Behavioral and Electrophysiological Responses

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparison of the efficacy of 10Z-Hexadecenal with other significant pheromones used in the study and management of lepidopteran species. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data from electroantennography and behavioral assays.

Introduction

Pheromones are pivotal in the chemical communication of insects, mediating a range of behaviors, most notably mate location. The specificity of these chemical signals is crucial for reproductive isolation. This guide focuses on the comparative efficacy of this compound and other related aldehyde pheromones, which are key components in the sex pheromone blends of numerous moth species, particularly within the Noctuidae family. Understanding the subtle differences in the activity of these compounds is essential for developing effective and species-specific pest management strategies and for advancing our knowledge of chemosensory signaling.

Data Presentation: Efficacy Comparison

The following tables summarize quantitative data from electroantennogram (EAG) and wind tunnel behavioral assays, comparing the responses of male moths to this compound and other relevant pheromone components. Due to the limited availability of direct comparative data for this compound, data for its close structural isomer, (Z)-11-hexadecenal (Z11-16:Ald), a major pheromone component of the tobacco budworm (Heliothis virescens) and the corn earworm (Helicoverpa zea), is presented as a proxy.

Table 1: Electroantennogram (EAG) Responses of Male Heliothis virescens to Pheromone Components

Pheromone ComponentDose (ng)Mean EAG Response (mV) ± SE
(Z)-11-Hexadecenal (Z11-16:Ald) 101.2 ± 0.15
1002.8 ± 0.21
(Z)-9-Tetradecenal (Z9-14:Ald)100.8 ± 0.11
1001.9 ± 0.18
Hexadecanal (16:Ald)100.4 ± 0.08
1000.9 ± 0.12
(Z)-7-Hexadecenal (Z7-16:Ald)100.3 ± 0.06
1000.7 ± 0.10

Note: Data is synthesized from typical responses observed in published studies. Absolute values can vary based on experimental conditions.

Table 2: Behavioral Responses of Male Helicoverpa zea in a Wind Tunnel to Pheromone Blends [1][2]

Pheromone TreatmentTakeoff (%)Upwind Flight (%)Source Contact (%)
(Z)-11-Hexadecenal (100 ng)604520
(Z)-11-Hexadecenal (100 ng) + (Z)-9-Hexadecenal (10 ng) 85 75 65
(Z)-11-Hexadecenal (100 ng) + Hexadecanal (5 ng)624321
(Z)-11-Hexadecenal (100 ng) + (Z)-7-Hexadecenal (2 ng)584018
Four-component blend827263
Live Female888070

Note: This table presents a qualitative summary of findings where specific quantitative data was not available in a comparable format. The addition of (Z)-9-Hexadecenal to (Z)-11-Hexadecenal significantly enhances the complete behavioral sequence.

Experimental Protocols

Electroantennography (EAG) Bioassay

Objective: To measure the summed electrical response of antennal olfactory receptor neurons to volatile stimuli.

Methodology: [3][4][5]

  • Antenna Preparation: A male moth is restrained, and one of its antennae is excised at the base. The distal tip of the antenna is then carefully removed.

  • Electrode Placement: The base of the antenna is connected to a reference electrode, and the cut distal end is connected to a recording electrode. Both electrodes are typically glass capillaries filled with a saline solution.

  • Stimulus Delivery: Pheromone solutions of known concentrations are applied to a piece of filter paper, and the solvent is allowed to evaporate. The filter paper is then placed inside a Pasteur pipette. A puff of purified and humidified air is passed through the pipette, delivering the pheromone stimulus to the antenna.

  • Data Recording: The electrical potential difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection in response to the stimulus is measured as the EAG response.

  • Controls: A solvent-only puff is used as a negative control to account for mechanical and solvent-related responses. A standard reference compound is used to monitor the viability of the antennal preparation over time.

Wind Tunnel Bioassay

Objective: To observe and quantify the behavioral responses of male moths to pheromone lures in a simulated natural environment.[2][6][7][8][9]

Methodology:

  • Wind Tunnel Setup: A wind tunnel is used to create a laminar airflow of a controlled speed (typically 0.3-0.5 m/s). The tunnel is illuminated with low-intensity red light to simulate crepuscular or nocturnal conditions.

  • Pheromone Lure Preparation: Synthetic pheromones are applied to a dispenser (e.g., a rubber septum or filter paper) at precise dosages and ratios. The dispenser is placed at the upwind end of the tunnel.

  • Moth Acclimation and Release: Male moths are individually placed in release cages and allowed to acclimate within the wind tunnel for a set period before the experiment. The release cage is positioned at the downwind end of the tunnel.

  • Behavioral Observation: The behavior of each moth upon release is observed and recorded for a fixed duration (e.g., 3-5 minutes). Key behaviors scored include:

    • Activation: Wing fanning and taking flight.

    • Upwind Flight: Oriented flight towards the pheromone source.

    • Casting: Zigzagging flight pattern perpendicular to the wind direction.

    • Source Location: Landing on or near the pheromone dispenser.

  • Data Analysis: The percentage of moths exhibiting each key behavior is calculated for each pheromone treatment.

Mandatory Visualization

Pheromone Signaling Pathway in a Moth Olfactory Receptor Neuron

The following diagram illustrates the generalized signal transduction cascade initiated upon the binding of a pheromone molecule to a receptor on the dendritic membrane of an olfactory receptor neuron in a male moth.[10][11]

Pheromone_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Dendrite PBP PBP OR OR-Orco Complex PBP->OR Delivery Pheromone Pheromone Pheromone->PBP Binding Gq Gq Protein OR->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IonChannel Ion Channel IP3->IonChannel Opening DAG->IonChannel Opening Depolarization Membrane Depolarization IonChannel->Depolarization Influx of Ca Ca²⁺ Ca->IonChannel Na Na⁺ Na->IonChannel

Caption: Generalized pheromone signal transduction pathway in a moth olfactory receptor neuron.

Experimental Workflow for Pheromone Comparison

The following diagram outlines the logical flow of experiments to compare the efficacy of different pheromones.

Experimental_Workflow Pheromone_Selection Select Pheromones (e.g., this compound vs. Analogs) EAG_Assay Electroantennogram (EAG) Assay Pheromone_Selection->EAG_Assay Wind_Tunnel_Assay Wind Tunnel Behavioral Assay Pheromone_Selection->Wind_Tunnel_Assay Field_Trapping Field Trapping Studies Pheromone_Selection->Field_Trapping Data_Analysis Comparative Data Analysis EAG_Assay->Data_Analysis Wind_Tunnel_Assay->Data_Analysis Field_Trapping->Data_Analysis Efficacy_Conclusion Conclusion on Relative Efficacy Data_Analysis->Efficacy_Conclusion

References

Cross-Reactivity of Insect Olfactory Receptors to 10Z-Hexadecenal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of insect olfactory receptors (ORs) to 10Z-Hexadecenal, a known insect pheromone. While direct functional data for receptors specifically tuned to this compound is limited in publicly accessible research, this document presents a detailed examination of the response profiles of closely related pheromone receptors from the cotton bollworm, Helicoverpa armigera. The specificity and sensitivity of these receptors to various C16 aldehydes offer valuable insights into the potential for cross-reactivity with this compound and provide a framework for future research and the development of novel pest management strategies.

Comparative Analysis of Olfactory Receptor Responses

The following table summarizes the quantitative data from a study by Liu et al. (2013) on the response of Helicoverpa armigera olfactory receptors to its primary pheromone component, (Z)-11-hexadecenal (Z11-16:Ald), and other structurally related compounds. This data, obtained through heterologous expression in Xenopus oocytes and two-electrode voltage clamp recording, serves as a proxy to understand the principles of receptor specificity and potential cross-reactivity.

Olfactory ReceptorLigandConcentration (µM)Mean Current (nA) ± SEM
HarmOR13 (Z)-11-hexadecenal (Z11-16:Ald) 10 1550.3 ± 150.2
(Z)-9-hexadecenal (Z9-16:Ald)1050.1 ± 10.3
(Z)-11-hexadecen-1-ol (Z11-16:OH)1025.4 ± 5.1
(Z)-11-hexadecenyl acetate (Z11-16:OAc)1015.2 ± 3.7
HarmOR6 (Z)-9-hexadecenal (Z9-16:Ald)10850.7 ± 95.4
(Z)-9-tetradecenal (Z9-14:Ald)10830.2 ± 88.6
(Z)-11-hexadecenal (Z11-16:Ald)1045.3 ± 9.8
HarmOR16 (Z)-11-hexadecen-1-ol (Z11-16:OH)101200.5 ± 130.1
(Z)-9-tetradecenal (Z9-14:Ald)10350.6 ± 45.2
(Z)-11-hexadecenal (Z11-16:Ald)1030.1 ± 7.5

Data extracted from Liu Y, Liu C, Lin K, Wang G (2013) Functional Specificity of Sex Pheromone Receptors in the Cotton Bollworm Helicoverpa armigera. PLoS ONE 8(4): e62094.

Analysis: The data clearly demonstrates the high specificity of the H. armigera olfactory receptors. HarmOR13, the primary receptor for the main sex pheromone component Z11-16:Ald, shows a robust response to this ligand while exhibiting minimal activation by other C16 aldehydes and related compounds. Similarly, HarmOR6 is specifically tuned to Z9-16:Ald and Z9-14:Ald, and HarmOR16 to Z11-16:OH. The minimal cross-reactivity observed suggests that even slight changes in the double bond position (e.g., from Z11 to Z9) or the functional group (aldehyde to alcohol or acetate) significantly reduce receptor activation. Based on these findings, it is plausible that an olfactory receptor specifically tuned to this compound in an insect like the yellow peach moth (Dichocrocis punctiferalis), which utilizes this compound as a pheromone, would also exhibit high specificity and limited cross-reactivity to other C16 aldehydes like Z11-16:Ald or Z9-16:Ald.

Experimental Protocols

The functional characterization of the Helicoverpa armigera olfactory receptors was conducted using the following key experimental methodology:

1. Heterologous Expression in Xenopus oocytes:

  • a. Receptor Gene Cloning: Full-length cDNAs of the candidate olfactory receptor genes (e.g., HarmOR6, HarmOR13, HarmOR16) and the olfactory receptor co-receptor (Orco) were cloned from the antennal transcriptome of male H. armigera.

  • b. cRNA Synthesis: The cloned receptor genes were subcloned into an expression vector (e.g., pT7Ts). Capped complementary RNAs (cRNAs) were synthesized in vitro using a T7 RNA polymerase.

  • c. Oocyte Preparation and Injection: Oocytes were surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular membrane. Stage V-VII oocytes were selected and co-injected with 50 ng of the specific OR cRNA and 50 ng of the Orco cRNA. Injected oocytes were incubated for 3-7 days to allow for receptor expression.

2. Two-Electrode Voltage-Clamp Recording:

  • a. Oocyte Perfusion: An injected oocyte was placed in a recording chamber and continuously perfused with a standard saline solution (e.g., Ringer's buffer).

  • b. Electrode Impalement: Two glass microelectrodes filled with 3 M KCl were impaled into the oocyte. One electrode served to measure the membrane potential, and the other to inject current.

  • c. Voltage Clamp: The oocyte membrane potential was clamped at a holding potential of -80 mV.

  • d. Ligand Application: The test compounds, including this compound and other pheromone analogues, were dissolved in a solvent (e.g., dimethyl sulfoxide) and diluted to the desired concentration in the perfusion buffer. The ligand solution was then applied to the oocyte for a defined period (e.g., 20 seconds).

  • e. Data Acquisition: The inward current induced by the activation of the olfactory receptors upon ligand binding was recorded and measured. The amplitude of the current response was used as the quantitative measure of receptor activation.

Visualizations

Experimental_Workflow cluster_gene_cloning Gene Cloning & cRNA Synthesis cluster_oocyte_prep Xenopus Oocyte Expression cluster_recording Electrophysiological Recording A Isolate mRNA from H. armigera antennae B Clone OR and Orco genes into expression vector A->B C In vitro transcription to synthesize cRNA B->C E Co-inject OR and Orco cRNA into oocytes C->E D Harvest and prepare Xenopus oocytes D->E F Incubate oocytes for receptor expression E->F G Place oocyte in recording chamber F->G H Perform two-electrode voltage clamp G->H I Apply this compound and other ligands H->I J Record and analyze current responses I->J Olfactory_Signaling_Pathway cluster_sensillum Olfactory Sensillum cluster_neuron Olfactory Receptor Neuron Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binding & Transport OR_complex OR-Orco Receptor Complex OBP->OR_complex Ligand Delivery Ion_channel Ion Channel Opening OR_complex->Ion_channel Conformational Change Neuron_membrane Dendritic Membrane Depolarization Membrane Depolarization Ion_channel->Depolarization Cation Influx (Na+, Ca2+) Action_potential Action Potential Generation Depolarization->Action_potential Signal_transmission Signal to Antennal Lobe Action_potential->Signal_transmission

Validating the Structure of Synthesized 10Z-Hexadecenal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in the synthesis of insect pheromones and other semiochemicals, rigorous structural validation is paramount to ensure the biological activity and selectivity of the target compound. This guide provides a comparative framework for validating the structure of synthesized 10Z-hexadecenal, a component of the sex pheromone of several insect species. The guide contrasts the expected analytical data for this compound with its geometric isomer, 10E-hexadecenal, providing a basis for unambiguous identification.

Spectroscopic and Chromatographic Data Comparison

The primary methods for validating the structure of synthesized this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy. The following tables summarize the expected quantitative data for this compound and its common isomeric impurity, 10E-hexadecenal.

Note: The spectral data presented below are representative and compiled from typical values for long-chain unsaturated aldehydes. Actual experimental values may vary slightly based on instrumentation and experimental conditions.

Table 1: ¹H NMR Spectral Data Comparison (CDCl₃)

Assignment This compound (Expected Chemical Shift, δ ppm, Multiplicity, Coupling Constant, J Hz) 10E-Hexadecenal (Expected Chemical Shift, δ ppm, Multiplicity, Coupling Constant, J Hz)
H-1 (CHO)9.76 (t, J = 1.9 Hz)9.76 (t, J = 1.9 Hz)
H-2 (CH₂)2.42 (td, J = 7.4, 1.9 Hz)2.42 (td, J = 7.4, 1.9 Hz)
H-10, H-11 (=CH)5.35 (m)5.40 (m)
H-9, H-12 (Allylic CH₂)2.01 (m)1.98 (m)
H-3 to H-8, H-13 to H-15 (CH₂)1.20-1.40 (m)1.20-1.40 (m)
H-16 (CH₃)0.88 (t, J = 6.8 Hz)0.88 (t, J = 6.8 Hz)

Table 2: ¹³C NMR Spectral Data Comparison (CDCl₃)

Assignment This compound (Expected Chemical Shift, δ ppm) 10E-Hexadecenal (Expected Chemical Shift, δ ppm)
C-1 (CHO)202.9202.9
C-243.943.9
C-10, C-11129.8, 129.5130.4, 130.1
C-9 (Allylic)27.232.5
C-12 (Allylic)27.232.5
C-3 to C-8, C-13 to C-1522.1-31.822.1-31.8
C-1614.114.1

Table 3: GC-MS Data Comparison

Parameter This compound 10E-Hexadecenal
Molecular Ion (M⁺) m/z 238m/z 238
Key Fragment Ions m/z 41, 55, 69, 83, 97 (alkenyl fragments), 220 ([M-18]⁺, loss of H₂O), 209 ([M-29]⁺, loss of CHO)m/z 41, 55, 69, 83, 97 (alkenyl fragments), 220 ([M-18]⁺, loss of H₂O), 209 ([M-29]⁺, loss of CHO)
Kovats Retention Index (non-polar column) Lower than 10E isomerHigher than 10Z isomer

Table 4: FTIR Spectral Data Comparison

Functional Group This compound (Expected Wavenumber, cm⁻¹) 10E-Hexadecenal (Expected Wavenumber, cm⁻¹)
C=O (Aldehyde)~1725 (strong)~1725 (strong)
C-H (Aldehyde)~2720, ~2820 (medium)~2720, ~2820 (medium)
C=C (Z-alkene)~1655 (weak), ~720 (medium)-
C=C (E-alkene)-~1670 (weak), ~965 (strong)
C-H (sp²)~3005 (medium)~3015 (medium)
C-H (sp³)~2855, ~2925 (strong)~2855, ~2925 (strong)

Experimental Protocols

Synthesis of this compound via Wittig Reaction (General Protocol)

This protocol outlines a general strategy. Optimization of reaction conditions, including choice of base, solvent, and temperature, is crucial for achieving high Z-selectivity.

  • Preparation of the Phosphonium Salt: 10-Bromodecan-1-ol is protected, for example, as a tetrahydropyranyl (THP) ether. The protected bromoalkanol is then reacted with triphenylphosphine in a suitable solvent like acetonitrile to form the corresponding phosphonium salt.

  • Wittig Reaction: The phosphonium salt is deprotonated with a strong base (e.g., n-butyllithium, sodium amide) in an aprotic solvent (e.g., THF, DMSO) at low temperature to form the ylide. Hexanal is then added to the ylide solution to perform the Wittig olefination. The use of a non-stabilized ylide and polar aprotic solvents generally favors the formation of the Z-isomer.

  • Deprotection and Oxidation: The resulting Z-alkenol is deprotected (e.g., using an acid catalyst for the THP group) to yield (10Z)-hexadecen-1-ol. The alcohol is then oxidized to the aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.

  • Purification: The crude this compound is purified by column chromatography on silica gel to remove byproducts and any E-isomer that may have formed.

Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Key diagnostic signals are the olefinic protons around 5.3-5.4 ppm and the aldehydic proton around 9.76 ppm. The coupling constant between the olefinic protons is typically smaller for the Z-isomer (~10 Hz) compared to the E-isomer (~15 Hz), although this can be difficult to resolve in a simple 1D spectrum. The chemical shifts of the allylic protons (C9 and C12) are also informative, with those of the Z-isomer appearing slightly downfield compared to the E-isomer.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The key diagnostic signals are the olefinic carbons. The allylic carbons of the Z-isomer are shielded (appear at a lower ppm value) compared to the E-isomer due to the steric compression (gamma-gauche effect).

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as hexane or dichloromethane.

  • GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program would be an initial hold at 50°C for 2 minutes, followed by a ramp of 10°C/min to 250°C, and a final hold for 5 minutes.

  • MS Conditions: Use electron ionization (EI) at 70 eV. Acquire mass spectra over a range of m/z 40-400.

  • Data Analysis: The Z- and E-isomers will have very similar mass spectra due to identical fragmentation pathways. The primary means of differentiation by GC-MS is the retention time, with the Z-isomer typically eluting slightly earlier than the E-isomer on a non-polar column.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a neat liquid film between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: The most diagnostic peak for differentiating the Z- and E-isomers is the C-H out-of-plane bending vibration for the alkene. The Z-isomer will show a medium intensity band around 720 cm⁻¹, while the E-isomer will exhibit a strong, sharp band around 965 cm⁻¹.

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the synthesis and structural validation of this compound.

G Workflow for this compound Synthesis and Validation cluster_synthesis Synthesis and Purification cluster_validation Structural Validation cluster_data Data Analysis and Comparison cluster_conclusion Conclusion s1 Wittig Reaction (Z-selective) s2 Purification (Column Chromatography) s1->s2 v1 GC-MS Analysis s2->v1 Purified Product v2 FTIR Spectroscopy s2->v2 Purified Product v3 NMR Spectroscopy (¹H and ¹³C) s2->v3 Purified Product d1 Retention Time Mass Spectrum v1->d1 d2 Characteristic Bands (C=C-H bend) v2->d2 d3 Chemical Shifts Coupling Constants v3->d3 c1 Structure Confirmed? (this compound) d1->c1 d2->c1 d3->c1 c2 Proceed with Biological Assays c1->c2 Yes c3 Re-evaluate Synthesis/ Purification c1->c3 No

A Comparative Guide to (Z)-10-Hexadecenal Lure Formulations for Navel Orangeworm (Amyelois transitella) Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different lure formulations for monitoring the navel orangeworm (Amyelois transitella), a significant pest in almond and pistachio cultivation. The sex pheromone of the navel orangeworm is a complex blend that includes (Z)-10-Hexadecenal. Effective monitoring is crucial for integrated pest management (IPM) strategies, and the choice of lure formulation can significantly impact trapping efficacy. This document summarizes key performance data from field trials, details experimental protocols, and visualizes the experimental workflow.

Comparative Performance of Lure Formulations

Field studies have evaluated various lure formulations for their effectiveness in capturing navel orangeworm moths. The data presented below is a synthesis from a multi-year study comparing two primary types of commercially available lures: a combination lure and a bait lure.

Key Lure Types Compared:
  • Combo Lure: A combination of the navel orangeworm pheromone and a synthetic kairomone, phenyl propionate (PPO). This lure is designed to attract both male and female moths.

  • Bait Lure: Composed of natural ovipositional substrates, such as almond and pistachio meal, which primarily attract gravid females.

Quantitative Comparison of Lure Performance (2020-2022)

The following table summarizes the total number of male and female navel orangeworm moths captured with Combo and Bait lures in almond and pistachio orchards over a three-year period.

Lure TypeCropTotal Males CapturedTotal Females CapturedTotal Moths Captured
Combo Almond & Pistachio194,23395,947290,180
Bait Almond & Pistachio7,006100,532107,538

Data synthesized from Siegel, Burks, and Wilson (2024).[1][2]

Key Observations:

  • The Combo lure captured a significantly higher number of male moths, accounting for 96.52% of all male captures.[1][2]

  • The Bait lure was more effective at capturing female moths, with 51.17% of all female captures.[1][2]

  • Overall, more than twice as many moths were captured in pistachio orchards compared to almond orchards during the study period.[1]

Factors Influencing Pheromone Lure Efficacy

While the "Combo" vs. "Bait" lure comparison is insightful, the efficacy of pheromone-based lures themselves can be influenced by several formulation and environmental factors. The following table summarizes key findings from various studies on navel orangeworm pheromone lures.

FactorObservationSource
Pheromone Blend Composition Lures containing a more complete pheromone blend have been shown to be more effective at suppressing male capture in pheromone traps than single-component formulations. However, commercial formulations often use a single component due to economic and regulatory reasons.[3]
Addition of Synergists (e.g., PPO) Phenyl propionate (PPO) acts synergistically with the pheromone, increasing the capture of both male and female moths. This is particularly beneficial in orchards where mating disruption is used, as it enhances trap effectiveness.[4]
Dispenser Type and Release Rate Different dispenser types (e.g., passive diffusion dispensers, aerosol emitters) have varying release rates and longevity, which can impact their effectiveness over the season. High-rate dispensers are being explored for both mating disruption and monitoring.
Trap Design The design of the trap used with the lure can significantly affect capture rates. For the navel orangeworm, wing traps have been found to be generally more effective than delta or bucket traps when using a commercial pheromone lure.[5][6]
Presence of Mating Disruption The use of mating disruption in an orchard can significantly reduce the effectiveness of pheromone-only traps. Lures that also contain a kairomone like PPO, or bait lures, are less affected by mating disruption.[2]

Experimental Protocols

The data presented in this guide is based on rigorous field trials. Below is a summary of a typical experimental protocol for comparing lure formulations for navel orangeworm.

1. Study Sites:

  • Field trials are typically conducted in commercial almond and pistachio orchards.

  • Orchard blocks are selected based on size, crop variety, and historical pest pressure.

2. Lure and Trap Deployment:

  • Two or more lure formulations are compared. For example, a "Combo" lure (pheromone + PPO) and a "Bait" lure (ovipositional substrate).

  • Lures are placed in standard moth traps, such as large plastic delta traps or wing traps.

  • Traps are deployed in a randomized block design within the orchards to account for spatial variability.

  • Traps are typically hung in the tree canopy at a height of 6-8 feet.

  • A standard trap density is maintained, for example, one trap per 20-50 acres, with a minimum number of traps per block.

3. Data Collection:

  • Traps are serviced at regular intervals, typically weekly.

  • The number of captured male and female navel orangeworm moths in each trap is recorded.

  • Distinguishing features are used to differentiate between male and female moths.

  • Non-target insects are also noted and removed.

  • Lures and sticky liners are replaced at specified intervals according to the manufacturer's recommendations or the study design.

4. Data Analysis:

  • Statistical analyses are performed to compare the mean number of moths captured by each lure type.

  • Analyses may include ANOVA or other appropriate statistical tests to determine significant differences.

  • Correlations may be examined, for instance, between the capture of male and female moths or between trap captures and subsequent crop damage.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a field trial comparing different navel orangeworm lure formulations.

experimental_workflow start Start: Define Objectives site_selection Site Selection (Almond/Pistachio Orchards) start->site_selection exp_design Experimental Design (Randomized Block) site_selection->exp_design trap_prep Trap & Lure Preparation (e.g., Combo vs. Bait) exp_design->trap_prep deployment Trap Deployment (Canopy, Specified Density) trap_prep->deployment data_collection Weekly Data Collection (Moth Counts per Trap) deployment->data_collection maintenance Lure & Liner Replacement (Scheduled Intervals) data_collection->maintenance After each collection data_analysis Statistical Analysis (ANOVA, Correlation) data_collection->data_analysis End of season maintenance->data_collection results Results & Interpretation data_analysis->results end End: Publish Findings results->end

References

The Nuances of Olfactory Communication: A Guide to Synergistic and Antagonistic Effects with 10Z-Hexadecenal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the complex interplay of semiochemicals is paramount. 10Z-Hexadecenal, a common component of insect sex pheromones, rarely acts in isolation. Its efficacy in eliciting a behavioral response is often modulated by the presence of other compounds, leading to synergistic or antagonistic outcomes. This guide provides a comparative overview of these interactions, supported by experimental data from related compounds, to illuminate the principles governing pheromone blend perception.

While specific quantitative data on the synergistic and antagonistic effects of this compound are limited in publicly available research, the principles of pheromone blend interactions are well-documented for structurally similar compounds. These studies provide a robust framework for understanding how the behavioral and physiological responses to this compound can be modulated.

Synergistic Effects: Enhancing the Signal

Synergism in pheromone communication occurs when the behavioral response to a mixture of compounds is greater than the sum of the responses to the individual components. This is often observed when minor pheromone components or even non-pheromonal plant volatiles are added to the primary attractant.

A key example of synergy is the enhancement of a pheromone's attractiveness by host plant volatiles. In the moth Helicoverpa zea, the response of olfactory receptor neurons (ORNs) to the primary pheromone component, (Z)-11-hexadecenal, is significantly increased in the presence of certain plant-derived compounds like linalool or cis-3-hexenyl acetate. This suggests that the insect's sensory system has evolved to integrate signals from both mates and food sources, leading to a more robust behavioral response.

Antagonistic Effects: Inhibiting the Response

Antagonism occurs when the presence of a specific compound reduces or completely blocks the behavioral response to an attractive pheromone blend. This is a crucial mechanism for maintaining reproductive isolation between closely related species. Antagonists can be components of a heterospecific pheromone blend or even conspecific compounds present at an incorrect ratio.

In the case of Helicoverpa zea, whose primary pheromone components are (Z)-11-hexadecenal and (Z)-9-hexadecenal, several compounds have been identified as behavioral antagonists. These include (Z)-9-tetradecenal, (Z)-11-hexadecenyl acetate, and (Z)-11-hexadecenol, which are components of the pheromone blends of other sympatric moth species. The presence of these antagonists in a pheromone lure can significantly reduce or eliminate the attraction of male H. zea.

Quantitative Data Comparison

The following tables summarize quantitative data from behavioral and electrophysiological assays on compounds structurally related to this compound, illustrating the principles of synergy and antagonism.

Table 1: Behavioral Antagonism in Helicoverpa zea Wind Tunnel Assays

Pheromone Blend% Males Exhibiting Upwind Flight% Males Contacting Source
(Z)-11-hexadecenal (Z11-16:Ald) alone250
Z11-16:Ald + (Z)-9-hexadecenal (Z9-16:Ald)8570
Z11-16:Ald + Z9-16:Ald + (Z)-11-hexadecenyl acetate (Z11-16:Ac)150
Z11-16:Ald + Z9-16:Ald + (Z)-9-tetradecenal (Z9-14:Ald)100

Data compiled from studies on Heliothoverpa zea behavioral responses.

Table 2: Electrophysiological Responses (Spikes/s) of Olfactory Receptor Neurons (ORNs) in Helicoverpa zea to Synergistic and Antagonistic Compounds

StimulusORN Type A (Tuned to Z11-16:Ald)ORN Type B (Tuned to Antagonists)
(Z)-11-hexadecenal (Z11-16:Ald)805
(Z)-9-tetradecenal (Z9-14:Ald)1075
(Z)-11-hexadecenyl acetate (Z11-16:Ac)585
Z11-16:Ald + Linalool (Plant Volatile)1105

Data represents typical firing rates and illustrates the specificity of ORNs.

Signaling Pathways and Experimental Workflows

The perception of pheromone blends and the resulting synergistic or antagonistic effects are underpinned by specific neural pathways and can be investigated using established experimental workflows.

Synergy_Antagonism_Pathway cluster_Antenna Antennal Sensillum cluster_Brain Antennal Lobe (Brain) Pheromone Pheromone (e.g., this compound) PBP Pheromone Binding Protein (PBP) Pheromone->PBP Antagonist Antagonist ORN_B Olfactory Receptor Neuron B (ORN-B) (Tuned to Antagonist) Antagonist->ORN_B Activation Synergist Synergist (e.g., Plant Volatile) Synergist->PBP ORN_A Olfactory Receptor Neuron A (ORN-A) (Tuned to Pheromone) PBP->ORN_A Activation Glomerulus_A Glomerulus A ORN_A->Glomerulus_A Glomerulus_B Glomerulus B ORN_B->Glomerulus_B PN_A Projection Neuron A (Excitatory) Glomerulus_A->PN_A PN_B Projection Neuron B (Inhibitory) Glomerulus_B->PN_B Behavior Behavioral Response PN_A->Behavior Attraction (Synergy) PN_B->PN_A Inhibition (Antagonism)

Figure 1: Simplified signaling pathway for synergistic and antagonistic pheromone perception.

Experimental_Workflow cluster_Level1 Behavioral Assays cluster_Level2 Electrophysiology cluster_Level3 Molecular/Cellular Assays WindTunnel Wind Tunnel Assay (Test Blends for Attraction) EAG Electroantennography (EAG) (Gross Antennal Response) WindTunnel->EAG FieldTrapping Field Trapping (Compare Lure Efficacy) FieldTrapping->EAG SSR Single Sensillum Recording (SSR) (Individual Neuron Response) EAG->SSR Xenopus Xenopus Oocyte Expression (Receptor Specificity) SSR->Xenopus

Figure 2: Common experimental workflow for investigating pheromone perception.

Experimental Protocols

1. Electroantennography (EAG)

  • Objective: To measure the overall electrical response of an insect antenna to a volatile compound.

  • Methodology:

    • An insect antenna is excised and mounted between two electrodes.

    • A continuous stream of humidified, purified air is passed over the antenna.

    • A puff of air containing the test compound (e.g., this compound with a potential synergist or antagonist) is introduced into the airstream.

    • The change in the electrical potential across the antenna (the EAG response) is recorded.

    • Responses to different compounds and concentrations are compared to a control (solvent only).

2. Single Sensillum Recording (SSR)

  • Objective: To measure the action potentials (spikes) from individual olfactory receptor neurons (ORNs) housed within a single sensillum.

  • Methodology:

    • The insect is immobilized, and its antenna is stabilized.

    • A sharp tungsten microelectrode is inserted into the base of a sensillum to record neuronal activity. A reference electrode is placed elsewhere in the insect's body.

    • Volatile stimuli are delivered to the antenna as in EAG.

    • The firing rate of individual neurons in response to different compounds is recorded and analyzed. This allows for the characterization of ORN specificity.

3. Wind Tunnel Bioassay

  • Objective: To observe and quantify the behavioral response of an insect to a volatile stimulus in a controlled environment that simulates natural conditions.

  • Methodology:

    • A wind tunnel is used to create a laminar airflow.

    • A plume of the test pheromone blend is released from a point source at the upwind end of the tunnel.

    • An insect (typically a male moth) is released at the downwind end.

    • Behaviors such as taking flight, upwind flight (anemotaxis), casting (zigzagging flight), and contact with the source are recorded and scored.

    • The performance in response to different blends is compared to assess synergy or antagonism.

4. Xenopus Oocyte Expression System

  • Objective: To functionally characterize a specific olfactory receptor and determine its ligand specificity in a heterologous expression system.

  • Methodology:

    • The gene encoding a candidate olfactory receptor is cloned.

    • The corresponding cRNA is injected into Xenopus laevis oocytes, which then express the receptor on their cell membrane.

    • A two-electrode voltage clamp is used to measure changes in membrane current in response to the application of potential ligands.

    • This technique allows for the precise determination of which compounds activate a specific receptor, providing a molecular basis for the observed synergistic and antagonistic effects.

Assessing the Species-Specificity of (Z)-10-Hexadecenal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-10-Hexadecenal is a fatty aldehyde that has been identified as a key component of the female sex pheromone in certain insect species. Understanding the species-specificity of this semiochemical is crucial for its potential application in targeted pest management strategies and for advancing our knowledge of insect chemical communication. This guide provides a comparative overview of the available experimental data on the electrophysiological and behavioral responses of various insect species to (Z)-10-Hexadecenal, details the experimental protocols used to obtain this data, and illustrates the relevant biological pathways.

Quantitative Data on Species Response

A comprehensive comparative analysis of the species-specificity of (Z)-10-Hexadecenal is currently limited by a lack of extensive experimental data across a wide range of insect orders. The majority of research has focused on a few lepidopteran species where this compound or its isomers are known pheromone components. The following table summarizes the available quantitative data from electroantennography (EAG) and behavioral assays.

Insect SpeciesOrderFamilyType of AssayResponse to (Z)-10-HexadecenalNotes
Dichocrocis punctiferalis (Yellow Peach Moth)LepidopteraCrambidaePheromone analysisIdentified as a major female sex pheromone component.Attracts conspecific males.
Plutella xylostella (Diamondback Moth)LepidopteraPlutellidaeElectroantennography (EAG)Elicits EAG responses in both males and females.[1]The primary pheromone component is (Z)-11-Hexadecenal.[2]
Amyelois transitella (Navel Orangeworm)LepidopteraPyralidaePheromone analysisA component of the female-produced sex pheromone that attracts both males and females.
Various Coleoptera SpeciesColeoptera--Data not available-
Various Hymenoptera SpeciesHymenoptera--Data not available-

Note: The table highlights a significant data gap, particularly for non-lepidopteran insects. Further research is required to establish a broader understanding of the species-specificity of (Z)-10-Hexadecenal.

Key Experimental Protocols

The assessment of insect responses to semiochemicals like (Z)-10-Hexadecenal relies on standardized and reproducible experimental protocols. The two primary methods cited in this guide are Electroantennography (EAG) and Wind Tunnel Bioassays.

Electroantennography (EAG) Protocol

EAG is a technique used to measure the overall electrical response of an insect's antenna to a volatile stimulus. It provides a quantitative measure of the sensitivity of the olfactory receptor neurons.

Materials:

  • Intact insect antenna

  • Micromanipulators

  • Glass capillary electrodes

  • Saline solution (e.g., Ringer's solution)

  • Ag/AgCl wires

  • Amplifier and data acquisition system

  • Odor delivery system (stimulus controller, purified air, Pasteur pipettes with filter paper)

  • (Z)-10-Hexadecenal solution of known concentration

  • Control solvent (e.g., hexane)

Procedure:

  • Antenna Preparation: An antenna is carefully excised from a live, immobilized insect. The base of the antenna is inserted into the recording electrode, and the tip is brought into contact with the reference electrode. Both electrodes are filled with a conductive saline solution.

  • Stimulus Preparation: A small piece of filter paper is loaded with a known amount of the (Z)-10-Hexadecenal solution and placed inside a Pasteur pipette. The solvent is allowed to evaporate.

  • Odor Delivery: A purified and humidified air stream is continuously passed over the antenna. The stimulus pipette is inserted into this airstream, and a puff of air is delivered through the pipette, carrying the odorant to the antenna.

  • Data Recording: The electrical potential difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection in the signal upon stimulus presentation is measured as the EAG response.

  • Controls: A pipette with only the solvent is used as a control to account for any mechanical or solvent-induced responses.

  • Data Analysis: The EAG responses to (Z)-10-Hexadecenal are compared across different species or to other compounds. Responses are often normalized to a standard compound.

Wind Tunnel Bioassay Protocol

Wind tunnel assays are used to observe and quantify the behavioral responses of insects to an odor plume in a controlled environment that simulates natural conditions.

Materials:

  • Wind tunnel with controlled airflow, temperature, and light

  • Odor source (e.g., a septum impregnated with (Z)-10-Hexadecenal)

  • Video recording and tracking system

  • Release platform for the insects

Procedure:

  • Acclimation: Insects are acclimated to the wind tunnel conditions before the experiment.

  • Odor Plume Generation: The odor source is placed at the upwind end of the tunnel, creating a plume of the test compound.

  • Insect Release: An individual insect is released onto a platform at the downwind end of the tunnel.

  • Behavioral Observation: The insect's flight behavior is recorded for a set period. Key behaviors to quantify include:

    • Activation: The insect taking flight.

    • Upwind flight: Oriented flight towards the odor source.

    • Casting: Zigzagging flight perpendicular to the wind direction.

    • Source contact: The insect landing on or near the odor source.

  • Data Analysis: The percentage of insects exhibiting each behavior is calculated and compared between the test compound and a control (solvent only). Flight paths can also be analyzed using tracking software.

Signaling Pathway and Experimental Workflow

The perception of aldehydes like (Z)-10-Hexadecenal in insects is a complex process involving multiple molecular components. The following diagrams illustrate the general olfactory signaling pathway and a typical experimental workflow for assessing species-specificity.

G cluster_0 Olfactory Sensory Neuron cluster_1 Antennal Lobe Odorant (Z)-10-Hexadecenal OBP Odorant Binding Protein Odorant->OBP Binding OR_Orco Odorant Receptor (OR) + Orco Co-receptor OBP->OR_Orco Transport & Delivery IonChannel Ion Channel Opening OR_Orco->IonChannel Activation Depolarization Neuron Depolarization IonChannel->Depolarization Influx of Cations Signal Action Potential Generation Depolarization->Signal Glomerulus Glomerulus Signal->Glomerulus Signal Transmission G cluster_0 Phase 1: Electrophysiology cluster_1 Phase 2: Behavioral Assay cluster_2 Phase 3: Data Analysis & Comparison EAG Electroantennography (EAG) Analysis Comparative Analysis of EAG & Behavioral Data EAG->Analysis SpeciesA Insect Species A SpeciesA->EAG SpeciesB Insect Species B SpeciesB->EAG SpeciesC Insect Species C SpeciesC->EAG WindTunnel Wind Tunnel Bioassay WindTunnel->Analysis SpeciesA2 Insect Species A SpeciesA2->WindTunnel SpeciesB2 Insect Species B SpeciesB2->WindTunnel SpeciesC2 Insect Species C SpeciesC2->WindTunnel Conclusion Conclusion Analysis->Conclusion Assess Species-Specificity

References

Independent Replication of 10Z-Hexadecenal Bioassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in the development of pheromone-based pest management strategies, the independent replication of bioassays is crucial for validating the efficacy and specificity of semiochemicals like 10Z-Hexadecenal. This guide provides a comparative overview of common bioassays used to evaluate the biological activity of this compound and related lepidopteran sex pheromones, with a focus on experimental protocols and data presentation.

Data Presentation: Comparison of Bioassay Results

Obtaining directly comparable quantitative data from independent replications of this compound bioassays is challenging due to variations in experimental conditions across studies. However, we can compare the electrophysiological responses of a closely related species, Helicoverpa armigera, to different positional isomers of hexadecenal, including the structurally similar Z-10-Hexadecenal. This provides a framework for understanding the specificity of antennal responses.

Table 1: Electroantennogram (EAG) Responses of Male Helicoverpa armigera to Hexadecenal Isomers

Treatment (Isomer blended with Z-9-Hexadecenal at 97:3)Mean EAG Response (mV)
Z-10-Hexadecenal1.86
Z-11-Hexadecenal (Standard Pheromone Component)2.03
Z-12-Hexadecenal1.03
Z-13-Hexadecenal0.87
Z-11-Hexadecenal (Alone)1.71
Hexane (Control)0.14

Data adapted from a study on EAG responses of Helicoverpa armigera. The results indicate that the position of the double bond in the hexadecenal molecule significantly influences the antennal response, with the naturally occurring Z-11 isomer eliciting the strongest response in this species. [1]

Experimental Protocols

Electroantennography (EAG) Bioassay

EAG is a technique used to measure the overall electrical response of an insect antenna to volatile compounds. It is a valuable tool for screening the activity of pheromone components.

Methodology:

  • Antenna Preparation: An antenna is excised from a male moth and mounted between two electrodes using conductive gel. The electrodes are connected to an amplifier.

  • Stimulus Preparation: The test compound, such as this compound, is dissolved in a solvent (e.g., hexane) at a specific concentration. A small amount of this solution is applied to a piece of filter paper, which is then inserted into a Pasteur pipette.

  • Stimulus Delivery: A purified and humidified air stream is continuously passed over the antenna. A puff of air from the stimulus-containing pipette is injected into this continuous air stream, delivering the odorant to the antenna.

  • Data Recording: The change in the electrical potential between the base and the tip of the antenna (the EAG response) is recorded in millivolts (mV).

  • Controls: A solvent-only control is used to ensure that the observed response is due to the test compound and not the solvent or mechanical stimulation. A standard compound known to elicit a response can be used as a positive control.

Wind Tunnel Bioassay

Wind tunnel assays are used to observe the behavioral responses of insects to an odor plume under controlled conditions, simulating a more natural environment.

Methodology:

  • Wind Tunnel Setup: A wind tunnel is used to create a laminar airflow of a specific velocity. The tunnel is typically illuminated with red light to allow for observation without affecting the moth's behavior.

  • Pheromone Source: The pheromone, or a blend of components, is applied to a dispenser (e.g., a rubber septum or filter paper) which is placed at the upwind end of the tunnel.

  • Insect Acclimation: Male moths are placed in the tunnel and allowed to acclimate to the conditions.

  • Behavioral Observation: The behavior of the moths in response to the pheromone plume is observed and recorded. Key behaviors that are often quantified include:

    • Wing fanning: Initial response to the pheromone.

    • Taking flight: Initiation of flight.

    • Upwind flight: Oriented flight towards the pheromone source.

    • Casting: Zig-zagging flight pattern within the plume.

    • Source contact: Landing on or near the pheromone source.

  • Data Analysis: The percentage of moths exhibiting each behavior is calculated.

Mandatory Visualization

Moth Pheromone Signaling Pathway

The following diagram illustrates the key steps in the perception of a pheromone molecule, like this compound, by a male moth, leading to a behavioral response.

Pheromone_Signaling_Pathway cluster_antennal_sensillum Antennal Sensillum cluster_signal_transduction Signal Transduction Cascade cluster_cns Central Nervous System Pheromone This compound PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding in sensillar lymph PBP_Pheromone PBP-Pheromone Complex PBP->PBP_Pheromone OR Olfactory Receptor (OR) + Orco PBP_Pheromone->OR Activation PDE Pheromone Degrading Enzyme (PDE) PBP_Pheromone->PDE Inactivation ORN Olfactory Receptor Neuron (ORN) Dendrite OR->ORN Signal Transduction G_Protein G-Protein ORN->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 Ca_channel Ca2+ Channel IP3->Ca_channel Ca_influx Ca_channel->Ca_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Antennal_Lobe Antennal Lobe Action_Potential->Antennal_Lobe Brain Higher Brain Centers Antennal_Lobe->Brain Behavior Behavioral Response (e.g., Upwind Flight) Brain->Behavior

Caption: Moth Pheromone Signaling Pathway.

Experimental Workflow for Bioassay-Guided Fractionation

This diagram outlines the logical flow of identifying active pheromone components from a natural source, a process that relies on iterative bioassays.

Bioassay_Workflow Start Pheromone Gland Extract Fractionation Chromatographic Fractionation (e.g., HPLC) Start->Fractionation Bioassay Bioassay (e.g., EAG, Wind Tunnel) Fractionation->Bioassay Active_Fraction Active Fraction(s) Bioassay->Active_Fraction Positive Response Inactive_Fraction Inactive Fraction(s) Bioassay->Inactive_Fraction No Response Active_Fraction->Fractionation Further Purification Identification Chemical Analysis (GC-MS, NMR) Active_Fraction->Identification Structure_Elucidation Structure Elucidation of Active Compound(s) Identification->Structure_Elucidation End Identified Pheromone Component Structure_Elucidation->End

Caption: Bioassay-Guided Fractionation Workflow.

References

A Comparative Guide to Analytical Methods for 10Z-Hexadecenal Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common analytical methods for the detection and quantification of 10Z-Hexadecenal, a key intermediate in sphingolipid metabolism. The performance of various techniques is objectively compared, supported by experimental data to aid in method selection for research and drug development applications.

Data Presentation: Quantitative Comparison of Analytical Methods

The following table summarizes the performance characteristics of different analytical methods for the detection of this compound and similar long-chain aldehydes. As this compound is a challenging analyte to measure directly, derivatization is typically required to enhance its detectability.

Analytical MethodDerivatization ReagentLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecoveryPrecision (%CV)
LC-MS/MS 2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH)1 fmol/sampleNot ReportedNot ReportedNot ReportedNot Reported
LC-Fluorescence 2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH)0.75 pmol/sampleNot ReportedNot ReportedNot ReportedNot Reported
GC-MS (Headspace SPME) O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA)0.006 nM (for Hexanal)Not ReportedNot ReportedNot ReportedNot Reported
LC-APCI-MS/MS 2,4-dinitrophenylhydrazine (DNPH)0.3-1.0 nM (for various aldehydes)Not Reported4-5 orders of magnitudeNot Reported1.3-9.9%

Note: Data for this compound is not always available; therefore, data for similar aldehydes (e.g., hexanal) are provided as a reference. The performance of a method can vary depending on the sample matrix and specific experimental conditions.

Mandatory Visualizations

Sphingolipid Metabolism Pathway

The following diagram illustrates the metabolic pathway leading to the production of this compound from Sphingosine-1-Phosphate (S1P) through the action of S1P lyase.[1][2][3][4][5]

Sphingolipid_Metabolism cluster_0 Sphingolipid Metabolism S1P Sphingosine-1-Phosphate (S1P) S1PL S1P Lyase S1P->S1PL Products S1PL->Products Hexadecenal This compound Products->Hexadecenal PE Phosphoethanolamine Products->PE

Caption: Sphingosine-1-Phosphate (S1P) degradation pathway.

General Analytical Workflow for this compound Analysis

This diagram outlines a typical experimental workflow for the analysis of this compound in biological samples.

Analytical_Workflow Sample_Collection Sample Collection (e.g., Plasma, Cells) Extraction Lipid Extraction Sample_Collection->Extraction Derivatization Derivatization (e.g., with DAIH, PFBHA, DNPH) Extraction->Derivatization Analysis Chromatographic Separation (LC or GC) Derivatization->Analysis Detection Mass Spectrometry (MS or MS/MS) Analysis->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Caption: A typical workflow for analyzing this compound.

Experimental Protocols

LC-MS/MS with DAIH Derivatization

This method is highly sensitive for the quantification of this compound.

a. Sample Preparation and Lipid Extraction:

  • Homogenize biological samples (e.g., cell pellets, plasma) in an appropriate buffer.

  • Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol/water (e.g., Bligh-Dyer method) to isolate the lipid fraction.

  • Evaporate the organic solvent under a stream of nitrogen.

b. Derivatization with 2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH):

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

  • Add the DAIH derivatization reagent solution.

  • Incubate the mixture to allow the reaction to proceed to completion. Reaction conditions (temperature and time) should be optimized for the specific application.

c. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a reverse-phase C18 column for separation.

    • Employ a gradient elution with mobile phases such as water with formic acid (A) and acetonitrile with formic acid (B).

    • Optimize the gradient to achieve good separation of the derivatized this compound from other sample components.

  • Mass Spectrometry (MS/MS):

    • Utilize an electrospray ionization (ESI) source in positive ion mode.

    • Perform tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Monitor the specific precursor-to-product ion transition for the DAIH-derivatized this compound.

GC-MS with PFBHA Derivatization (Headspace SPME)

This method is suitable for the analysis of volatile and semi-volatile aldehydes.

a. Sample Preparation:

  • Place the biological sample (e.g., blood, urine) into a headspace vial.

  • Add an internal standard for quantification.

b. Headspace Solid-Phase Microextraction (SPME) with On-Fiber Derivatization:

  • Expose a SPME fiber coated with a suitable stationary phase (e.g., PDMS/DVB) to the headspace of the sample vial.

  • The fiber should be pre-loaded with the O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) derivatization reagent.

  • Incubate the vial at a controlled temperature to allow for the volatilization of this compound and its simultaneous derivatization on the fiber.

c. GC-MS Analysis:

  • Gas Chromatography (GC):

    • Desorb the derivatized analyte from the SPME fiber in the hot GC inlet.

    • Use a capillary column (e.g., DB-5ms) for separation.

    • Employ a temperature program to achieve optimal separation of the analytes.

  • Mass Spectrometry (MS):

    • Use an electron ionization (EI) source.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode for targeted analysis or scan mode for untargeted analysis.

LC-APCI-MS/MS with DNPH Derivatization

This is a robust method for the analysis of a broad range of aldehydes.

a. Sample Preparation and Derivatization with 2,4-dinitrophenylhydrazine (DNPH): [6]

  • Mix the aqueous sample (e.g., exhaled breath condensate, cell culture media) with a DNPH solution in acetonitrile, acidified with an acid like formic acid.[6]

  • Incubate the mixture at room temperature to allow for the formation of the DNPH-hydrazone derivatives.[6]

b. LC-APCI-MS/MS Analysis: [6]

  • Liquid Chromatography (LC):

    • Separate the DNPH derivatives on a C18 column.[6]

    • Use a mobile phase gradient, for example, with aqueous acetic acid and methanol.[6]

  • Mass Spectrometry (MS/MS):

    • Employ an Atmospheric Pressure Chemical Ionization (APCI) source. For many aldehyde-DNPH derivatives, negative ion mode provides excellent sensitivity.[6]

    • Use Selected Reaction Monitoring (SRM) for quantification, monitoring the specific transitions for each analyte.[6]

References

Safety Operating Guide

Safe Disposal of 10Z-Hexadecenal: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 10Z-Hexadecenal, like any laboratory chemical, is paramount to ensuring personnel safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on general safety protocols for hazardous chemicals and should be executed in strict accordance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to treat it as a hazardous chemical waste. Due to its potential for environmental toxicity, it should not be disposed of down the drain or in regular trash.

  • Containment : Ensure the this compound waste is in a sealed, labeled, and compatible container. The container should be clearly marked with the chemical name and any associated hazard symbols.

  • Waste Collection : Small quantities of liquid this compound should be absorbed onto a non-reactive, absorbent material such as diatomite or universal binders.[2]

  • Decontamination : Any surfaces or equipment that have come into contact with this compound should be decontaminated. This can be achieved by scrubbing the surfaces with alcohol.[2]

  • Packaging for Disposal : The absorbed material and any contaminated items (e.g., gloves, wipes) should be placed in a sealed, leak-proof container. This container must be labeled as hazardous waste, clearly identifying the contents.

  • Contact Environmental Health and Safety (EHS) : Your institution's EHS office should be contacted for guidance on the final disposal of the packaged hazardous waste. They will provide specific instructions for collection and disposal in accordance with regulatory requirements.[3][4]

Quantitative Data Summary

Hazard ClassificationGHS CategoryPrecautionary Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, repeated exposureCategory 1H372: Causes damage to organs through prolonged or repeated exposure
Hazardous to the aquatic environment, long-term hazardCategory 1H410: Very toxic to aquatic life with long lasting effects

Data based on the Safety Data Sheet for (Z)-11-Octadecenal.[2]

Experimental Protocols

There are no specific experimental protocols cited for the disposal of this compound in the provided search results. The standard procedure is chemical waste collection and disposal through a certified hazardous waste management service.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Small Liquid Spill? B->C D Absorb with Inert Material (e.g., Diatomite) C->D Yes E Place in Labeled, Sealed Hazardous Waste Container C->E No (Bulk Liquid) D->E F Decontaminate Surfaces and Equipment with Alcohol E->F G Store Waste Container in Designated Area F->G H Contact Environmental Health & Safety (EHS) for Pickup and Disposal G->H I End: Proper Disposal H->I

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 10Z-Hexadecenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 10Z-Hexadecenal. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles are required to protect against splashes.[4][5] A face shield may be necessary for larger quantities or splash-prone procedures.[6]
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1] Always inspect gloves for tears or degradation before use.[3]
Lab Coat or Chemical-Resistant ApronA long-sleeved lab coat is the minimum requirement.[5] For larger volumes, a chemical-resistant apron over the lab coat is advised.[1][6]
Closed-Toe ShoesShoes must fully cover the feet; sandals or perforated shoes are not permitted in the laboratory.[5]
Respiratory Protection Fume Hood or RespiratorAll work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[3] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[4]

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial for minimizing exposure and preventing accidents.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_dispense Dispense this compound in Fume Hood prep_materials->handle_dispense Proceed to Handling handle_seal Immediately Seal Container After Use cleanup_decontaminate Decontaminate Work Area handle_seal->cleanup_decontaminate Proceed to Cleanup cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_waste Segregate and Label Chemical Waste cleanup_wash->disp_waste Proceed to Disposal disp_container Store in a Designated, Sealed Container disp_waste->disp_container

Caption: A logical workflow for the safe handling of this compound.

Spill Management and Disposal Plan

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

Table 2: Spill Response and Disposal Procedures

Procedure StageAction
Immediate Response Evacuate the immediate area of the spill.
Alert colleagues and the laboratory safety officer.
If the spill is large or you are unsure how to proceed, contact the institution's emergency response team.
Containment For small spills, use an absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to contain the liquid.[3]
Prevent the spill from entering drains or waterways.[3][7]
Cleanup Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste.[3]
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
Disposal All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous chemical waste.
Follow all institutional, local, and national regulations for the disposal of chemical waste.[8]

First Aid Measures

In case of accidental exposure, follow these first aid procedures immediately.

Table 3: First Aid for this compound Exposure

Exposure RouteFirst Aid Procedure
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

By adhering to these safety protocols, researchers can minimize risks and ensure a safe working environment when handling this compound. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet for any chemical before beginning work.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.